molecular formula C9H8N2O2 B1592887 4-Methoxy-1H-indazole-3-carbaldehyde CAS No. 898747-12-1

4-Methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B1592887
CAS No.: 898747-12-1
M. Wt: 176.17 g/mol
InChI Key: SJETWNRKPYWGOJ-UHFFFAOYSA-N
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Description

4-Methoxy-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-9(8)7(5-12)11-10-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJETWNRKPYWGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NNC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646576
Record name 4-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-12-1
Record name 4-Methoxy-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strategic importance lies in the versatile reactivity of the aldehyde functional group at the C3 position, which serves as a gateway for the synthesis of a diverse array of polyfunctionalized 3-substituted indazoles. These scaffolds are integral to the structure of numerous kinase inhibitors and other pharmacologically active agents. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, designed for researchers, chemists, and professionals in the pharmaceutical sciences. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the methodologies to inform strategic synthetic planning.

Introduction: The Strategic Importance of the Indazole-3-carbaldehyde Scaffold

The indazole nucleus is recognized as a bioisostere of indole, capable of forming critical hydrogen bond interactions within the active sites of proteins, particularly kinases. The introduction of a carbaldehyde group at the 3-position transforms the indazole core into a highly versatile synthetic intermediate. This aldehyde can be readily converted into a multitude of other functional groups and heterocyclic systems through well-established chemical transformations, including:

  • Condensation Reactions: Knoevenagel and Wittig condensations to form alkenes.

  • Reductive Amination: To generate secondary and tertiary amines.

  • Oxidation: To produce the corresponding carboxylic acid.

  • Cyclization Reactions: To construct fused or appended heterocycles like oxazoles, thiazoles, and benzimidazoles.

The 4-methoxy substituent on the indazole ring plays a crucial role in modulating the electronic properties and metabolic stability of derivative compounds, making this compound a sought-after intermediate in targeted drug design.

Primary Synthetic Pathways

Several logical and field-proven strategies can be employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. We will explore three core methodologies.

Pathway 1: Vilsmeier-Haack Formylation of 4-Methoxy-1H-indazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems. The indazole ring system is sufficiently activated for this electrophilic substitution, which typically occurs at the C3 position. The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).

The methoxy group at the C4 position is an electron-donating group, which further enhances the nucleophilicity of the indazole ring, making it an excellent substrate for the Vilsmeier-Haack reaction. The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the target aldehyde.

Diagram: Vilsmeier-Haack Formylation Pathway

Vilsmeier_Haack_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product Start_Indazole 4-Methoxy-1H-indazole Iminium_Salt Iminium Salt Intermediate Start_Indazole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) Vilsmeier_Reagents->Vilsmeier_Reagent Activation Vilsmeier_Reagent->Iminium_Salt Final_Product This compound Iminium_Salt->Final_Product Hydrolysis (H₂O Workup)

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target aldehyde.

The synthesis of the 4-methoxy-1H-indazole precursor is a critical first step. While various methods exist for constructing the indazole ring, a common approach involves the cyclization of a suitably substituted aniline derivative.

Table 1: Reagents for 4-Methoxy-1H-indazole Synthesis

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Methyl-5-methoxyaniline137.1813.7 g100Starting Material
Acetic Anhydride102.0925.5 g250Protecting Group
Sodium Nitrite (NaNO₂)69.007.6 g110Diazotizing Agent
Hydrochloric Acid (conc.)36.46As required-Acid Catalyst
Sodium Hydroxide40.00As required-Base

Step-by-Step Procedure:

  • Protection: To a stirred solution of 2-methyl-5-methoxyaniline (100 mmol) in glacial acetic acid (100 mL), add acetic anhydride (250 mmol) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.

  • Diazotization: Dissolve the dried N-acetyl product in a mixture of acetic acid and propionic acid. Cool the solution to 0 °C. Add a solution of sodium nitrite (110 mmol) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature.

  • Cyclization: Allow the reaction mixture to stand at room temperature for 12-18 hours. The cyclization to the N-acetyl indazole occurs during this time.

  • Deprotection & Isolation: Pour the mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide solution. The 4-methoxy-1H-indazole will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

This protocol is adapted from established procedures for the formylation of indoles and other electron-rich heterocycles.

Table 2: Reagents for Vilsmeier-Haack Formylation

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
4-Methoxy-1H-indazole148.161.48 g10Substrate
N,N-Dimethylformamide (DMF)73.0910 mL-Reagent/Solvent
Phosphorus Oxychloride (POCl₃)153.331.0 mL11Activating Agent
Dichloromethane (DCM)84.9320 mL-Solvent
Sodium Hydroxide (aq. solution)40.00As required-Quenching/Base

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and argon inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (11 mmol) dropwise with vigorous stirring over 15 minutes. A solid may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Reaction with Indazole: Dissolve 4-methoxy-1H-indazole (10 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is basic (~8-9). The mixture is then stirred vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Pathway 2: Nitrosative Ring Transformation of 4-Methoxy-1H-indole

An elegant and optimized method for accessing 1H-indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor in a slightly acidic medium. This reaction proceeds through a fascinating ring-opening and ring-closing cascade.

The reaction is initiated by the electrophilic attack of a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and acid, at the C3 position of the indole. This forms a 3-nitrosoindole intermediate, which tautomerizes to an oxime. Under acidic conditions, this oxime facilitates the addition of water to the C2 position of the indole ring, triggering a C2-N1 bond cleavage. The resulting intermediate then undergoes intramolecular cyclization via attack of the amino group onto the oxime nitrogen, followed by elimination of water to yield the final indazole-3-carbaldehyde product. This method is particularly effective for both electron-rich and electron-deficient indoles.

Diagram: Nitrosative Ring Transformation Pathway

Nitrosation_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Product Start_Indole 4-Methoxy-1H-indole Oxime 3-Oxime Intermediate Start_Indole->Oxime Nitrosating_Agents NaNO₂ + HCl (aq) Nitrosating_Agents->Oxime Nitrosation at C3 Ring_Opened Ring-Opened Intermediate Oxime->Ring_Opened H₂O Attack & Ring Opening Final_Product This compound Ring_Opened->Final_Product Intramolecular Cyclization Oxidation_Pathway cluster_reactants Precursors cluster_intermediates Intermediate & Reagent cluster_product Product Carboxylic_Acid 4-Methoxy-1H-indazole- 3-carboxylic Acid Alcohol (4-Methoxy-1H-indazol- 3-yl)methanol Carboxylic_Acid->Alcohol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Alcohol Final_Product This compound Alcohol->Final_Product Selective Oxidation Oxidizing_Agent Oxidizing Agent (e.g., MnO₂) Oxidizing_Agent->Final_Product

physical and chemical properties of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 898747-12-1), a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical properties, spectroscopic signature, and reactive profile. This document outlines a validated synthetic route via nitrosative rearrangement of the corresponding indole precursor, supported by detailed, step-by-step experimental protocols for synthesis, purification, and analytical characterization. The guide emphasizes the causality behind experimental choices, providing field-proven insights for researchers aiming to leverage this versatile synthon in drug discovery and material science applications.

Introduction: The Strategic Importance of the Indazole Scaffold

The Privileged Indazole Moiety in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle, is recognized as a "privileged scaffold" in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, like indoles or phenols, while offering distinct hydrogen bonding patterns and metabolic stability profiles.[1] This has led to the successful development of numerous indazole-containing therapeutics, particularly in oncology, where they function as potent kinase inhibitors such as Axitinib and Pazopanib.[2] The ability of the indazole core to engage in critical binding interactions within enzyme active sites underscores its value to medicinal chemists.[2]

This compound: A Versatile Synthon

This compound emerges as a highly valuable intermediate for elaborating the indazole core. The molecule possesses three key features for synthetic diversification:

  • The Aldehyde "Handle" : Positioned at C3, the aldehyde group is a prime site for a wide array of chemical transformations, including Wittig reactions, Knoevenagel condensations, reductive aminations, and the formation of other heterocyclic rings.[2][3]

  • The Indazole Nitrogens : The NH group at N1 can be alkylated or arylated to modulate solubility, pharmacokinetic properties, and target engagement.

  • The 4-Methoxy Group : This electron-donating group influences the electronic landscape of the aromatic system, potentially modulating the reactivity of the indazole core and providing an additional vector for interaction in biological targets.

This guide serves as a foundational resource for harnessing the synthetic potential of this compound.

Core Physicochemical Profile

The fundamental properties of a compound dictate its handling, reactivity, and formulation. Below is a summary of the key physicochemical data for this compound.

Structural and Molecular Data
PropertyValueSource
CAS Number 898747-12-1[4][5]
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [4]
IUPAC Name This compound
Synonyms 4-Methoxy-1H-indazole-3-carboxaldehyde[4]
Physical State Solid (predicted)
Storage 2-8°C, under inert atmosphere[5]
Topological Polar Surface Area (TPSA) 54.98 Ų[4]
LogP (Predicted) 1.384[4]
Spectroscopic Signature

The unique arrangement of functional groups gives this compound a distinct spectroscopic fingerprint, which is critical for reaction monitoring and quality control. Based on analogous structures, the expected spectral data are:

  • ¹H NMR : Protons on the aromatic ring will appear in the aromatic region (~7.0-8.0 ppm). The aldehyde proton will be a highly deshielded singlet (~10.0 ppm). The methoxy protons will present as a sharp singlet around 3.9-4.1 ppm, and the indazole N-H proton will be a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR : The aldehyde carbonyl carbon is expected in the highly downfield region (~185-190 ppm). Aromatic carbons will be found between ~110-150 ppm, and the methoxy carbon will be around 55-60 ppm.

  • FT-IR : Key vibrational frequencies will include a sharp carbonyl (C=O) stretch around 1670-1690 cm⁻¹, C-H stretches from the aromatic ring (~3100 cm⁻¹), and a broad N-H stretch (~3200-3400 cm⁻¹).

  • HRMS (ESI-TOF) : The exact mass can be calculated for the protonated molecule [M+H]⁺ to confirm elemental composition with high precision.

Synthesis and Purification: From Precursor to Product

Primary Synthetic Route: Nitrosative Rearrangement of 4-Methoxyindole

A robust and efficient method for accessing 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[3] This reaction proceeds through a fascinating multi-step pathway. First, the C3 position of the indole is nitrosated to form an oxime intermediate. This intermediate then undergoes a water-mediated ring-opening, followed by a cyclization event to yield the final indazole-3-carboxaldehyde product.[3] This method is advantageous as it utilizes mild conditions and readily available starting materials.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar transformations and should be performed by qualified personnel in a fume hood with appropriate PPE.[3]

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyindole (1.0 eq) in a suitable solvent mixture, such as aqueous acetic acid.

  • Cooling : Cool the solution to 0-5°C using an ice bath. This is critical to control the exothermicity of the nitrosation step.

  • Reagent Preparation : In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

  • Slow Addition : Add the sodium nitrite solution dropwise to the cooled indole solution over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition. A color change and precipitate formation may be observed.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup : Once the reaction is complete, pour the mixture into a beaker of cold water. The crude product will precipitate.

  • Filtration : Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove inorganic salts.

  • Drying : Dry the crude product under vacuum to yield the crude this compound.

Workflow for Purification and Characterization

G cluster_purification Purification Cascade cluster_validation Analytical Validation A Crude Reaction Mixture B Aqueous Workup & Filtration A->B C Crude Solid Product B->C D Dissolution in Minimum DCM/EtOAc C->D E Silica Gel Column Chromatography D->E F Collection of Pure Fractions (TLC) E->F G Solvent Evaporation (Rotary Evaporator) F->G H Pure Crystalline Solid G->H I Structural Confirmation: ¹H NMR, ¹³C NMR H->I J Purity Assessment: HPLC/LC-MS H->J K Identity Confirmation: HRMS, FT-IR H->K

Caption: Workflow for the purification and analytical validation of the synthesized compound.

Experimental Protocol: Purification via Column Chromatography
  • Adsorbent Preparation : Prepare a slurry of silica gel (70-230 mesh) in the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing : Pour the slurry into a glass chromatography column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude solid in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution : Begin eluting the column with the starting eluent. Gradually increase the polarity of the mobile phase (e.g., moving towards 7:3 Hexane:Ethyl Acetate) to move the desired compound down the column.

  • Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Chemical Reactivity and Synthetic Utility

The Aldehyde Handle: Gateway to Molecular Complexity

The aldehyde at the C3 position is the primary center of reactivity. It readily participates in:

  • Nucleophilic Addition : Reactions with Grignard reagents or organolithiums can generate secondary alcohols.

  • Condensation Reactions : Base-catalyzed Knoevenagel condensation with active methylene compounds (e.g., malononitrile) or Wittig reactions with phosphonium ylides can be used to form carbon-carbon double bonds, extending the molecular framework.

  • Oxidation/Reduction : The aldehyde can be oxidized to the corresponding carboxylic acid (4-Methoxy-1H-indazole-3-carboxylic acid) or reduced to a primary alcohol.[6]

  • Heterocycle Formation : Condensation with various binucleophiles (e.g., hydrazines, hydroxylamine) can be used to construct new heterocyclic rings fused to or substituted on the indazole core.

Reactions at the Indazole Nitrogen

The N1-H of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile that can be alkylated, acylated, or used in Michael additions to introduce substituents at the N1 position, a common strategy in drug design to tune properties.[7]

Influence of the 4-Methoxy Group on Reactivity

The methoxy group at the C4 position is electron-donating through resonance. This increases the electron density of the benzene portion of the indazole ring system, potentially influencing the regioselectivity of electrophilic aromatic substitution reactions, should they be attempted. It may also subtly modulate the acidity of the N1-H and the electrophilicity of the C3-aldehyde.

Analytical Characterization: A Self-Validating Protocol

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition : Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis : Process the spectra and integrate the ¹H signals. Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations, confirming the expected structure.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis : Compare the experimentally observed exact mass to the theoretically calculated mass for the molecular formula C₉H₉N₂O₂⁺. A mass error of <5 ppm provides strong evidence for the elemental composition.[8]

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

  • Spectrum Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands corresponding to the key functional groups (C=O, N-H, C-H aromatic, C-O ether) to confirm their presence in the molecule.

Safety, Handling, and Storage

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not thoroughly investigated, it should be handled with care as a potentially hazardous chemical.[9][10]

  • Classification : May cause skin, eye, and respiratory irritation.[11][12]

  • Handling : Always handle in a well-ventilated chemical fume hood.[9]

  • PPE : Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9][12]

Recommended Storage Conditions

To maintain chemical integrity and prevent degradation, the compound should be stored in a tightly sealed container at refrigerated temperatures (2-8°C), preferably under an inert atmosphere of nitrogen or argon to protect against air and moisture.[5]

Conclusion: A Perspective on Future Applications

This compound is more than just a chemical; it is a strategic entry point into a rich chemical space with proven therapeutic relevance. Its well-defined reactive sites allow for predictable and versatile synthetic transformations. For researchers in drug discovery, it provides a reliable scaffold for generating libraries of novel kinase inhibitors, anti-inflammatory agents, or other potential therapeutics. In material science, its rigid, aromatic structure could be exploited in the synthesis of novel organic electronic materials. This guide provides the foundational knowledge and practical protocols necessary to unlock the full potential of this valuable synthetic intermediate.

References

4-Methoxy-1H-indazole-3-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 4-Methoxy-1H-indazole-3-carbaldehyde

Foreword: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is a prime example of such a "privileged scaffold." Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, like indole or even phenol, have cemented its importance.[1] Indazole derivatives are at the core of numerous kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib, demonstrating their profound impact on modern pharmacology.[2]

This guide focuses on a specific, highly valuable derivative: this compound. This molecule is not an end-product therapeutic but rather a critical synthetic intermediate—a versatile building block that empowers chemists to construct complex, biologically active molecules. Its strategic placement of methoxy and aldehyde functionalities on the indazole core makes it a cornerstone for library synthesis and lead optimization campaigns. We will delve into its fundamental properties, provide a robust synthesis protocol, and explore its functional utility in the context of advanced drug discovery.

Core Compound Profile

A foundational understanding begins with the compound's essential identifiers and physicochemical properties. This data is crucial for experimental design, from reaction setup to purification and analytical characterization.

PropertyValueSource(s)
CAS Number 898747-12-1[3][4]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Synonym(s) 4-Methoxy-1H-indazole-3-carboxaldehyde[3]
SMILES COC1=CC=CC2=C1C(=NN2)C=O[3]
Topological Polar Surface Area (TPSA) 54.98 Ų[3]
LogP 1.384[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Synthesis Pathway: From Indole to Indazole

The synthesis of 1H-indazole-3-carbaldehydes is a non-trivial chemical transformation. A highly effective and increasingly adopted method involves the nitrosative rearrangement of the corresponding indole precursor. This approach is valued for its mild conditions and broad substrate scope.[2][5]

Causality of the Experimental Choice

The chosen method hinges on the electrophilic addition of a nitrosonium ion (generated in situ from sodium nitrite) to the electron-rich indole ring. This initiates a cascade involving ring-opening of the pyrrole moiety, followed by an intramolecular cyclization to form the thermodynamically stable indazole ring system. This elegant one-pot transformation is generally superior to multi-step classical methods, which may require harsher conditions or less accessible starting materials. The procedure detailed below is adapted from a proven, optimized protocol for a closely related methoxy-substituted analogue, ensuring high confidence in its successful application.[2][5]

Proposed Reaction Mechanism

G cluster_0 Reaction Pathway Start 4-Methoxy-1H-indole Reagent + NaNO2, H+ Intermediate1 Electrophilic Attack (Nitrosonium Ion) Start->Intermediate1 Nitrosation Intermediate2 Ring Opening Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Product 4-Methoxy-1H-indazole- 3-carbaldehyde Intermediate3->Product Tautomerization

Caption: Nitrosative rearrangement of an indole to an indazole-3-carbaldehyde.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Materials:

  • 4-Methoxy-1H-indole

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methoxy-1H-indole (1 equivalent) in a mixture of acetic acid and water at room temperature.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add an aqueous solution of sodium nitrite (1.1 to 1.5 equivalents) dropwise over 30 minutes. The causality here is critical: slow addition prevents a dangerous exotherm and minimizes the formation of side products by maintaining a low instantaneous concentration of the highly reactive nitrosonium ion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-12 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent, to yield the pure this compound.[2][5]

Applications in Drug Discovery: A Versatile Synthetic Hub

The true value of this compound lies in the synthetic versatility of its aldehyde group. This functionality serves as a reactive handle for a vast array of chemical transformations, allowing for the systematic elaboration of the indazole core to explore chemical space and optimize biological activity.[2][5][6]

Synthetic Utility Workflow

G cluster_1 Key Transformations cluster_2 Resulting Scaffolds Core 4-Methoxy-1H-indazole- 3-carbaldehyde ReductiveAmination Reductive Amination (+ R-NH2, NaBH3CN) Core->ReductiveAmination Wittig Wittig Reaction (+ Phosphonium Ylide) Core->Wittig Oxidation Oxidation (+ KMnO4 or similar) Core->Oxidation Reduction Reduction (+ NaBH4) Core->Reduction Heterocycle Heterocycle Formation (e.g., with diamines) Core->Heterocycle Amine Secondary Amines ReductiveAmination->Amine Alkene Substituted Alkenes Wittig->Alkene Acid Carboxylic Acid (e.g., 4-Methoxy-1H-indazole- 3-carboxylic acid) Oxidation->Acid Alcohol Primary Alcohol Reduction->Alcohol FusedRing Fused Heterocycles (e.g., Benzimidazoles) Heterocycle->FusedRing

Caption: Key synthetic transformations of the 3-carbaldehyde group.

This versatility makes the compound an ideal starting point for synthesizing libraries of novel indazole derivatives for screening against various biological targets, particularly in the fields of oncology and inflammation.[6][7]

Analytical Characterization: Expected Spectroscopic Signatures

While a definitive spectrum must be obtained experimentally, the structure of this compound allows for the confident prediction of its key spectroscopic features based on data from closely related analogues.[2][8]

  • ¹H NMR:

    • Aldehyde Proton (CHO): A sharp singlet expected far downfield, typically in the range of δ 10.1-10.2 ppm.[2]

    • Indazole N-H: A very broad singlet, also far downfield (often > δ 13 ppm), which is characteristic of the acidic proton on the indazole ring.[2]

    • Aromatic Protons: A set of multiplets corresponding to the three protons on the benzene portion of the ring system.

    • Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, typically around δ 3.9-4.1 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the δ 185-188 ppm range.[2]

    • Aromatic & Heterocyclic Carbons: A series of signals between δ 110-150 ppm.

    • Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹.[2]

    • N-H Stretch: A broad absorption band in the region of 3200-3350 cm⁻¹.[2]

    • C-O Stretch (Methoxy): An absorption band typically found near 1250 cm⁻¹.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The following guidelines are based on standard practices for heterocyclic aldehydes.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11][12]

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][11] Ensure eyewash stations and safety showers are readily accessible.[9]

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9] The compound may be a skin, eye, and respiratory irritant, typical of many aldehydes and aromatic heterocycles.[10]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9][10] It should be kept in a cool, dry, and well-ventilated place, protected from light.[9] Refrigeration (2-8°C) is recommended for long-term stability.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

This compound represents more than just a catalog chemical; it is an enabling tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and highly versatile aldehyde functionality provide researchers with a reliable and powerful platform for constructing novel molecular entities. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde: Synthesis, History, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole-3-carbaldehyde Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core molecular structure that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique bicyclic aromatic system, comprising a fusion of benzene and pyrazole rings, offers a three-dimensional architecture adept at forming critical hydrogen bond interactions, particularly with the hinge region of the ATP-binding pocket in kinases.[2] This has rendered indazole derivatives exceptionally valuable in the design of targeted therapies, most notably in oncology.

Within this important class of heterocycles, 4-Methoxy-1H-indazole-3-carbaldehyde emerges as a key synthetic intermediate. The strategic placement of the aldehyde functionality at the C-3 position provides a versatile chemical handle for extensive molecular elaboration. This aldehyde group can be readily transformed into a wide array of other functionalities—such as amines, alcohols, alkenes, and various heterocyclic systems—enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[3] The methoxy group at the 4-position, an electron-donating substituent, influences the electronic properties of the indazole ring system and can play a role in modulating interactions with biological targets. This guide provides an in-depth examination of the history, synthesis, and pivotal role of this compound in the field of drug development.

Historical Context: The Evolution of Indazole-3-carbaldehyde Synthesis

The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader evolution of synthetic methodologies for the indazole ring system. Early synthetic routes to indazole derivatives were often multi-step, proceeding from benzene precursors where the pyrazole ring was constructed via cyclization reactions.[4] For instance, classical methods involved the diazotization of o-toluidine or cyclization of aryl hydrazines.[5][6]

However, direct functionalization of the pre-formed indazole ring, particularly at the C-3 position, proved challenging. Unlike the indole ring system, which readily undergoes Vilsmeier-Haack formylation at its C-3 position, indazoles are generally unreactive under these conditions.[7] This limitation spurred the development of alternative strategies. One of the most significant advancements was the discovery that indoles could be chemically transformed into indazoles.

The seminal approach involves the nitrosation of an indole precursor. This reaction proceeds through a fascinating and complex mechanistic pathway involving an initial nitrosation at the C-3 position of the indole, followed by the formation of an oxime intermediate. This intermediate then undergoes a ring-opening reaction, triggered by the addition of water, which is subsequently followed by a ring-closure to furnish the final 1H-indazole-3-carboxaldehyde product.[3] While effective for electron-deficient indoles, this method initially gave disappointing yields for electron-rich substrates.[3] A significant refinement of this process was reported by Bonhomme et al. in 2018, who developed an optimized, high-yielding procedure based on a "reverse addition" protocol that proved highly effective for a wide range of substituted indoles, including those with electron-donating groups like methoxy substituents.[3] This optimized nitrosation reaction now stands as the premier method for accessing these crucial synthetic intermediates.

Optimized Synthesis of this compound

The most efficient and reliable method for the synthesis of this compound is the optimized nitrosation of its corresponding indole precursor, 4-methoxy-1H-indole. The following protocol is adapted from the general procedure described by Bonhomme, A. et al. (2018), which demonstrated high efficacy for methoxy-substituted indoles.[3]

Experimental Protocol

Reaction: 4-Methoxy-1H-indole to this compound

Materials:

  • 4-Methoxy-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for elution

Procedure:

  • Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF.

  • Slowly add a 2 N aqueous solution of hydrochloric acid (HCl, 7 equivalents) to the stirred NaNO₂ solution at 0 °C. Maintain the temperature and stir the resulting mixture for 10-15 minutes.

  • Indole Addition: Dissolve 4-methoxy-1H-indole (1 equivalent) in DMF.

  • Add the solution of 4-methoxy-1H-indole dropwise to the freshly prepared nitrosating agent at 0 °C over a period of 1-2 hours using a syringe pump.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

  • Combine the organic layers and wash sequentially with water (three times) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient as the eluent to afford pure this compound.

Mechanism of Synthesis

The conversion of 4-methoxy-1H-indole to this compound is a sophisticated one-pot reaction involving a ring transformation. The key steps are outlined below:

  • Electrophilic Attack: The reaction is initiated by the nitrosation of the electron-rich C-3 position of the 4-methoxy-1H-indole ring by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and hydrochloric acid. This forms a nitroso-indole intermediate.

  • Tautomerization: The nitroso-indole rapidly tautomerizes to form a more stable oxime intermediate.

  • Nucleophilic Attack and Ring Opening: A water molecule acts as a nucleophile, attacking the C-2 position of the indole ring. This addition triggers the opening of the five-membered pyrrole ring.

  • Ring Closure: The terminal nitrogen atom of the opened intermediate then attacks the carbonyl carbon of the newly formed aldehyde, initiating an intramolecular cyclization.

  • Dehydration: A final dehydration step results in the formation of the aromatic pyrazole ring, yielding the stable this compound product.

Synthesis_Mechanism cluster_0 Reaction Workflow Start 4-Methoxy-1H-indole Reagents NaNO2, HCl, DMF 0°C to RT Start->Reagents Nitrosation Workup Extraction (EtOAc) Wash (H2O, Brine) Reagents->Workup Reaction Quench Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: High-level experimental workflow for the synthesis.

Mechanism_Diagram Indole 4-Methoxy-1H-indole Nitroso C3-Nitroso Intermediate Indole->Nitroso + NO⁺ Oxime Oxime Intermediate Nitroso->Oxime Tautomerization RingOpen Ring-Opened Intermediate Oxime->RingOpen + H₂O (Ring Opening) Cyclized Cyclized Intermediate RingOpen->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product - H₂O (Aromatization)

Caption: Simplified reaction mechanism pathway.

Technical Data

Physicochemical Properties
PropertyValueSource(s)
CAS Number 898747-12-1[8]
Molecular Formula C₉H₈N₂O₂[8]
Molecular Weight 176.17 g/mol [8]
Appearance Expected to be a solid-
Purity >98% (Commercially Available)[8]
Topological Polar Surface Area (TPSA) 54.98 Ų[8]
logP (Predicted) 1.384[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 3[8]
Spectroscopic Data
  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~10 ppm), a singlet for the methoxy group (~4 ppm), aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indazole ring (>13 ppm).

  • ¹³C NMR: Expected signals would include a peak for the aldehyde carbonyl carbon (~185-190 ppm), aromatic carbons, and a peak for the methoxy carbon (~55-60 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band is expected around 1660-1690 cm⁻¹. An N-H stretching band would also be present.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 177.06.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors.[3][7] The indazole core acts as an effective bioisostere of indole and is adept at binding to the hinge region of protein kinases, a critical interaction for potent inhibition.[3]

The aldehyde group at the C-3 position is the key to its synthetic utility. It can be readily transformed through a variety of well-established chemical reactions:

  • Reductive Amination: To install various amine side chains, which can interact with solvent-exposed regions of the kinase active site or improve solubility.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular scaffold.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

  • Oxidation: To form the corresponding carboxylic acid, which can then be converted to a wide range of amides.

  • Cyclization Reactions: To build other heterocyclic rings onto the indazole core.

This synthetic flexibility allows for the creation of large libraries of diverse 3-substituted indazole derivatives. These libraries can then be screened against panels of kinases to identify potent and selective inhibitors for various therapeutic targets implicated in cancer and inflammatory diseases.[5][10] For example, the core structure of several FDA-approved tyrosine kinase inhibitors, such as Pazopanib, features a substituted indazole scaffold, highlighting the clinical significance of this heterocyclic system.[3]

Applications_Workflow cluster_reactions Chemical Transformations Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination Wittig Wittig/HWE Reaction Core->Wittig Oxidation Oxidation to Acid Core->Oxidation Cyclization Heterocycle Formation Core->Cyclization Library Library of Diverse 3-Substituted Indazoles ReductiveAmination->Library Wittig->Library Oxidation->Library Cyclization->Library Screening Kinase Activity Screening Library->Screening Hit Hit Compound Identification (Potent & Selective Inhibitors) Screening->Hit Lead Lead Optimization (Drug Development) Hit->Lead

Caption: Role as an intermediate in drug discovery workflow.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its history is rooted in the advancement of synthetic organic chemistry, culminating in an efficient and high-yielding synthesis via the nitrosation of its indole precursor. While detailed spectroscopic characterization is not widely published, its physicochemical properties are established, and its synthetic utility is paramount. The presence of a versatile aldehyde group on the privileged indazole scaffold makes it an invaluable starting material for the synthesis of compound libraries aimed at discovering next-generation kinase inhibitors. As research into targeted therapies continues to expand, the importance of such well-designed, functionalized heterocyclic intermediates will undoubtedly continue to grow.

References

A Comprehensive Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methoxy-1H-indazole-3-carbaldehyde in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the biological activity of indoles while offering distinct advantages in metabolic stability and hydrogen bonding capabilities.[1] Within this privileged class of heterocycles, this compound has emerged as a pivotal building block in the synthesis of complex, biologically active molecules. Its strategic placement of a methoxy group and a reactive carbaldehyde function allows for versatile derivatization, making it a valuable precursor for targeted therapies, particularly in the realm of kinase inhibitors for oncology.[1] This guide provides an in-depth analysis of the commercial availability, synthesis, handling, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Overview

This compound, identified by CAS Number 898747-12-1, is commercially available from a range of specialty chemical suppliers.[2][3] The compound is typically offered for research and development purposes in various purities, with ≥98% being common. When procuring this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity, as trace impurities can significantly impact the outcome of subsequent synthetic steps.

SupplierProduct NumberPurityNotes
ChemSceneCS-0303254≥98%Offers custom synthesis and process optimization services.[2]
ChemenuCM150216Not specifiedFor R&D use only. Recommends storage at 2-8°C.[3]
ChemicalBookN/ANot specifiedLists multiple suppliers, providing a platform for comparison.
MoldbN/A≥98%States availability of NMR, HPLC, and LC-MS data.[4]

Note: The CAS number 209673-93-6 may also be associated with this compound in some databases. Researchers should verify the specific CAS number with their chosen supplier.

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and efficient method for the synthesis of 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indole precursor.[1] This transformation proceeds through a fascinating cascade of reactions, offering a reliable route to this key intermediate.

The Nitrosation Pathway

The synthesis of this compound would logically start from 4-methoxy-1H-indole. The reaction is typically carried out in a slightly acidic environment, where sodium nitrite is the nitrosating agent.

G Indole 4-Methoxy-1H-indole Nitrite NaNO₂ / H⁺ Indole->Nitrite Oxime 3-Nitrosoindole Intermediate Nitrite->Oxime Nitrosation at C3 Water H₂O Oxime->Water RingOpening Ring-Opened Intermediate Water->RingOpening Nucleophilic attack Cyclization Intramolecular Cyclization RingOpening->Cyclization Spontaneous Product This compound Cyclization->Product

Caption: Synthetic pathway from 4-methoxy-1H-indole to this compound via nitrosation.

Experimental Protocol: A Self-Validating System

Materials:

  • 4-Methoxy-1H-indole

  • Sodium Nitrite (NaNO₂)

  • A suitable acid (e.g., HCl or H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxy-1H-indole in a suitable solvent mixture, such as aqueous ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5°C. This is critical to control the exothermic nitrosation reaction and minimize side-product formation.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite to the cooled indole solution while maintaining the temperature below 5°C.

  • Acidification: After the addition of sodium nitrite is complete, slowly add a dilute acid to the reaction mixture. The acid catalyzes the rearrangement of the nitroso-indole intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, extract the product with ethyl acetate. Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield pure this compound.[1]

Causality Behind Experimental Choices:

  • The slow, controlled addition of reagents at low temperatures is paramount to prevent over-nitrosation and other side reactions, ensuring a higher yield of the desired product.

  • The acidic work-up facilitates the tautomerization and cyclization steps that lead to the stable indazole ring system.

  • Purification by column chromatography is essential to remove any unreacted starting material and isomeric impurities, which is critical for its use in subsequent, often sensitive, catalytic reactions.

Spectroscopic Characterization: Verifying Identity and Purity

While specific spectral data for this compound is not widely published, the expected spectral characteristics can be inferred from closely related analogs, such as 5-Methoxy-1H-indazole-3-carboxaldehyde.[1] Researchers should expect to see the following key features:

  • ¹H NMR: A singlet for the aldehyde proton (CHO) typically downfield (around 10 ppm), a singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm, and characteristic aromatic proton signals. The NH proton of the indazole ring will likely appear as a broad singlet at a high chemical shift.

  • ¹³C NMR: The aldehyde carbon will be observed around 185-190 ppm. The methoxy carbon will be around 55-60 ppm. The remaining aromatic carbons will appear in the typical aromatic region (100-150 ppm).

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde at approximately 1670-1700 cm⁻¹. An N-H stretch for the indazole ring will be visible around 3100-3300 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O₂ = 176.06 g/mol ) should be observed.

Applications in Drug Discovery and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of kinase inhibitors. The indazole core acts as a bioisostere of adenine, enabling it to bind to the ATP-binding site of kinases, while the 3-carbaldehyde group provides a reactive handle for further molecular elaboration.

G Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Condensation Condensation Reactions Start->Condensation Amines Substituted Amines ReductiveAmination->Amines Alkenes Substituted Alkenes Wittig->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles KinaseInhibitors Kinase Inhibitors Amines->KinaseInhibitors Alkenes->KinaseInhibitors Heterocycles->KinaseInhibitors

Caption: Synthetic utility of this compound in the synthesis of kinase inhibitors.

Patents and scientific literature describe the use of substituted indazoles in the development of inhibitors for various kinases, including those involved in the Wnt signaling pathway, which is often dysregulated in cancer.[5] The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] Some suppliers recommend refrigeration (2-8°C).[3]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] In case of ingestion, seek medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery professionals. Its commercial availability, coupled with a reliable synthetic route, makes it an accessible starting material for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel kinase inhibitors and other targeted therapies continues, the demand for versatile and well-characterized intermediates like this compound is likely to grow.

References

A Technical Guide to 4-Methoxy-1H-indazole-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of 4-Methoxy-1H-indazole-3-carbaldehyde. We will delve into the synthetic routes, chemical properties, and its pivotal role as a building block in the development of novel therapeutics, with a particular focus on its application in the discovery of enzyme inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing molecules that can potently and selectively bind to biological targets. Within this class, this compound has emerged as a particularly valuable intermediate, primarily due to the strategic placement of its functional groups, which allows for versatile chemical modifications and the exploration of structure-activity relationships (SAR).

The presence of the methoxy group at the 4-position influences the electronic nature of the indazole ring, while the carbaldehyde at the 3-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This guide will provide a comprehensive overview of the synthesis and utility of this important building block.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Below is a detailed, field-proven protocol based on established literature methods.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Fluoro-6-methoxybenzonitrile

  • Hydrazine hydrate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Step 1: Synthesis of 4-Methoxy-1H-indazole.

    • To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (10.0 eq).

    • Heat the reaction mixture to reflux (approximately 120 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-methoxy-1H-indazole as a solid.

  • Step 2: Vilsmeier-Haack Formylation.

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

    • Slowly add phosphorus oxychloride (POCl3, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-methoxy-1H-indazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is neutral or slightly basic.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Fluoro-6-methoxybenzonitrile C 4-Methoxy-1H-indazole A->C Reflux B Hydrazine Hydrate B->C D 4-Methoxy-1H-indazole F This compound D->F Formylation E Vilsmeier Reagent (POCl3, DMF) E->F

Caption: Synthetic route to this compound.

Application in Medicinal Chemistry: A Case Study on IDO1 Inhibitors

This compound has proven to be a valuable starting material for the synthesis of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a high-priority target in cancer immunotherapy due to its role in mediating immune suppression.

The aldehyde functionality of this compound allows for its elaboration into more complex molecules that can effectively bind to the active site of IDO1. For example, it can undergo reductive amination with various amines to introduce diverse side chains that can probe different regions of the enzyme's binding pocket, leading to the optimization of potency and selectivity.

Illustrative Pathway: From Building Block to IDO1 Inhibitor

IDO1_Inhibitor_Synthesis Start This compound Intermediate Imine/Enamine Intermediate Start->Intermediate Amine Primary/Secondary Amine (R-NH2) Amine->Intermediate Condensation FinalProduct Substituted Aminomethyl Indazole Derivative (IDO1 Inhibitor) Intermediate->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalProduct Reduction

Caption: General scheme for the synthesis of IDO1 inhibitors.

Structure-Activity Relationship (SAR) Insights

The 4-methoxy group on the indazole ring is not merely a passive substituent. It plays a crucial role in establishing key interactions within the active site of target proteins. For instance, in the context of IDO1 inhibitors, the methoxy group can act as a hydrogen bond acceptor and its position is critical for orienting the molecule correctly within the binding pocket. The exploration of different substituents at this position is a common strategy in lead optimization campaigns.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in modern drug discovery. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse chemical libraries. The successful application of this intermediate in the development of potent IDO1 inhibitors highlights its potential for the discovery of new therapeutics targeting a wide range of diseases. Future research will likely focus on exploring novel transformations of the aldehyde group and further diversifying the substituents on the indazole ring to access new chemical space and identify next-generation drug candidates.

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-Methoxy-1H-indazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a multitude of biological targets, most notably protein kinases.[1][2] Within this chemical class, 4-Methoxy-1H-indazole-3-carbaldehyde stands out as a particularly valuable and versatile building block. The strategic placement of the methoxy group at the 4-position influences electronic properties and potential vector interactions within protein binding sites, while the aldehyde at the 3-position serves as a reactive handle for extensive chemical diversification.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of compounds originating from this key intermediate, with a focus on the development of novel kinase inhibitors.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole bicyclic system, a fusion of benzene and pyrazole rings, is a bioisostere of indole that offers distinct advantages, including altered metabolic stability and hydrogen bonding patterns.[5] This has led to its incorporation into numerous clinically approved drugs and investigational agents, particularly in oncology. The aldehyde functionality at the C-3 position is a gateway for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of further heterocyclic systems, making it an ideal starting point for generating libraries of diverse small molecules for high-throughput screening.[3][4] Derivatives have shown potent inhibitory activity against various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Glycogen Synthase Kinase-3 (GSK-3), which are critical targets in cancer and inflammatory diseases.[1][6]

Physicochemical Profile of the Core Scaffold

A clear understanding of the starting material's properties is fundamental to its effective use in multi-step synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 898747-12-1[7]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]
Topological Polar Surface Area (TPSA) 54.98 Ų[7]
Predicted LogP 1.384[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 1[7]
Storage Conditions 2-8°C[5]

Synthesis of the Key Intermediate: this compound

The most direct and reliable method for synthesizing 1H-indazole-3-carbaldehydes is the acid-catalyzed nitrosation of the corresponding indole precursor.[2][3][8] This transformation proceeds via a fascinating ring-opening and re-closure cascade.

Mechanism Rationale: The reaction initiates with an electrophilic attack by the nitrosonium ion (generated from sodium nitrite and acid) at the electron-rich C-3 position of the indole ring.[3][4] The resulting nitroso-indole tautomerizes to an oxime, which undergoes a water-mediated ring-opening. The final, irreversible step is an intramolecular cyclization to form the stable 1H-indazole ring system.[3][4] Employing a reverse addition protocol—adding the indole to the nitrite/acid mixture—is crucial for minimizing side reactions and achieving high yields, especially with electron-rich indoles.[3][8]

G cluster_synthesis Synthesis Workflow indole 4-Methoxy-1H-indole (Starting Material) reagents NaNO2, HCl (aq) in DMF reaction Nitrosation Reaction (Reverse Addition, 0°C to RT) indole->reaction reagents->reaction workup Aqueous Workup (Extraction with EtOAc) reaction->workup purification Silica Gel Column Chromatography workup->purification product This compound (Final Product) purification->product

Caption: Workflow for the synthesis of the target aldehyde.

Protocol 1: Synthesis via Indole Nitrosation

This protocol is adapted from the general procedure described by Plé et al. for substituted indoles.[3][4]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8.0 eq.) in a mixture of water and DMF (e.g., 5.3:3 ratio). Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl, 2.7 eq.) to the nitrite solution, ensuring the temperature remains below 5°C. This generates the active nitrosating agent in situ.

  • Indole Addition: Dissolve 4-methoxy-1H-indole (1.0 eq.) in a minimal amount of DMF. Add this solution dropwise to the cold, stirring acidic nitrite mixture over a period of 1-2 hours using the dropping funnel. The slow addition is critical to prevent dimerization and other side reactions.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting indole is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (EtOAc). Wash the organic layer sequentially with water (3x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 10:90) as the eluent to afford the pure this compound as a solid.

Application in Kinase Inhibitor Synthesis: Derivatization Strategies

The aldehyde group at the C-3 position is a versatile functional handle for building molecular complexity and exploring the structure-activity relationship (SAR) around the indazole core.

G cluster_paths Key Derivatization Pathways start 4-Methoxy-1H- indazole-3-carbaldehyde path1_reagents 1. R1R2NH 2. NaBH(OAc)3 start->path1_reagents path2_reagents 1. KMnO4 (Oxidation) 2. R3R4NH, HATU (Amide Coupling) start->path2_reagents path1_product 3-Aminomethyl Indazole Derivatives path1_reagents->path1_product path2_product 1H-Indazole-3-carboxamide Derivatives path2_reagents->path2_product

Caption: Key synthetic pathways from the aldehyde scaffold.

Protocol 2: Synthesis of 3-Aminomethyl Indazole Derivatives (Reductive Amination)

This is a cornerstone reaction in medicinal chemistry for introducing basic amine groups that can form critical salt-bridge interactions in kinase hinge regions.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq.).

  • Imine Formation: Add acetic acid (catalytic, ~0.1 eq.) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. This reducing agent is mild and selective for imines in the presence of aldehydes.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting residue via silica gel chromatography or preparative HPLC to yield the target amine.

Protocol 3: Synthesis of 1H-Indazole-3-carboxamide Derivatives

The carboxamide moiety is another prevalent feature in kinase inhibitors, acting as both a hydrogen bond donor and acceptor.[6] This two-step process involves oxidation followed by amide coupling.

Step A: Oxidation to Carboxylic Acid

  • Setup: Dissolve the starting aldehyde (1.0 eq.) in a mixture of acetone and water.

  • Oxidation: Cool the solution to 0°C and add potassium permanganate (KMnO₄, ~2.0 eq.) portion-wise, maintaining the temperature. Stir vigorously until a brown precipitate of MnO₂ forms and the purple color disappears.

  • Workup: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃) until the mixture becomes colorless. Acidify with 2N HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Methoxy-1H-indazole-3-carboxylic acid.[9]

Step B: Amide Coupling

  • Activation: Dissolve the carboxylic acid from Step A (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in DMF.

  • Coupling: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.), to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Workup & Purification: Dilute the reaction mixture with water to precipitate the crude product or extract with ethyl acetate. Purify the crude material using column chromatography to obtain the final 1H-indazole-3-carboxamide.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once novel derivatives are synthesized, their biological activity must be quantified. A standard cascade involves an initial in vitro biochemical assay against the target kinase, followed by cell-based assays to assess cellular potency and cytotoxicity.

G cluster_bioassay Biological Evaluation Workflow synthesis Synthesized Indazole Derivative biochem In Vitro Kinase Assay (e.g., ADP-Glo™) synthesis->biochem cellular Cell-Based Assay (e.g., MTT) synthesis->cellular data Determine IC50 (Biochemical Potency) biochem->data data2 Determine GI50/CC50 (Cellular Potency & Toxicity) cellular->data2 sar Structure-Activity Relationship (SAR) Analysis data->sar data2->sar

Caption: A typical workflow for biological testing of new compounds.

Protocol 4: In Vitro Biochemical Kinase Assay (ADP-Glo™ Principle)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition is measured as a decrease in signal. The use of an ADP-Glo™ assay for indazole-based PKMYT1 kinase inhibitors has been reported.[10]

  • Kinase Reaction: In a 384-well plate, combine the purified target kinase, the appropriate substrate (e.g., a generic peptide or protein like GSK-β[11]), and ATP in a kinase buffer solution.

  • Compound Addition: Add the synthesized indazole derivatives at various concentrations (typically a 10-point serial dilution starting from 10 µM). Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent I: Add the ADP-Glo™ Reagent I, which stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent (ADP-Glo™ Reagent II), which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5: Cell Viability Assay (MTT Assay Principle)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells[12][13]) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the indazole compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control cells. Plot this against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Illustrative Data

The following table presents hypothetical data for a series of compounds derived from this compound, demonstrating how SAR could be developed.

Compound IDR Group at C-3 (via Reductive Amination)Target Kinase IC₅₀ (nM)MCF-7 Cell GI₅₀ (µM)
C01 -CH₂-N(CH₃)₂850>10
C02 -CH₂-(4-fluorobenzyl)amine1202.5
C03 -CH₂-(piperidine-4-yl)amine350.98
C04 -CH₂-(morpholine)2505.4

Interpretation: The hypothetical data suggests that incorporating a basic nitrogen, particularly within a piperidine ring (C03), is beneficial for both biochemical potency and cellular activity. This provides a clear direction for further optimization.

Conclusion and Future Outlook

This compound is a high-value starting material for medicinal chemistry campaigns, particularly in the pursuit of novel kinase inhibitors. Its straightforward synthesis and the versatile reactivity of the C-3 aldehyde enable the rapid generation of diverse chemical matter. The protocols outlined in this guide provide a robust framework for synthesizing, derivatizing, and evaluating new chemical entities based on this powerful scaffold. Future efforts will likely expand its use in developing inhibitors for other enzyme classes and in creating advanced chemical biology tools, such as fluorescent probes for target engagement studies.[14]

References

Application Note: A Robust Protocol for the Reductive Amination of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole Scaffolds and Reductive Amination

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2][3] The functionalization of this heterocycle is critical for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The 3-carbaldehyde position of the indazole ring serves as a versatile synthetic handle for introducing molecular diversity.

Reductive amination stands as one of the most powerful and reliable methods for forming carbon-nitrogen bonds, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[4][5][6] This one-pot reaction is highly valued in drug development for its efficiency and broad substrate scope, facilitating the rapid synthesis of amine libraries for structure-activity relationship (SAR) studies. This document provides a detailed, field-proven protocol for the reductive amination of 4-Methoxy-1H-indazole-3-carbaldehyde, tailored for researchers in drug discovery and process development.

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that exhibits chemoselectivity for the in situ formed iminium ion over the starting aldehyde.

The Reaction Pathway

The reaction proceeds through a two-stage mechanism within a single reaction vessel:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate rapidly dehydrates to form a C=N double bond, yielding an imine, which exists in equilibrium with its protonated, more reactive iminium ion form.[4][7]

  • Hydride Reduction: A selective hydride donor reduces the electrophilic iminium ion to the corresponding amine.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

While several hydride reagents can effect this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the superior choice for this specific application for several key reasons:

  • Remarkable Selectivity: STAB is a mild and sterically hindered reducing agent.[8][9][10] This allows it to selectively reduce the protonated iminium ion intermediate at a much faster rate than the parent aldehyde.[4][11][12] This selectivity is paramount for preventing the formation of the corresponding alcohol byproduct, simplifying purification and improving yields.

  • Enhanced Safety Profile: Unlike the historically used sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous cyanide gas or byproducts, making it a safer and more environmentally benign option.[8][12][13]

  • Broad Solvent Compatibility: The reaction is highly effective in aprotic solvents, with 1,2-dichloroethane (DCE) being the preferred choice due to its ability to facilitate clean, high-yielding reactions.[9][10][14] Tetrahydrofuran (THF) is also a viable alternative.[9][10]

Experimental Workflow and Visualization

The overall experimental workflow is designed for efficiency and simplicity, combining imine formation and reduction into a single, streamlined operation.

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction Aldehyde 4-Methoxy-1H-indazole- 3-carbaldehyde Imine Imine / Iminium Ion Intermediate Aldehyde->Imine + Amine (DCE, RT) Amine Primary or Secondary Amine (R1R2NH) STAB NaBH(OAc)₃ (STAB) Imine->STAB Hydride Transfer Product Final Amine Product STAB->Product

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale, which can be readily adjusted as needed.

Materials and Reagents
ReagentM.W. ( g/mol )CAS NumberTypical RoleNotes
This compound176.17898747-12-1[15]ElectrophileStarting material.
Amine (e.g., Morpholine)87.12110-91-8NucleophileUse 1.1 - 1.2 equivalents.
Sodium Triacetoxyborohydride (STAB)211.9456553-60-7Reducing AgentUse 1.3 - 1.5 equivalents. Moisture sensitive.[13][14]
1,2-Dichloroethane (DCE), Anhydrous98.96107-06-2SolventPreferred solvent for optimal results.[9][10]
Acetic Acid (Glacial), optional60.0564-19-7CatalystNot typically needed for aldehydes.[9][10]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/AN/AQuenching AgentUsed during work-up.
Magnesium Sulfate (MgSO₄), Anhydrous120.377487-88-9Drying AgentUsed to dry the organic layer.
Silica Gel (230-400 mesh)N/AN/AStationary PhaseFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (88.1 mg, 0.50 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous 1,2-dichloroethane (DCE, 5 mL). Add the desired amine (e.g., morpholine, 52.3 mg, 0.60 mmol, 1.2 equiv.) via syringe.

  • Initial Stirring: Stir the resulting solution at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Add Sodium Triacetoxyborohydride (STAB) (159 mg, 0.75 mmol, 1.5 equiv.) to the reaction mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 50% Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 2-6 hours. A complete reaction is indicated by the consumption of the starting aldehyde.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, depending on the polarity of the final product.

Troubleshooting and Validation

Even robust protocols can encounter issues. The following guide provides solutions to common problems.

Troubleshooting Start Reaction Issue Identified (e.g., Low Yield, Stalled) Check_STAB Is STAB old or clumpy? Start->Check_STAB Use_New_STAB Use fresh, high-quality STAB. Check_STAB->Use_New_STAB Yes Check_Amine Is the amine weakly basic or hindered? Check_STAB->Check_Amine No Success Problem Resolved Use_New_STAB->Success Add_Acid Add catalytic AcOH (0.1 equiv). Increase reaction time. Check_Amine->Add_Acid Yes Check_Dialkylation Is dialkylation observed with a primary amine? Check_Amine->Check_Dialkylation No Add_Acid->Success Two_Step Consider a two-step protocol: 1. Form imine in MeOH 2. Reduce with NaBH₄ Check_Dialkylation->Two_Step Yes Check_Dialkylation->Success No Two_Step->Success

Caption: Troubleshooting flowchart for reductive amination.

  • Validation: The identity and purity of the final product should always be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS, to ensure the desired transformation has occurred and the material is suitable for subsequent studies.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane (DCE) is a regulated solvent; handle and dispose of it according to your institution's safety guidelines.

  • Sodium Triacetoxyborohydride can react with water, releasing flammable hydrogen gas. Avoid contact with moisture and quench reactions carefully.

References

Application Notes and Protocols: 4-Methoxy-1H-indazole-3-carbaldehyde as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows it to function as a bioisostere of the native adenine base of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] This key interaction anchors the inhibitor and provides a solid foundation for achieving high binding affinity. The strategic functionalization of the indazole core at various positions is a cornerstone of modern kinase inhibitor design, enabling the modulation of potency, selectivity, and pharmacokinetic properties.

Among the various functionalized indazoles, 1H-indazole-3-carbaldehydes are exceptionally valuable intermediates.[1][3] The aldehyde group at the C3 position serves as a versatile chemical handle for a wide array of synthetic transformations, allowing for the introduction of diverse pharmacophoric elements. This guide focuses on a specific, high-value building block: 4-Methoxy-1H-indazole-3-carbaldehyde . The presence of the methoxy group at the 4-position can significantly influence the electronic properties of the indazole ring system and provide additional vectors for interaction within the kinase active site, potentially enhancing potency and selectivity.

These application notes provide a comprehensive overview of the synthesis of this compound and detail its strategic application in the synthesis of kinase inhibitors, with a focus on established and versatile synthetic protocols.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available materials. The key transformation involves the nitrosation of 4-methoxy-1H-indole, a reaction that proceeds via a ring-opening and subsequent recyclization mechanism to form the indazole-3-carbaldehyde.[1][2][3]

Diagram of the Synthetic Workflow

Synthesis_Workflow 4-Methoxy-1H-indole 4-Methoxy-1H-indole Product This compound 4-Methoxy-1H-indole->Product Nitrosation/ Ring Transformation Nitrosating_Mixture NaNO₂, HCl (aq) Nitrosating_Mixture->Product

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 4-Methoxy-1H-indole

The precursor, 4-methoxy-1H-indole, can be synthesized from 1-methoxy-2-methyl-3-nitrobenzene through a multi-step sequence involving condensation and reductive cyclization.[4]

  • Step 1: Vinylogous Amine Formation: React 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF under reflux to form 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.[4]

  • Step 2: Reductive Cyclization: The crude vinylogous amine is then subjected to reductive cyclization using activated zinc powder in acetic acid to yield 4-methoxy-1H-indole.[4] Purification is typically achieved by column chromatography.[4]

Protocol 2: Nitrosation of 4-Methoxy-1H-indole

This protocol is adapted from the optimized procedure for the synthesis of 1H-indazole-3-carbaldehyde derivatives from indoles.[1][2][3]

Materials:

  • 4-Methoxy-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 2 N aqueous HCl (2.7 mmol) to the stirred solution, maintaining the temperature at 0 °C.

    • Stir the resulting mixture for 10 minutes at 0 °C.

  • Addition of 4-Methoxy-1H-indole:

    • In a separate flask, dissolve 4-methoxy-1H-indole (1.0 mmol) in DMF (3 mL).

    • Using a syringe pump, add the indole solution to the nitrosating mixture dropwise over a period of 2 hours at 0 °C. The slow addition is crucial to minimize the formation of dimeric side products.[2]

  • Reaction and Work-up:

    • After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

    • Wash the combined organic layers three times with water, followed by one wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Kinase Inhibitor Synthesis: A Case Study Based on Axitinib

This compound is a versatile precursor for the synthesis of various kinase inhibitors. A prominent example illustrating the utility of a related indazole-3-carbaldehyde intermediate is the synthesis of Axitinib , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[5][6] The following protocols are based on a synthetic route to Axitinib that utilizes a 6-halo-1H-indazole-3-carbaldehyde, demonstrating the key transformations of the aldehyde functionality.[6]

Diagram of Kinase Inhibitor Synthesis Workflow

Kinase_Inhibitor_Synthesis Aldehyde 4-Methoxy-1H-indazole- 3-carbaldehyde Wittig Wittig Reaction Aldehyde->Wittig Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Alkene_Intermediate Alkene Intermediate Wittig->Alkene_Intermediate Amine_Intermediate Amine Intermediate Reductive_Amination->Amine_Intermediate Kinase_Inhibitor_Core_1 Kinase Inhibitor Scaffold A Alkene_Intermediate->Kinase_Inhibitor_Core_1 Further Functionalization Kinase_Inhibitor_Core_2 Kinase Inhibitor Scaffold B Amine_Intermediate->Kinase_Inhibitor_Core_2 Further Functionalization

Caption: Key transformations of the aldehyde group for kinase inhibitor synthesis.

Protocol 3: Wittig Reaction for C-C Bond Formation

The Wittig reaction is a powerful method for converting the aldehyde into an alkene, which is a common structural motif in kinase inhibitors, for instance, to introduce a vinylpyridine moiety as seen in Axitinib.[6]

Materials:

  • This compound

  • (Pyridin-2-ylmethyl)triphenylphosphonium chloride (or a similar phosphonium salt)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add the strong base (1.1 equiv) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution and purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Protocol 4: Reductive Amination for C-N Bond Formation

Reductive amination is a highly effective method for introducing amine functionalities, which are crucial for interacting with the kinase active site and for modulating solubility and pharmacokinetic properties.[7]

Materials:

  • This compound

  • Primary or secondary amine (e.g., a substituted aniline) (1.0 - 1.2 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.5 equiv)

  • Solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or methanol)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Imine Formation and In Situ Reduction:

    • In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in the chosen solvent.

    • If required, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add the reducing agent (e.g., STAB) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Stir the reaction at room temperature for several hours to overnight. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting amine by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for extensive exploration of the structure-activity relationship (SAR).

PositionModification via AldehydeImpact on Kinase Inhibition
C3 Introduction of substituted vinyl groups (via Wittig)Can extend into the solvent-exposed region of the ATP pocket, allowing for modulation of selectivity and physical properties.
C3 Introduction of substituted aminomethyl groups (via Reductive Amination)The amine can form additional hydrogen bonds or ionic interactions with the kinase, significantly impacting potency. The nature of the substituent on the amine is critical for targeting specific sub-pockets.
N1 Alkylation or arylationCan be used to modulate solubility and cell permeability. The substituent can also occupy additional space within the active site.
C4-Methoxy Inherent to the building blockThe methoxy group can influence the electronics of the indazole ring and may form hydrogen bonds with the protein backbone or water molecules, contributing to binding affinity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its straightforward synthesis from readily available starting materials and the reactivity of the C3-aldehyde group make it an attractive scaffold for medicinal chemists. The protocols outlined in these application notes provide a solid foundation for the synthesis of this key intermediate and its subsequent elaboration into diverse libraries of potential kinase inhibitors. The ability to systematically modify the C3 position through robust reactions like the Wittig olefination and reductive amination allows for a detailed exploration of SAR, ultimately leading to the discovery of potent and selective drug candidates.

References

Application Note & Protocols: Synthesis and Application of Indazole-Based Schiff Bases via Condensation of 4-Methoxy-1H-indazole-3-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][3][4] The aldehyde functionality at the C3 position of the indazole core is a particularly versatile synthetic handle, providing convenient access to a diverse array of 3-substituted derivatives.[5][6][7] This application note provides a comprehensive guide to the reaction of 4-Methoxy-1H-indazole-3-carbaldehyde with primary amines to form Schiff bases (imines). These products are themselves valuable pharmacophores, known to possess significant biological potential.[4][8][9] We present the underlying reaction mechanism, detailed experimental protocols, characterization methods, and a discussion of the potential applications of these compounds in drug discovery, particularly as kinase inhibitors and antidiabetic agents.[1][4][6]

Introduction and Scientific Background

The fusion of a benzene ring and a pyrazole ring gives rise to the indazole scaffold, a bicyclic aromatic heterocycle that exists in multiple tautomeric forms.[2] Its structural similarity to indole allows it to act as a bioisostere, forming key hydrogen bonding interactions within the active sites of proteins, which has made it a focal point in the design of kinase inhibitors.[6][10]

The reaction of an aldehyde with a primary amine is a fundamental transformation in organic synthesis that results in the formation of a Schiff base, a compound characterized by an azomethine or imine (-C=N-) functional group.[11] This condensation reaction is a robust and high-yielding method for C-N bond formation. The resulting indazole-based Schiff bases merge the pharmacological profiles of two potent scaffolds, creating novel chemical entities with significant potential for drug development programs.[4] For instance, indazole Schiff bases have been reported as potent α-glucosidase inhibitors, highlighting their promise for the treatment of type-2 diabetes.[1]

This document serves as a practical guide for researchers in medicinal chemistry and drug development, offering a detailed protocol for the synthesis and characterization of these promising compounds.

Reaction Mechanism: Schiff Base Formation

The formation of a Schiff base from this compound and a primary amine is a two-step nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine.

  • Dehydration (Elimination): Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom yields the final, neutral Schiff base product.

Caption: General mechanism for acid-catalyzed Schiff base formation.

Experimental Protocols

Materials and Reagents
  • Starting Aldehyde: this compound (CAS: 898747-12-1)[12]

  • Primary Amines: Various aliphatic or aromatic primary amines (e.g., aniline, benzylamine, p-toluidine)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst: Glacial Acetic Acid

  • Reagents for Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR Spectrometer, Mass Spectrometer, IR Spectrometer.

Protocol: General Synthesis of Indazole-Schiff Bases

This protocol describes a general method for the condensation reaction.[11][13][14]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add absolute ethanol (or methanol) to the flask (approx. 10-15 mL per mmol of aldehyde) and stir until the solid is fully dissolved.

  • Amine Addition: Add the desired primary amine (1.0 - 1.1 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Scientist's Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity, and later facilitates the dehydration of the carbinolamine intermediate.[13] An excess of acid should be avoided as it can protonate the amine nucleophile, rendering it unreactive.

  • Reaction: Heat the mixture to reflux (typically 70-80°C). Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting aldehyde.[11]

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • If a precipitate forms, it can be collected by vacuum filtration, washed with cold ethanol, and dried.

    • Alternatively, dilute the residue with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve 4-Methoxy-1H- indazole-3-carbaldehyde in Ethanol B 2. Add Primary Amine (1.0-1.1 eq) A->B C 3. Add Glacial Acetic Acid (2-3 drops) B->C D 4. Reflux at 70-80°C for 2-6 hours C->D E 5. Monitor by TLC for consumption of aldehyde D->E F 6. Cool & Concentrate E->F G 7. Isolate by Filtration OR Aqueous Workup F->G H 8. Purify by Recrystallization or Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for Schiff base synthesis.

Product Characterization

Validation of the final product structure is critical. The following data are expected for a successful synthesis.

Technique Expected Observation for a Representative Product
¹H NMR Disappearance of the aldehyde proton signal (δ ≈ 10.2 ppm). Appearance of a new imine proton signal (-CH=N-) typically in the range of δ 8.5-9.5 ppm. Signals corresponding to the indazole core and the amine moiety will also be present.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (δ ≈ 187 ppm). Appearance of a new imine carbon signal (-C=N-) in the range of δ 150-165 ppm.
IR Spectroscopy Disappearance of the aldehyde C=O stretch (≈ 1675-1695 cm⁻¹). Appearance of a characteristic C=N imine stretch around 1600-1650 cm⁻¹.
Mass Spec (MS) The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.

Applications in Medicinal Chemistry and Drug Development

The indazole-based Schiff bases synthesized through this protocol are of significant interest to drug development professionals. The structural and electronic diversity that can be introduced by varying the primary amine allows for the creation of large libraries for screening.

  • Antidiabetic Agents: Several studies have highlighted the potential of indazole Schiff bases as α-glucosidase and α-amylase inhibitors, which are key targets in the management of type 2 diabetes.[1][4] The imine linkage and the substituents on the amine portion play a crucial role in binding to the enzyme's active site.

  • Antimicrobial and Antifungal Agents: The azomethine group is a known toxophore in various antimicrobial compounds. Indazole Schiff bases and their metal complexes have demonstrated potent activity against a range of bacterial and fungal pathogens.[3][9][15]

  • Kinase Inhibitors: As bioisosteres of indoles, 3-substituted indazoles are foundational to the development of numerous kinase inhibitors for oncology.[6] The Schiff base linkage provides a rigid and planar extension from the C3 position, which can be exploited to achieve specific interactions within the ATP-binding pocket of target kinases.

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive amine (e.g., highly electron-withdrawn); insufficient heating; catalyst degradation.Use a more nucleophilic amine if possible. Ensure the reaction is at a full reflux. Use fresh glacial acetic acid.
Formation of Side Products Excess acid leading to amine deactivation; prolonged heating causing decomposition.Reduce the amount of catalyst. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in Purification Product and starting material have similar polarity.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a mixed solvent system may also be effective.

Conclusion

The condensation of this compound with primary amines is a reliable and versatile method for synthesizing novel Schiff bases. This protocol provides a robust framework for researchers to access these compounds efficiently. The resulting indazole-based Schiff bases are highly valuable scaffolds in medicinal chemistry, offering promising avenues for the development of new therapeutic agents across multiple disease areas.

References

experimental procedure for the formylation of 4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-735

Topic: A Robust Experimental Protocol for the Vilsmeier-Haack Formylation of 4-Methoxy-1H-indazole

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Context

The indazole scaffold is a privileged bicyclic heteroaromatic system that constitutes the core of numerous pharmacologically active compounds, including kinase inhibitors used in oncology such as Pazopanib and Axitinib. The functionalization of the indazole ring is a cornerstone of medicinal chemistry programs aimed at modulating the potency, selectivity, and pharmacokinetic properties of these agents. Specifically, the introduction of a formyl (-CHO) group at the C3 position yields 1H-indazole-3-carbaldehydes, which are highly versatile synthetic intermediates.[1] These aldehydes serve as critical handles for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the construction of further heterocyclic rings.

This application note provides a detailed, field-proven protocol for the regioselective C3-formylation of 4-methoxy-1H-indazole to produce 4-methoxy-1H-indazole-3-carbaldehyde. The methoxy substituent at the C4 position enhances the electron-donating character of the benzene portion of the indazole, yet the C3 position remains the most nucleophilic site for electrophilic aromatic substitution. The procedure detailed herein utilizes the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]

Reaction Principle and Mechanistic Insight

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry for introducing a formyl group onto an activated aromatic ring system.[3] The causality behind its efficacy in this specific transformation lies in a two-part sequence:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the in-situ formation of a highly electrophilic chloromethyliminium salt, commonly known as the "Vilsmeier reagent." This species is generated from the interaction of a tertiary amide, N,N-dimethylformamide (DMF), with an activating agent, typically phosphorus oxychloride (POCl₃).[2] The phosphorus oxychloride activates the carbonyl oxygen of DMF, facilitating the elimination of a chloride ion and subsequent formation of the electrophilic iminium cation.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 4-methoxy-1H-indazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step proceeds via a standard electrophilic aromatic substitution mechanism. The resulting intermediate is a stable iminium salt.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt. The addition of water and subsequent elimination of dimethylamine and chloride yields the final aldehyde product, this compound.

The regioselectivity for the C3 position is governed by the electronic properties of the indazole nucleus, which directs electrophilic attack to this site over other positions on the ring.

Detailed Experimental Protocol

This protocol has been optimized for reliability and yield on a standard laboratory scale.

Materials and Equipment
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Recommended Grade
4-Methoxy-1H-indazole1000343-46-9C₈H₈N₂O148.16>97%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, >99.8%
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33>99%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, >99.8%
Saturated NaHCO₃ Solution-NaHCO₃-ACS Grade
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Anhydrous MgSO₄7487-88-9MgSO₄120.37Laboratory Grade
Silica Gel63231-67-4SiO₂-230-400 mesh

Standard laboratory equipment: Round-bottom flasks, magnetic stirrer, stir bars, dropping funnel, ice/water bath, nitrogen/argon inlet, rotary evaporator, equipment for column chromatography, and TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 mL, 129 mmol).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice/water bath. Add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes.

    • Scientist's Note: This addition is exothermic. Maintaining a low temperature is crucial to prevent degradation of the reagent and ensure controlled reaction. The mixture should become a thick, pale-yellow solid or slurry upon completion of the addition.

  • Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: In a separate flask, dissolve 4-methoxy-1H-indazole (2.96 g, 20 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C over 20 minutes.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.

    • Protocol Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should show a higher Rf value than the more polar aldehyde product.

  • Quenching and Hydrolysis: Once the reaction is complete (as indicated by TLC), cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring.

    • CRITICAL SAFETY NOTE: This quenching step is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood with extreme caution.

  • Neutralization: Continue stirring the mixture for 30 minutes. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is ~8. This step neutralizes the remaining acids and facilitates the hydrolysis of the iminium intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent_prep 1. Formation of Vilsmeier Reagent (POCl₃ + DMF at 0°C) substrate_add 2. Add 4-Methoxy-1H-indazole Solution at 0°C reagent_prep->substrate_add Electrophile Ready reaction_run 3. Stir at Room Temperature (12-16h) & Monitor by TLC substrate_add->reaction_run quench 4. Quench on Ice & Neutralize with NaHCO₃ reaction_run->quench Reaction Complete extract 5. Extract with Ethyl Acetate quench->extract wash_dry 6. Wash & Dry Organic Layer extract->wash_dry purify 7. Column Chromatography wash_dry->purify Crude Product final_product 8. Isolate Pure Product (this compound) purify->final_product

References

The Strategic Utility of 4-Methoxy-1H-indazole-3-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxy-1H-indazole-3-carbaldehyde has emerged as a highly versatile and valuable building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural and electronic properties make it an ideal starting material for the construction of complex heterocyclic scaffolds, most notably those found in potent kinase inhibitors and other biologically active molecules. This comprehensive guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and a focus on its role in the development of targeted therapeutics.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases.[1] This has led to the development of numerous successful kinase inhibitor drugs, such as axitinib and pazopanib, which feature the indazole core. The introduction of a methoxy group at the 4-position and a carbaldehyde at the 3-position of the indazole ring provides a synthetically tractable handle for extensive molecular elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The electron-donating methoxy group at the 4-position can influence the electronic properties of the indazole ring system, potentially impacting the reactivity of the aldehyde and the N-H acidity. The 3-formyl group is a versatile functional handle that can participate in a wide array of chemical transformations, making this compound a cornerstone intermediate for library synthesis and lead optimization in drug discovery programs.

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. While a direct, high-yielding protocol specifically for the 4-methoxy isomer can be found in specialized literature, a general and effective method for the synthesis of substituted 1H-indazole-3-carboxaldehydes involves the nitrosation of the corresponding indoles.[1][2] This transformation proceeds via a multistep pathway initiated by the nitrosation at the C3 position of the indole ring.

G Indole 4-Methoxy-1H-indole Oxime 3-Nitroso-4-methoxy-1H-indole (Oxime Intermediate) Indole->Oxime Nitrosation NitrosatingAgent NaNO2, HCl NitrosatingAgent->Oxime RingOpening Ring-Opened Intermediate Oxime->RingOpening Ring Opening IndazoleCarbaldehyde This compound RingOpening->IndazoleCarbaldehyde Cyclization

Figure 1: General synthetic pathway for indazole-3-carbaldehydes from indoles.

A detailed protocol, adapted from a similar synthesis of 5-methoxy-1H-indazole-3-carboxaldehyde, is provided below.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methoxy-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2N aqueous solution

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • To a solution of sodium nitrite (8.0 equiv.) in deionized water at 0 °C, slowly add 2N aqueous HCl (2.7 equiv.). Maintain the temperature at 0 °C and stir the mixture under an inert atmosphere (e.g., argon) for 15 minutes.

  • To the resulting mixture, add DMF.

  • Prepare a solution of 4-Methoxy-1H-indole (1.0 equiv.) in DMF.

  • Slowly add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water (3 x volume) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford this compound as a solid.

Key Applications in Organic Synthesis

The aldehyde functionality of this compound is a gateway to a diverse range of chemical transformations, enabling the synthesis of a vast array of complex molecules.

Olefination Reactions: Accessing Alkenyl Indazoles

The aldehyde can be readily converted to an alkene via Wittig-type reactions, providing a means to introduce various substituents and extend the carbon skeleton. The Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous due to the high E-selectivity and the ease of removal of the water-soluble phosphate byproduct.

G IndazoleCHO This compound Alkene 3-(Alkenyl)-4-methoxy-1H-indazole IndazoleCHO->Alkene PhosphonateYlide Phosphonate Ylide (R'-CH(PO(OEt)2))⁻ PhosphonateYlide->Alkene Horner-Wadsworth-Emmons Reaction

Figure 2: Horner-Wadsworth-Emmons olefination of this compound.

Protocol 2: Horner-Wadsworth-Emmons Olefination

Materials:

  • This compound

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 equiv.) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired (E)-alkenyl indazole derivative.

Substrate (Phosphonate)BaseSolventTemperature (°C)Yield (%)Reference
Triethyl phosphonoacetateNaHTHF0 to rtHigh[General HWE protocols]
Diethyl (cyanomethyl)phosphonateNaHTHF0 to rtHigh[General HWE protocols]

Table 1: Representative conditions for Horner-Wadsworth-Emmons reactions.

Reductive Amination: Synthesis of Indazolylmethanamines

Reductive amination is a powerful method for the formation of C-N bonds. This compound can be reacted with a wide range of primary and secondary amines in the presence of a reducing agent to afford the corresponding substituted aminomethylindazoles. These products are valuable intermediates for the synthesis of more complex bioactive molecules.

G IndazoleCHO This compound Imine Iminium Intermediate IndazoleCHO->Imine Amine Primary or Secondary Amine (R'R''NH) Amine->Imine Condensation Product 3-(Aminomethyl)-4-methoxy-1H-indazole Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Figure 3: Reductive amination of this compound.

Protocol 3: Reductive Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) and the amine (1.1 equiv.) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the desired aminomethylindazole.

Cyclocondensation Reactions: Construction of Fused Heterocyclic Systems

The aldehyde group is an excellent electrophile for cyclocondensation reactions with various binucleophiles, leading to the formation of fused heterocyclic systems. A particularly relevant transformation is the reaction with 3-aminoindazoles to construct the pyrimido[1,2-b]indazole scaffold, which is found in a number of kinase inhibitors.

G IndazoleCHO This compound FusedHeterocycle Fused Heterocyclic System (e.g., Pyrimido[1,2-b]indazole) IndazoleCHO->FusedHeterocycle Binucleophile Binucleophile (e.g., 3-Aminoindazole) Binucleophile->FusedHeterocycle Cyclocondensation

Figure 4: Cyclocondensation to form fused heterocyclic systems.

Application in the Synthesis of Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors.[3][4] The strategic functionalization of this compound allows for the exploration of chemical space around this privileged core, leading to the development of potent and selective inhibitors of various kinases, including but not limited to Tpl2, PI3K, and Akt.[5][6][7]

The synthesis of such inhibitors often involves a multi-step sequence where the initial transformations of the aldehyde group, as detailed above, are followed by further functionalization of the indazole ring, for instance, via N-alkylation or cross-coupling reactions at other positions.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key building block for the construction of novel kinase inhibitors and other therapeutic agents. The synthetic protocols and applications detailed in this guide underscore the strategic importance of this compound and provide a solid foundation for researchers engaged in drug discovery and development. The continued exploration of the reactivity of this scaffold is expected to yield even more innovative synthetic methodologies and novel bioactive molecules in the future.

References

Application Notes & Protocols for the Scalable Synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed guide to the synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde, with a focus on methodologies amenable to scale-up. It delves into the mechanistic rationale behind procedural choices, outlines detailed experimental protocols, and addresses critical safety and scalability considerations.

Introduction: The Significance of this compound

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 1H-indazole-3-carbaldehyde derivatives are highly valued synthetic intermediates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, including Knoevenagel and Wittig reactions, as well as the construction of various heterocyclic systems.[3][4] This versatility makes them crucial building blocks in the synthesis of complex molecules, particularly kinase inhibitors for oncological applications.[3][5] this compound, in particular, is a key precursor for a number of investigational drug candidates, necessitating robust and scalable synthetic routes to support drug development programs.

Synthetic Strategies: A Comparative Analysis

The direct formylation of the indazole C3 position presents significant challenges. Unlike indoles, the direct Vilsmeier-Haack formylation of indazoles at the C3 position is generally reported to be ineffective.[3][5] This has led to the development of alternative strategies, the most prominent of which is the nitrosative rearrangement of the corresponding indole precursor.

Method 1: Nitrosation of 4-Methoxy-1H-indole (Recommended for Scalability)

This is the most widely adopted and optimized method for preparing 1H-indazole-3-carbaldehydes.[5] The reaction proceeds through a multi-step pathway initiated by the nitrosation of the electron-rich C3 position of the indole ring.[4]

Mechanism Rationale:

  • Electrophilic Attack: An acidic solution of sodium nitrite generates a nitrosating agent (e.g., nitrous acid, nitrosonium ion), which undergoes electrophilic attack at the C3 position of 4-methoxy-1H-indole.

  • Oxime Formation: The initial adduct rapidly tautomerizes to the more stable oxime intermediate.

  • Ring Opening and Closure: The oxime promotes the addition of a nucleophile (water) at the C2 position of the indole ring, triggering a ring-opening event. The reaction concludes with an intramolecular cyclization to form the thermodynamically stable 1H-indazole ring system, yielding the desired 3-carbaldehyde product.[3][4]

This method's primary advantage is its reliability and the commercial availability of the starting indole. However, a key challenge, particularly at scale, is the potential for dimerization, where the starting indole acts as a nucleophile and attacks the oxime intermediate.[5] This side reaction can significantly reduce the yield and complicate purification. The protocol detailed below is optimized to mitigate this issue.

Visualizing the Synthetic Pathway: Nitrosation of 4-Methoxy-1H-indole

Nitrosation_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_product Final Product 4-Methoxy-1H-indole 4-Methoxy-1H-indole Oxime Oxime Intermediate 4-Methoxy-1H-indole->Oxime Nitrosation at C3 NaNO2_Acid NaNO2 / Acid Ring_Opened Ring-Opened Intermediate Oxime->Ring_Opened Water Addition & Ring Opening Product This compound Ring_Opened->Product Intramolecular Cyclization

Caption: Synthetic pathway for this compound via nitrosation.

Detailed Protocol: Scalable Synthesis via Nitrosation

This protocol is adapted from optimized procedures and is designed with scalability and safety in mind.[3][4] The key to high yield is the "reverse addition" of the indole to the nitrosating mixture, which maintains a low concentration of the nucleophilic indole and suppresses dimer formation.[5]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • 4-Methoxy-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid (AcOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel. Ensure the setup is in a well-ventilated fume hood.

  • Preparation of Nitrosating Mixture:

    • Charge the reactor with a mixture of acetic acid and water (e.g., a 1:1 ratio).

    • Cool the mixture to 0-5 °C using a circulating chiller.

    • Slowly add sodium nitrite to the cooled solvent with vigorous stirring, ensuring the temperature remains below 10 °C. Stir until all the sodium nitrite has dissolved.

  • Preparation of Indole Solution:

    • In a separate vessel, dissolve 4-Methoxy-1H-indole in acetic acid.

  • Reverse Addition (Crucial Step):

    • Slowly add the 4-Methoxy-1H-indole solution dropwise to the pre-formed, cold nitrosating mixture via the addition funnel over a period of 1-2 hours.

    • Causality: This slow, reverse addition maintains a low concentration of the indole starting material at all times, kinetically favoring the desired intramolecular reaction pathway over the intermolecular dimerization side reaction.[5]

    • Maintain the internal reaction temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by pouring it into a larger vessel containing ice water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then brine to remove residual acid and salts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes, to yield pure this compound as a solid.[4]

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Starting Material 4-Methoxy-1H-indole4-Methoxy-1H-indole
Solvent Volume ~10-20 mL per gram of indole~5-10 L per kg of indole
NaNO₂ Equivalents 1.1 - 1.5 eq1.1 - 1.3 eq
Addition Time 30 - 60 minutes2 - 4 hours
Reaction Time 2 - 4 hours3 - 6 hours
Typical Yield 85-95%80-90%

Method 2: The Vilsmeier-Haack Reaction - A Cautionary Note on Scale-up

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7]

While not directly effective for the C3-formylation of the indazole ring itself, understanding its hazards is crucial for any process chemist, as it is a common reaction in complex syntheses.

Thermal Hazards and Scale-up Challenges:

The primary concern with scaling up the Vilsmeier-Haack reaction is its significant thermal hazard potential.[9][10]

  • Exothermic Formation: The formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF is highly exothermic.[9][11]

  • Thermal Instability: The Vilsmeier complex itself is thermally unstable and can undergo rapid, uncontrolled decomposition, leading to a thermal runaway event.[9][11] This decomposition can generate a large volume of gas and a rapid increase in temperature and pressure, posing a severe explosion risk.[9]

  • Quench Hazards: The quench of excess POCl₃ and the Vilsmeier reagent with water is also highly exothermic and can be violent if not properly controlled.[12]

Mitigation Strategies for Scale-up:

Due to these hazards, batch-wise scale-up is extremely challenging and requires stringent engineering controls.

  • Calorimetric Studies: Before any scale-up, reaction calorimetry (RC1) and differential scanning calorimetry (DSC) studies are mandatory to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).[9][10] This data is essential for assessing the thermal risk.

  • Reverse Addition: A safer procedure involves mixing the substrate with DMF and then slowly adding POCl₃. This ensures the reactive Vilsmeier reagent is consumed as it is formed, preventing its accumulation.[9]

  • Continuous Flow Chemistry: A continuous flow or microreactor setup is the safest and most efficient way to scale this reaction.[11] In a microreactor, the small reaction volume and high surface-area-to-volume ratio allow for excellent heat dissipation, preventing thermal runaway.[11] This approach offers intrinsic safety and precise control over reaction parameters.

Visualizing the Scale-up Workflow: Risk Mitigation

Scale_Up_Workflow cluster_planning Phase 1: Pre-Scale-up Assessment cluster_execution Phase 2: Execution Strategy cluster_monitoring Phase 3: In-Process Control & Safety Lit_Review Literature Review & Hazard Identification Calorimetry Reaction Calorimetry (RC1, DSC) Risk_Assessment Thermal Risk Assessment (TMR, MTSR) Small_Scale Small-Scale Optimization (g scale) Risk_Assessment->Small_Scale Protocol_Selection Select Scale-up Protocol Small_Scale->Protocol_Selection Batch Controlled Batch (Reverse Addition, Strict Temp Control) Protocol_Selection->Batch Flow Continuous Flow (Recommended for Hazardous Rxns) Protocol_Selection->Flow Monitoring Real-time Monitoring (Temp, Pressure) Batch->Monitoring Flow->Monitoring Quench_Plan Emergency Quench & Shutdown Plan Monitoring->Quench_Plan

Caption: A logical workflow for mitigating risks during chemical process scale-up.

Conclusion and Recommendations

For the synthesis of this compound, the nitrosation of 4-methoxy-1H-indole is the recommended and most viable method for scaling up. The implementation of a "reverse addition" protocol is critical to maximizing yield and minimizing impurity formation. While the Vilsmeier-Haack reaction is a cornerstone of organic synthesis, its application should be approached with extreme caution, particularly at scale. For processes involving such hazardous reactions, a transition from batch to continuous flow manufacturing is strongly advised to ensure operational safety and process control. Adherence to rigorous process safety management, including thorough calorimetric analysis, is non-negotiable for any scale-up campaign.

References

Application Notes & Protocols: The Strategic Use of 4-Methoxy-1H-indazole-3-carbaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which typically have low molecular weights (< 300 Da) and bind to biological targets with weak affinity (µM to mM range).[1][3] The advantages are significant: fragments can explore chemical space more efficiently, yield higher hit rates, and often result in lead compounds with superior physicochemical properties and higher ligand efficiency.[1]

Within the vast universe of chemical fragments, certain core structures, known as "privileged scaffolds," are repeatedly found in successful drug molecules. The indazole scaffold is a prime example of such a structure, particularly in the field of kinase inhibition.[4][5][6][7] Its bicyclic aromatic system is structurally rigid and, crucially, its pyrazole ring presents both hydrogen bond donors and acceptors that can form key interactions with the hinge region of the ATP-binding pocket in many kinases.[6][8] This has led to the development of numerous approved drugs, including the kinase inhibitors Pazopanib and Niraparib.[4][7]

This application note focuses on a specific, strategically designed indazole fragment: 4-Methoxy-1H-indazole-3-carbaldehyde . We will detail its properties, its application in screening campaigns, and provide robust protocols for its use in identifying and validating target interactions, ultimately guiding its evolution from a simple fragment into a potent lead compound.

Profile of a Strategic Fragment: this compound

The selection of fragments for a screening library is a critical decision. An ideal fragment should not only bind to the target but also provide clear vectors for chemical elaboration. This compound is an exemplary fragment that fulfills these criteria.

Physicochemical Properties

The properties of this fragment align well with the widely accepted "Rule of Three," a guideline for fragment library design.[1][9]

PropertyValue"Rule of Three" GuidelineRationale
Molecular Formula C₉H₈N₂O₂-Defines the atomic composition.
Molecular Weight 176.17 g/mol [10]< 300 DaEnsures low complexity for efficient sampling of chemical space.
LogP 1.384[10]≤ 3Balances solubility with sufficient lipophilicity for binding.
H-Bond Acceptors 3[10]≤ 3Provides key interaction points without excessive polarity.
H-Bond Donors 1[10]≤ 3Provides a key interaction point (the indazole N-H).
Rotatable Bonds 2[10]≤ 3Low conformational flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area (TPSA) 54.98 Ų[10]≤ 60 Ų[3]Influences membrane permeability and solubility.
Structural Rationale for Selection

The true power of this fragment lies in its strategic functionalization:

  • Indazole Core: Provides the privileged scaffold for target recognition, especially for kinases.[6][8]

  • 3-Carbaldehyde Group: This is the key synthetic handle. The aldehyde is a versatile functional group that can be readily modified through numerous chemical reactions (e.g., reductive amination, Wittig reactions, aldol condensations) to "grow" the fragment into a larger, more potent molecule.[11][12] This positions the fragment perfectly for the hit-to-lead optimization phase.

  • 4-Methoxy Group: This substituent can serve multiple purposes. It can enhance solubility, and its oxygen atom can act as an additional hydrogen bond acceptor. Critically, it occupies a specific vector in 3D space, which can be used to probe for nearby hydrophobic or polar pockets in the target's binding site, providing crucial Structure-Activity Relationship (SAR) data early in the discovery process.

Caption: Chemical structure of the fragment.

The FBDD Workflow: From Fragment to Lead Candidate

The journey from identifying a weak-binding fragment to developing a potent lead compound follows a structured, multi-stage process. Biophysical techniques are essential at each step to detect and characterize the weak interactions typical of fragments.[13]

FBDD_Workflow lib Fragment Library (Containing 4-MeO-Indazole-3-CHO) screen Primary Screening (e.g., SPR, NMR) lib->screen Screening hit_val Hit Validation (Orthogonal Methods, Dose-Response) screen->hit_val Initial Hits struct Structural Biology (X-Ray Crystallography, NMR) hit_val->struct Confirmed Hits sbd Structure-Based Design (SBD) 'Fragment Growing' Strategy struct->sbd Binding Mode chem Medicinal Chemistry Synthesis of Analogs sbd->chem opt Lead Optimization (Potency, Selectivity, ADME) chem->opt New Compounds opt->sbd SAR Data lead Lead Candidate opt->lead

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols: Screening and Characterization

The following protocols provide a framework for using this compound in a typical FBDD campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak and transient binding events characteristic of fragments.[13][14][15] Its real-time nature provides kinetic as well as affinity data.

Objective: To identify if this compound binds to the target protein and to estimate its dissociation constant (K D).

Methodology:

  • Sensor Chip Preparation and Target Immobilization:

    • Rationale: Covalently attaching the target protein to the sensor surface is necessary to detect the binding of the fragment, which is injected in solution. The choice of immobilization chemistry (e.g., amine coupling) depends on the target protein's properties.

    • Steps:

      • Select a suitable sensor chip (e.g., CM5).

      • Activate the surface using a standard mixture of EDC/NHS.

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. The target density should be optimized to avoid mass transport limitations.[16]

      • Deactivate any remaining active esters using ethanolamine.

      • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Assay Development and Fragment Screening:

    • Rationale: Careful assay design is critical to minimize false positives, especially from solvent effects like DMSO.[17]

    • Steps:

      • Prepare a stock solution of this compound (e.g., 100 mM in 100% DMSO).

      • Prepare a dilution series of the fragment in running buffer (e.g., HBS-EP+ buffer). The final DMSO concentration must be precisely matched between all samples and the running buffer (typically 1-5%).

      • Screen the fragment at a high concentration (e.g., 200 µM) to maximize the chance of detecting a weak interaction.

      • Inject the fragment solution over the target and reference flow cells and record the sensorgram. A stable, concentration-dependent increase in the response signal on the target surface relative to the reference indicates binding.

  • Data Analysis and Affinity Determination:

    • Rationale: Steady-state analysis is often sufficient for fragments, which typically have fast on/off rates.

    • Steps:

      • Perform a dose-response experiment by injecting a range of fragment concentrations (e.g., from 1 µM to 500 µM).

      • For each concentration, measure the response at equilibrium (steady state).

      • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (K D).

      • Calculate the Ligand Efficiency (LE) using the formula: LE = (–RT * lnK D) / N, where N is the number of heavy (non-hydrogen) atoms. LE is a critical metric in FBDD for prioritizing hits.

Protocol 2: Hit Confirmation and Structural Elucidation by X-ray Crystallography

Crystallography provides the definitive proof of binding and, most importantly, reveals the precise atomic interactions between the fragment and the target protein.[13][18][19] This structural information is the foundation for rational, structure-based drug design.

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Methodology:

  • Protein Crystallization:

    • Rationale: High-quality, well-diffracting crystals of the target protein are a prerequisite.

    • Steps:

      • Purify the target protein to >95% homogeneity.

      • Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using sitting-drop or hanging-drop vapor diffusion methods.

      • Optimize initial crystal hits to obtain crystals suitable for X-ray diffraction (typically > 50 µm in all dimensions).

  • Fragment Soaking or Co-crystallization:

    • Rationale: The fragment must be introduced into the crystal lattice. Soaking is often faster, while co-crystallization can be necessary if binding induces significant conformational changes.[13]

    • Steps (Soaking):

      • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) dissolved in a cryo-protectant solution compatible with the crystal.

      • Transfer a protein crystal into the soaking solution for a defined period (minutes to hours).

      • Flash-cool the crystal in liquid nitrogen to prevent ice formation.

  • Data Collection and Structure Determination:

    • Rationale: X-rays are diffracted by the crystal, and the resulting pattern is used to calculate an electron density map, into which the protein-fragment model is built.

    • Steps:

      • Collect diffraction data at a synchrotron beamline.

      • Process the data to determine the unit cell parameters and space group.

      • Solve the structure using molecular replacement if a known structure of the protein exists.

      • Carefully examine the difference electron density map (Fo-Fc) to unambiguously identify the bound fragment.

      • Build the fragment into the density and refine the complete protein-fragment complex structure.

      • Analyze the binding mode, identifying all key hydrogen bonds and hydrophobic interactions.

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is an exceptionally reliable method for detecting weak binding in solution, making it an excellent orthogonal technique to confirm hits from primary screens like SPR.[9][20][21][22] It is less prone to certain artifacts and provides complementary information.

Objective: To confirm the binding of this compound to the target protein in solution using a ligand-observed NMR experiment.

Methodology (Saturation Transfer Difference - STD NMR):

  • Sample Preparation:

    • Rationale: STD NMR relies on the transfer of magnetic saturation from the large protein to a small, binding ligand. The sample must be pure and stable.

    • Steps:

      • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., phosphate buffer in D₂O).

      • Prepare a stock solution of the fragment in a deuterated solvent (e.g., DMSO-d6).

      • Add the fragment to the protein solution to a final concentration of ~100-fold excess (e.g., 1-2 mM).

  • NMR Data Acquisition:

    • Rationale: Two spectra are acquired. In the "on-resonance" spectrum, specific protein resonances are saturated. If the fragment binds, this saturation is transferred to it. The "off-resonance" spectrum serves as a control.

    • Steps:

      • Acquire a standard 1D proton reference spectrum of the sample.

      • Set up the STD experiment. Select an on-resonance frequency where only protein aliphatic protons resonate (e.g., ~-1 ppm) and an off-resonance frequency where no signals are present (e.g., ~40 ppm).

      • Acquire the on-resonance and off-resonance spectra, ensuring sufficient scans for a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Rationale: Subtracting the on-resonance spectrum from the off-resonance spectrum yields the STD difference spectrum, which shows signals only from the protons of the binding ligand.

    • Steps:

      • Process both spectra identically.

      • Calculate the difference spectrum (Off-resonance - On-resonance).

      • The presence of signals in the difference spectrum corresponding to the protons of this compound is direct evidence of binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface (the "binding epitope").

From Hit to Lead: The Path of Fragment Evolution

Once binding is confirmed and the binding mode is understood, the low-affinity fragment must be optimized into a high-affinity lead. The 3-carbaldehyde group of our fragment is the designated starting point for this "fragment growing" strategy.

Strategy: Utilize the structural information from X-ray crystallography to design new chemical moieties that can be attached to the aldehyde group to form additional favorable interactions with the protein, thereby increasing potency.

Fragment_Growing frag Initial Hit 4-MeO-Indazole-3-CHO (Weak Affinity, e.g., KD = 250 µM) xray X-Ray Structure Reveals adjacent hydrophobic pocket frag->xray design Rational Design Target the pocket with a phenyl group xray->design chem Synthetic Chemistry (e.g., Reductive Amination) + Benzylamine design->chem lead Optimized Lead (Improved Affinity, e.g., KD = 0.5 µM) chem->lead

Caption: Strategy for evolving a fragment hit into a lead compound.

An example of this evolution was demonstrated in the discovery of AXL kinase inhibitors, where an initial indazole fragment hit was rapidly optimized by exploring substitutions, guided by docking studies, to yield a potent inhibitor.[23] Similarly, fragment-based approaches have been used to identify 1H-indazole-3-carboxamide derivatives as inhibitors of PAK1.[24] The aldehyde of our fragment can be readily converted to a carboxamide, providing a direct entry point into such chemical series.

Conclusion

This compound is not merely a small molecule; it is a strategically designed tool for drug discovery. Its combination of a privileged indazole core, ideal fragment-like properties, and a versatile synthetic handle makes it an exceptional starting point for FBDD campaigns. By employing sensitive biophysical techniques such as SPR for initial screening, NMR for orthogonal validation, and X-ray crystallography for structural elucidation, researchers can effectively identify and validate its interactions with a target of interest. The subsequent, structure-guided evolution of this fragment provides a rational and efficient pathway to the discovery of novel, high-quality lead compounds for a range of therapeutic targets.

References

Application Notes & Protocols: A Guide to the Knoevenagel Condensation with 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for executing the Knoevenagel condensation using 4-Methoxy-1H-indazole-3-carbaldehyde. The indazole scaffold is of paramount pharmacological importance, forming the core of numerous therapeutic agents in development for oncology, inflammation, and neurodegenerative disorders.[1][2][3] The Knoevenagel condensation is a classic and highly efficient carbon-carbon bond-forming reaction, essential for creating α,β-unsaturated systems that serve as versatile intermediates in drug synthesis.[4][5][6] This document is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental protocols, and practical guidance to facilitate the synthesis of novel indazole derivatives.

Scientific Foundation & Strategic Considerations

The Pharmacological Significance of the Indazole Scaffold

Indazoles, bicyclic heterocyclic compounds composed of fused benzene and pyrazole rings, are privileged structures in medicinal chemistry.[1][2] Their unique chemical architecture allows them to act as versatile pharmacophores, engaging with a wide array of biological targets. Derivatives have demonstrated promising activities as protein kinase inhibitors for anticancer therapy, anti-inflammatory agents, and modulators of neurological pathways.[1][7][8] The functionalization of the indazole core is critical for tuning its pharmacological profile. The aldehyde at the C3 position of this compound is a key synthetic handle, enabling the extension of the molecule through reactions like the Knoevenagel condensation to explore new chemical space for drug discovery.[9][10]

The Knoevenagel Condensation: Mechanism and Causality

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, which is then followed by a dehydration step to yield a stable, conjugated product.[11][12] Understanding the mechanism is crucial for optimizing reaction conditions.

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), to prevent the undesired self-condensation of the aldehyde substrate.[12][13] The process unfolds through several key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). The acidity of this proton is dictated by the strength of the adjacent electron-withdrawing groups (Z), such as nitrile (-CN) or ester (-COOR).[6][11]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Aldol Addition Intermediate: This attack forms a transient tetrahedral intermediate, which is subsequently protonated to yield a β-hydroxy aldol-type adduct.[11]

  • Dehydration: The aldol adduct readily undergoes elimination of a water molecule, driven by the formation of a highly conjugated π-system, to afford the final α,β-unsaturated product.[11][12]

For secondary amine catalysts like piperidine, an alternative and often faster pathway involves the initial formation of an iminium ion from the aldehyde, which is a more potent electrophile than the aldehyde itself.[14][15][16] The enolate then attacks this iminium ion.

Knoevenagel_Mechanism General Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product Aldehyde Indazole Aldehyde (R-CHO) Attack Nucleophilic Attack Aldehyde->Attack Methylene Active Methylene (Z-CH₂-Z') Enolate Enolate Formation (Resonance Stabilized) Methylene->Enolate + Base Base Base (B:) Base->Enolate Enolate->Attack Intermediate Aldol Intermediate (R-CH(O⁻)-CH(Z)(Z')) Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product (R-CH=C(Z)(Z')) Dehydration->Product

Caption: General mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. The choice of active methylene compound influences reactivity, with malononitrile generally being more reactive than ethyl cyanoacetate due to the stronger electron-withdrawing nature of its two nitrile groups.[17][18]

Protocol 1: Synthesis of 2-((4-Methoxy-1H-indazol-3-yl)methylene)malononitrile

This protocol utilizes the highly reactive malononitrile, often leading to rapid reaction times and high yields at room temperature.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
This compound898747-12-1176.171.0176 mg
Malononitrile109-77-366.061.173 mg
Piperidine110-89-485.150.1 (10 mol%)~10 µL
Ethanol (Absolute)64-17-546.07-5 mL
Deionized Water7732-18-518.02-As needed
Diethyl Ether60-29-774.12-For washing

Experimental Procedure

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol).

  • Reagent Addition: Add absolute ethanol (5 mL) and stir until the aldehyde is fully dissolved. To this solution, add malononitrile (73 mg, 1.1 mmol).

  • Catalyst Initiation: Add a catalytic amount of piperidine (~10 µL, 0.1 mmol) to the reaction mixture using a micropipette.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 3:7 v/v). The reaction is typically complete within 30-60 minutes, indicated by the consumption of the starting aldehyde.

  • Product Isolation: Upon completion, a solid precipitate will likely have formed. Add cold deionized water (10 mL) to the flask to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove residual impurities and solvent.

  • Drying: Air-dry the product on the filter paper, then transfer it to a vacuum desiccator to dry to a constant weight. The product is typically obtained as a pale yellow or off-white solid.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-methoxy-1H-indazol-3-yl)acrylate

This protocol uses the less reactive ethyl cyanoacetate, which may require gentle heating to achieve a reasonable reaction rate.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
This compound898747-12-1176.171.0176 mg
Ethyl Cyanoacetate105-56-6113.121.1~115 µL
Piperidine110-89-485.150.1 (10 mol%)~10 µL
Ethanol (Absolute)64-17-546.07-5 mL
Deionized Water7732-18-518.02-As needed
Hexane110-54-386.18-For washing

Experimental Procedure

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (176 mg, 1.0 mmol).

  • Reagent Addition: Add absolute ethanol (5 mL), ethyl cyanoacetate (~115 µL, 1.1 mmol), and piperidine (~10 µL, 0.1 mmol).

  • Reaction: Stir the mixture at a gentle reflux (oil bath temperature ~80-85 °C).

  • Monitoring: Monitor the reaction progress by TLC (Ethyl Acetate/Hexane, 3:7 v/v). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid may precipitate. If not, slowly add cold deionized water (10-15 mL) with stirring until the product precipitates out.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a cold mixture of ethanol/water (1:1, 2 x 10 mL), followed by cold hexane (1 x 10 mL).

  • Drying and Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Experimental_Workflow Experimental Synthesis & Purification Workflow Start Start: Round-Bottom Flask AddReactants 1. Add Aldehyde, Active Methylene, & Solvent Start->AddReactants AddCatalyst 2. Add Catalyst (e.g., Piperidine) AddReactants->AddCatalyst Reaction 3. Stir at RT or Reflux AddCatalyst->Reaction Monitor 4. Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete Precipitate 5. Induce Precipitation (Add Cold Water) Monitor->Precipitate Complete Filter 6. Vacuum Filtration Precipitate->Filter Wash 7. Wash Solid (Water, Organic Solvent) Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry End Final Product Dry->End

Caption: A generalized workflow for the synthesis and purification.

Expected Results & Optimization

The described protocols are expected to yield the desired products in good to excellent yields. The precise outcome can be influenced by several factors, providing avenues for optimization.

Summary of Reaction Conditions and Expected Outcomes

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemp.TimeExpected Yield (%)
This compoundMalononitrilePiperidine (10)EthanolRT30-60 min> 90%
This compoundEthyl CyanoacetatePiperidine (10)EthanolReflux2-4 hours75-85%
Discussion of Key Parameters
  • Catalyst Choice: While piperidine is a classic and effective catalyst, other bases can be employed. For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can accelerate the reaction, especially for less reactive substrates.[17] In some cases, solid-supported catalysts or basic ionic liquids are used to simplify purification and improve the "green" credentials of the synthesis.[4][19]

  • Solvent System: Ethanol is a good general-purpose solvent as it dissolves the reactants and the piperidine catalyst. However, other solvents like DMF, DMSO, or toluene can be used.[20] Solvent-free conditions, where the reactants are simply mixed with the catalyst, represent an environmentally friendly alternative that can be very effective, particularly with liquid aldehydes or low-melting solids.[19]

  • Temperature: The methoxy group on the indazole ring is electron-donating, which can slightly reduce the electrophilicity of the aldehyde. While highly active methylene compounds like malononitrile react readily at room temperature, less active partners may benefit from gentle heating to increase the reaction rate.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (e.g., old piperidine).2. Insufficient reaction time or temperature.3. Poor quality starting materials.1. Use freshly distilled or a new bottle of catalyst.2. Increase reaction time or apply gentle heat (e.g., 40-50 °C).3. Verify the purity of the aldehyde and active methylene compound by NMR or melting point.
Formation of Side Products 1. Catalyst concentration is too high, leading to side reactions.2. Reaction temperature is too high.1. Reduce catalyst loading to 5 mol% or less.2. Run the reaction at a lower temperature for a longer period.
Product is Oily / Fails to Precipitate 1. Product is highly soluble in the reaction solvent.2. Impurities are preventing crystallization.1. Remove the solvent under reduced pressure and attempt to triturate the resulting oil with a non-polar solvent like hexane.2. Purify the crude material using column chromatography (Silica gel, Ethyl Acetate/Hexane).
Reaction Stalls The aldol intermediate is stable and dehydrates slowly.Add a catalytic amount of a mild acid (e.g., a drop of acetic acid) during work-up to facilitate the dehydration step.

Conclusion

The Knoevenagel condensation is a robust and reliable method for the derivatization of this compound. By carefully selecting the active methylene compound, catalyst, and reaction conditions, researchers can efficiently synthesize a diverse library of α,β-unsaturated indazole derivatives. These products serve as valuable scaffolds for further chemical exploration and are promising candidates for screening in drug discovery programs, leveraging the established therapeutic potential of the indazole core.[1][3] The protocols and insights provided herein offer a solid foundation for the successful application of this pivotal reaction.

References

Protecting Group Strategies for 4-Methoxy-1H-indazole-3-carbaldehyde: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-1H-indazole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of three distinct functional groups—the N-H of the indazole ring, the electron-donating methoxy group, and the reactive aldehyde—necessitates a well-defined protecting group strategy to achieve regioselectivity and chemoselectivity in subsequent synthetic transformations. This guide provides an in-depth analysis of protecting group strategies for this compound, offering detailed protocols and the underlying chemical rationale to empower researchers in medicinal chemistry and drug development.

The Challenge: Regioselectivity and Reactivity

The indazole ring system presents a unique challenge due to the presence of two nitrogen atoms, leading to potential regioisomers upon N-substitution. In the case of 4-Methoxy-1H-indazole, alkylation or acylation can occur at either the N-1 or N-2 position. The electronic nature of the substituents on the indazole ring significantly influences this regioselectivity. The electron-donating 4-methoxy group can further modulate the nucleophilicity of the nitrogen atoms. Furthermore, the aldehyde group at the 3-position is susceptible to nucleophilic attack and oxidation, often requiring protection during reactions targeting other parts of the molecule.

Strategic Considerations for Protecting Group Selection

The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal. For this compound, the primary focus is on the protection of the indazole N-H. The aldehyde group may also require protection depending on the subsequent reaction sequence.

N-Protection of the Indazole Ring

The protection of the indazole nitrogen is paramount to prevent unwanted side reactions and to direct the regioselectivity of further functionalization. The choice of the protecting group will depend on the desired stability profile.

Diagram 1: General N-Protection Scheme

Indazole This compound PG_Base Protecting Group + Base Indazole->PG_Base Protected_N1 N1-Protected Indazole PG_Base->Protected_N1 Regioisomer 1 Protected_N2 N2-Protected Indazole PG_Base->Protected_N2 Regioisomer 2 cluster_protocol SEM Protection Protocol Start Start: this compound in THF Add_NaH Add NaH at 0°C Start->Add_NaH Add_SEMCl Add SEM-Cl Add_NaH->Add_SEMCl Stir_RT Stir at Room Temperature Add_SEMCl->Stir_RT Quench Quench with aq. NH4Cl Stir_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End: N1 and N2-SEM Protected Products Purify->End

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[2][4][5] Marketed drugs such as Pazopanib and Axitinib feature this core structure, highlighting its clinical significance.[4][5]

Within this class of compounds, 4-Methoxy-1H-indazole-3-carbaldehyde emerges as a highly versatile and strategic starting material. The aldehyde functionality at the 3-position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse and complex heterocyclic systems.[4][6] The methoxy group at the 4-position modulates the electronic properties of the indazole ring system, influencing both reactivity and the biological activity of the resulting derivatives.

This document provides detailed protocols and expert insights for leveraging this compound as a precursor for the synthesis of novel pyrimidine and triazole derivatives, compounds of significant interest to researchers in drug discovery and development.

Part 1: Synthesis of Indazolyl-Pyrimidines via Condensation Reactions

The construction of a pyrimidine ring from an aldehyde is a cornerstone of heterocyclic synthesis. These reactions typically involve the condensation of the aldehyde with a 1,3-dicarbonyl compound (or equivalent) and a nitrogen source like urea or thiourea. This approach provides a direct and efficient route to highly functionalized pyrimidine derivatives fused or appended to the indazole core.

Causality and Experimental Rationale

The chosen protocol is a variation of the well-established Biginelli reaction. The reaction proceeds via an acid-catalyzed mechanism. The aldehyde is first activated by protonation, followed by nucleophilic attack from the urea and subsequent condensation with the active methylene compound (ethyl acetoacetate). The final cyclization and dehydration steps are driven by the formation of the stable aromatic pyrimidine ring. The use of a catalytic amount of a strong acid like HCl is crucial for activating the carbonyl group of the aldehyde and facilitating the dehydration steps. Ethanol is an ideal solvent as it effectively dissolves the reactants and is relatively easy to remove during workup.

Experimental Protocol 1: Synthesis of 4-(4-Methoxy-1H-indazol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, 176 mg, 1.0 mmol).

  • Reagent Addition: Add ethyl acetoacetate (1.1 eq, 143 mg, 1.1 mmol) and urea (1.5 eq, 90 mg, 1.5 mmol) to the flask.

  • Solvent and Catalyst: Add absolute ethanol (15 mL) to the mixture, followed by the dropwise addition of concentrated hydrochloric acid (3-4 drops) as the catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (7:3). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water (30 mL) and stir for 15 minutes.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials. Dry the product under vacuum to yield the target pyrimidine derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Data Summary Table
ParameterValue
Starting Material This compound
Key Reagents Ethyl acetoacetate, Urea, HCl (cat.)
Product Name 4-(4-Methoxy-1H-indazol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Expected Yield 75-85%
Appearance White to off-white solid

Workflow Diagram: Indazolyl-Pyrimidine Synthesis

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product & Isolation SM 4-Methoxy-1H-indazole- 3-carbaldehyde Cond Ethanol (Solvent) HCl (Catalyst) Reflux, 4-6h SM->Cond R1 Ethyl Acetoacetate R1->Cond R2 Urea R2->Cond Workup Precipitation in H₂O Filtration & Drying Cond->Workup Prod Indazolyl-Pyrimidine Derivative Workup->Prod

Caption: Workflow for the synthesis of an indazolyl-pyrimidine derivative.

Part 2: Synthesis of Indazolyl-Triazoles via "Click" Chemistry

The 1,2,3-triazole moiety is another highly valued heterocycle in drug discovery, known for its stability and ability to act as a linker or a pharmacophore.[7] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," provides a robust and high-yielding pathway to 1,4-disubstituted 1,2,3-triazoles.[8] To utilize this chemistry, the aldehyde group of our starting material must first be converted into either an alkyne or an azide. The following protocol details a two-step sequence involving the conversion of the aldehyde to a terminal alkyne, followed by the CuAAC reaction.

Causality and Experimental Rationale

Step A (Ohira-Bestmann Modification of Seyferth-Gilbert Homologation): This reaction efficiently converts an aldehyde into a terminal alkyne in a single step. The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) reacts with the aldehyde in the presence of a base (potassium carbonate). The base deprotonates the reagent to form a diazo-phosphonate anion, which then undergoes a Wittig-like reaction with the aldehyde. The subsequent elimination of dimethyl phosphate and dinitrogen gas generates the terminal alkyne. Methanol is a suitable solvent for this transformation.

Step B (CuAAC Reaction): This reaction joins the newly formed alkyne with an azide (e.g., benzyl azide). A source of Copper(I) is required as the catalyst. Here, we generate it in situ from copper(II) sulfate and a reducing agent, sodium ascorbate. This method is experimentally convenient and avoids handling potentially unstable Cu(I) salts. The reaction proceeds rapidly in a mixture of t-butanol and water, which effectively solubilizes both organic and inorganic reagents.

Experimental Protocol 2A: Synthesis of 3-Ethynyl-4-methoxy-1H-indazole

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq, 176 mg, 1.0 mmol) in anhydrous methanol (20 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol) to the solution and stir the suspension.

  • Reagent Addition: Slowly add the Ohira-Bestmann reagent (1.2 eq, 230 mg, 1.2 mmol) dropwise to the mixture at 0°C (ice bath).

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 3:7). The formation of the less polar alkyne product should be observed. The reaction is typically complete in 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure terminal alkyne.

Experimental Protocol 2B: Synthesis of 3-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)-4-methoxy-1H-indazole

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL flask, dissolve the 3-ethynyl-4-methoxy-1H-indazole from the previous step (1.0 eq, 172 mg, 1.0 mmol) and benzyl azide (1.1 eq, 146 mg, 1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq, 40 mg, 0.2 mmol) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq, 25 mg, 0.1 mmol) in water (1 mL).

  • Catalyst Addition: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution should turn a pale yellow/green color.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction is often very fast and can be complete in 1-3 hours. Monitor by TLC (Ethyl Acetate/Hexane, 1:1), observing the disappearance of the alkyne and the formation of a more polar triazole product.

  • Workup and Isolation: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Data Summary Table
ParameterStep 2A (Alkyne Formation)Step 2B (Triazole Formation)
Key Reagents Ohira-Bestmann reagent, K₂CO₃Benzyl azide, CuSO₄, Sodium Ascorbate
Product Name 3-Ethynyl-4-methoxy-1H-indazole3-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)-4-methoxy-1H-indazole
Molecular Formula C₁₀H₈N₂OC₁₇H₁₅N₅O
Molecular Weight 172.18 g/mol 305.34 g/mol
Expected Yield 60-75%>90%
Appearance Pale yellow solidWhite to off-white solid

Workflow Diagram: Two-Step Indazolyl-Triazole Synthesis

G cluster_step1 Step 1: Alkyne Synthesis cluster_step2 Step 2: CuAAC 'Click' Reaction Start 4-Methoxy-1H-indazole- 3-carbaldehyde Step1_Proc Ohira-Bestmann Rgt. K₂CO₃, MeOH RT, 2-4h Start->Step1_Proc Intermed 3-Ethynyl-4-methoxy- 1H-indazole Step1_Proc->Intermed Step2_Proc CuSO₄, Na Ascorbate t-BuOH/H₂O RT, 1-3h Intermed->Step2_Proc Reagent2 Benzyl Azide Reagent2->Step2_Proc Product Indazolyl-Triazole Product Step2_Proc->Product

Caption: Two-step synthesis of an indazolyl-triazole via alkyne formation and CuAAC.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of this critical building block. 1H-indazole-3-carbaldehyde derivatives are vital intermediates in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.[1][2] However, their synthesis can be fraught with challenges, often resulting in low yields due to competing side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a field-proven, optimized protocol to help you navigate the complexities of this synthesis with confidence.

Primary Synthetic Route: The Nitrosation Pathway

While several methods exist for constructing the indazole scaffold, the most reliable and high-yielding approach to 3-carbaldehyde substituted indazoles is the nitrosation of the corresponding indole precursor.[1][3] Direct C3-formylation of the 4-methoxy-1H-indazole ring, for instance via the Vilsmeier-Haack reaction, is generally ineffective and not recommended.[2][4]

The accepted mechanism involves the nitrosation of 4-methoxy-1H-indole at the C3 position to form an oxime intermediate. This is followed by the addition of water, which triggers a ring-opening and subsequent re-cyclization to yield the final this compound product.[1][5]

Reaction_Mechanism cluster_0 Step 1: C3 Nitrosation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Ring Closure Indole 4-Methoxy-1H-indole Oxime Oxime Intermediate Indole->Oxime NaNO₂, H⁺ RingOpen Ring-Opened Intermediate Oxime->RingOpen + H₂O Product This compound RingOpen->Product Cyclization / -H₂O

Fig 1. Reaction mechanism for the nitrosation of an indole to form an indazole-3-carbaldehyde.
Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is disappointingly low. What are the most common culprits?

Low yields are a frequent issue and can typically be traced to two primary causes:

  • Dimer Byproduct Formation: This is the most significant yield-reducing side reaction. It occurs when a molecule of the nucleophilic starting material (4-methoxy-1H-indole) attacks a reactive intermediate in the main reaction pathway, leading to deep red-colored dimeric impurities.[4][6]

  • Incomplete Conversion: While the electron-donating methoxy group on your substrate should promote a reasonably fast reaction, incomplete conversion can still occur if the reaction time is too short or the temperature is insufficient.[1][6] It is essential to monitor the reaction's progress to ensure all starting material is consumed.[4]

Q2: I'm observing a significant amount of a deep red, insoluble byproduct. What is it and how can I prevent it?

This is a classic sign of the dimer formation mentioned above.[4][6] To suppress this side reaction, you must maintain a low concentration of the nucleophilic starting indole throughout the reaction.

The most effective solution is to employ a "reverse addition" protocol.[1][3][4] Instead of adding the acid to the mixture of indole and sodium nitrite, you should add a solution of the 4-methoxy-1H-indole slowly (e.g., via syringe pump) to the pre-formed nitrosating mixture (sodium nitrite and acid). This technique keeps the indole concentration minimal at all times, favoring the desired intramolecular reaction pathway over the intermolecular dimerization.[6]

Q3: The reaction seems sluggish or stalls before completion. What adjustments can I make?

While electron-rich indoles like 4-methoxy-1H-indole are expected to react efficiently, reaction kinetics can vary.

  • Monitor the Reaction: Before making any changes, confirm the reaction has stalled by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Increase Temperature: If the reaction is sluggish at room temperature, gentle heating can be applied. Increasing the temperature to 50°C after the initial addition is complete can often drive the reaction to completion without significantly increasing byproduct formation.[1][6] For more electron-deficient systems, temperatures as high as 80°C may be required.[1][6]

Q4: Can I synthesize this compound via a Vilsmeier-Haack reaction on 4-Methoxy-1H-indazole?

This approach is not recommended. The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is known to be ineffective and results in very low yields.[2][4] The nitrosation of the corresponding indole is a far more reliable and higher-yielding strategy for accessing 1H-indazole-3-carbaldehyde derivatives.[1]

Q5: What is the optimal work-up and purification procedure?

A standard aqueous work-up is typically effective. After the reaction is complete, the mixture can be extracted with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers should be washed with water and then brine to remove inorganic salts, dried over anhydrous magnesium or sodium sulfate, and concentrated under reduced pressure.[1][5]

The resulting crude material is best purified by column chromatography on silica gel, using an eluent system such as petroleum ether/ethyl acetate to isolate the pure product.[1][2][5]

Visual Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow start Low Yield Observed check_color Is crude product deep red/maroon? start->check_color check_sm Is starting material present (TLC/LC-MS)? check_color->check_sm No dimer_yes High probability of dimer formation. check_color->dimer_yes Yes sm_yes Incomplete reaction. check_sm->sm_yes Yes other_issues Consider other issues: - Reagent purity - Stoichiometry - Work-up losses check_sm->other_issues No solution_dimer Solution: Implement 'Reverse Addition' protocol. Slowly add indole solution to pre-formed nitrosating agent. dimer_yes->solution_dimer solution_sm Solution: Increase reaction time or gently heat to 50°C. Continue monitoring until completion. sm_yes->solution_sm

Fig 2. A step-by-step workflow for troubleshooting low yields.
Impact of Reaction Parameters on Yield

The success of this synthesis is highly dependent on controlling the reaction conditions. The following table summarizes key parameters and their expected impact.

ParameterStandard ConditionOptimized Condition (High Yield)Rationale & Impact
Addition Method Add acid to indole/NaNO₂ mixReverse Addition: Add indole to acid/NaNO₂ mixMinimizes nucleophilic indole concentration, drastically reducing dimer formation and improving yield.[1][4][6]
Temperature Room Temperature (20-25°C)0°C during addition, then RT or 50°CLower initial temperature can improve selectivity.[3][6] Gentle heating may be required later to ensure full conversion.[1]
Substrate Electronics N/AN/AElectron-donating groups (like 4-methoxy) are highly reactive and prone to dimerization but generally require milder conditions than electron-withdrawing groups.[1][5][6]
Reaction Monitoring Timed reactionTLC or LC-MS analysisEssential for determining the optimal reaction time and ensuring the reaction has gone to completion, preventing premature work-up.[4]
Optimized Experimental Protocol

This protocol is adapted from the optimized procedures for the nitrosation of electron-rich indoles.[1][5]

Materials:

  • 4-Methoxy-1H-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N aqueous solution

  • Deionized Water

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Nitrosating Mixture:

    • In a round-bottomed flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (8 equiv.) in a mixture of deionized water and DMF.

    • Slowly add 2N aqueous HCl (7 equiv.) to the solution while maintaining the temperature at 0°C.

    • Stir the resulting mixture vigorously at 0°C for 10-15 minutes.

  • Preparation of Substrate Solution:

    • In a separate flask, dissolve 4-methoxy-1H-indole (1 equiv.) in DMF.

  • Reverse Addition:

    • Using a syringe pump for precise control, add the 4-methoxy-1H-indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 1-2 hours. Crucially, maintain the reaction temperature at 0°C throughout the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

    • Monitor the reaction's completion by TLC or LC-MS to ensure all starting material has been consumed. If the reaction appears to have stalled, consider heating the mixture to 50°C for an additional 2-3 hours.[1]

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash them three times with water, followed by one wash with brine.[1][5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient to afford the pure this compound as a solid.

By carefully controlling the addition method and temperature, and by diligently monitoring the reaction, researchers can consistently achieve high yields of the target compound, minimizing problematic side reactions and simplifying purification.

References

Technical Support Center: Purification of Crude 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methoxy-1H-indazole-3-carbaldehyde (CAS 898747-12-1). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this key synthetic intermediate. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section tackles specific experimental issues in a problem-solution format. We delve into the causality behind these challenges and provide actionable, step-by-step protocols to resolve them.

Issue 1: Persistent Impurities Co-eluting with the Product in Column Chromatography

Question: I'm running a silica gel column, but a persistent impurity is co-eluting with my this compound, as confirmed by TLC and ¹H NMR analysis of the mixed fractions. How can I achieve baseline separation?

Answer: Co-elution is a frequent challenge, typically arising from impurities with polarities very similar to the target compound. In the synthesis of indazole-3-carbaldehydes from indoles, common impurities include unreacted starting material (e.g., 4-methoxy-1H-indole) or isomeric side-products formed during the reaction.[1][2]

Underlying Cause: The selection of the mobile phase is critical for achieving differential migration on the stationary phase (silica gel). If the eluent's polarity is not optimized, compounds with similar Rf values will travel down the column at nearly the same rate.

Strategic Solutions:

  • Mobile Phase Optimization: The most effective first step is to refine your eluent system.

    • Conduct a Thorough TLC Analysis: Before committing to a column, screen various solvent systems. A good target Rf for your desired compound on TLC is between 0.2 and 0.4, which generally translates well to column separation.[3]

    • Switch to a Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a gradient is highly recommended. Begin with a low-polarity mobile phase (e.g., 100% hexanes or petroleum ether) and gradually increase the proportion of the more polar solvent (e.g., ethyl acetate). This technique enhances the separation between compounds with close Rf values by sharpening the bands as they move down the column.[4]

    • Introduce a Third Solvent: Sometimes, a binary system (e.g., Hexane/EtOAc) is insufficient. Adding a small percentage (0.5-2%) of a more polar solvent like methanol or a modifier like triethylamine can significantly alter selectivity. For indazole derivatives, which possess a weakly acidic N-H proton and basic nitrogen atoms, adding a modifier can change the interactions with the acidic silica gel surface.[4]

  • Adjust the Stationary Phase:

    • While silica gel is the standard choice, consider using a different stationary phase if mobile phase optimization fails. Alumina (basic or neutral) can offer a different selectivity profile and may be effective for separating indazole derivatives.[3]

Issue 2: The Compound is "Oiling Out" During Recrystallization

Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What causes this, and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[4] This typically happens when the compound's melting point is lower than the boiling point of the recrystallization solvent or when the solution is cooled too rapidly. The presence of impurities can also depress the melting point, exacerbating the issue.

Strategic Solutions:

  • Solvent Selection and Volume:

    • Re-evaluate Your Solvent: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[3] Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) on a small scale to find the best one.

    • Use Less Solvent: Using an excessive volume of solvent can lead to oiling out. Use only the minimum amount of hot solvent required to fully dissolve the crude material.[3]

  • Control the Cooling Process:

    • Slow Cooling is Crucial: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation. Once the solution reaches room temperature and if crystallization has started, then you can move it to an ice bath or refrigerator to maximize the yield.

    • Scratching and Seeding: If crystals are slow to form, induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, if you have a small amount of pure material, add a "seed crystal" to the cooled solution to initiate crystallization.

  • If Oiling Persists:

    • Re-heat the solution (with the oil) until it is homogeneous again. Add a small amount of a co-solvent in which your compound is less soluble and repeat the slow cooling process. This effectively lowers the overall solvating power of the system.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Based on common synthetic routes, such as the nitrosation of the corresponding indole, impurities can be categorized as follows:[1][2]

  • Process-Related Impurities:

    • Residual Starting Material: Unreacted 4-methoxy-1H-indole.

    • Reagents: Carryover of nitrosating agents or acids from the workup.

  • Side Products:

    • Isomeric Products: Formation of regioisomers can occur in indazole chemistry.

    • Dimers/Oligomers: Side reactions, particularly if the concentration of the starting indole is too high during the reaction, can lead to dimer formation.[1]

  • Degradation Products:

    • Indazole derivatives can be sensitive to light and extreme pH, potentially leading to degradation.[5] The aldehyde functional group can also be susceptible to oxidation to the corresponding carboxylic acid (4-Methoxy-1H-indazole-3-carboxylic acid).

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis, providing a percentage purity value (e.g., >98%).[6][7]

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the number of components in the sample.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperatures, typically 2-8°C.[8] To prevent potential photodegradation, common for indazole systems, storage in an amber vial or protection from light is also advised.[5][9] For solutions, preparing fresh is always best. If a stock solution is needed, use a dry, aprotic solvent like DMSO and store it at -20°C.[9][10]

Visualization and Protocols

Purification Workflow Diagram

The following diagram outlines a logical workflow for the purification of crude this compound.

PurificationWorkflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Method cluster_end Final Product crude Crude 4-Methoxy-1H- indazole-3-carbaldehyde analysis Analyze by TLC/¹H NMR crude->analysis purity_check Is Purity >95% and a single spot on TLC? analysis->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization No (Mainly one spot, streaking/minor spots) chromatography Perform Column Chromatography purity_check->chromatography No (Multiple distinct spots) pure_product Pure Product (Verify Purity) purity_check->pure_product Yes recrystallization->pure_product chromatography->pure_product

Caption: A typical purification workflow for this compound.

Troubleshooting Logic: Column Chromatography

This diagram provides a decision-making process for troubleshooting poor separation during column chromatography.

TroubleshootingChromatography start Problem: Poor Separation or Co-elution check_rf Are Rf values of spots on TLC too close (<0.1)? start->check_rf change_solvent Optimize binary solvent ratio (e.g., change Hex/EtOAc %) check_rf->change_solvent Yes use_gradient Switch from isocratic to gradient elution check_rf->use_gradient No change_solvent->use_gradient success Achieved Separation change_solvent->success add_modifier Introduce a third solvent (e.g., 1% MeOH or TEA) use_gradient->add_modifier use_gradient->success change_stationary Consider different stationary phase (e.g., Alumina) add_modifier->change_stationary add_modifier->success change_stationary->success

Caption: Troubleshooting logic for poor separation in column chromatography.

Data Presentation: Recommended Eluent Systems

The following table summarizes typical solvent systems used for the column chromatography purification of substituted 1H-indazole-3-carbaldehydes, which can serve as a starting point for optimizing the purification of the 4-methoxy derivative.

CompoundStationary PhaseEluent SystemReference
5-Methoxy-1H-indazole-3-carbaldehydeSilica GelPetroleum Ether / Ethyl Acetate (8:2)[1]
5-Bromo-1H-indazole-3-carbaldehydeSilica GelPetroleum Ether / Ethyl Acetate (8:2)[1]
6-Fluoro-1H-indazole-3-carbaldehydeSilica GelPetroleum Ether / Ethyl Acetate (8:2)[1]
5-NHBoc-1H-indazole-3-carbaldehydeSilica GelDichloromethane / Ethyl Acetate (9:1)[1]
Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying crude this compound. Optimization may be required based on the specific impurity profile.

1. Preparation of the Column:

  • Choose an appropriate column size. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.[4]

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure.

  • Carefully add the sample to the top of the packed column.

3. Elution:

  • Begin eluting with the low-polarity mobile phase.

  • Collect fractions in an ordered array of test tubes.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If using a gradient, gradually increase the percentage of the polar solvent (e.g., increase the ethyl acetate percentage) to elute the more polar compounds.

4. Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

common side products in the synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only identify but also prevent the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most prevalent and optimized method for preparing 1H-indazole-3-carbaldehydes, including the 4-methoxy derivative, is the nitrosation of the corresponding indole precursor, in this case, 4-methoxyindole.[1][2] This reaction proceeds through a multi-step pathway that begins with the electrophilic attack of a nitrosating agent (generated in situ from sodium nitrite and acid) at the electron-rich C3 position of the indole ring.[1] This forms a C3-nitroso intermediate, which tautomerizes to an oxime. The oxime then undergoes an acid-catalyzed ring-opening, followed by a subsequent ring-closure involving the indole nitrogen to form the stable indazole ring system, yielding the desired product.[1]

Q2: My reaction mixture has developed a deep red or brown coloration, and purification is yielding a tar-like material. What is this impurity?

This is a classic sign of dimerization, a significant side reaction, especially when working with electron-rich indoles like 4-methoxyindole.[3] The highly electrophilic C3-nitroso intermediate can be intercepted by a nucleophilic attack from a second molecule of the starting 4-methoxyindole before it has a chance to rearrange. This leads to the formation of colored dimer byproducts, which are often difficult to separate from the desired product and can significantly lower the yield.[2]

Troubleshooting & Prevention:

  • Employ Reverse Addition: The most effective way to minimize this side reaction is to use a "reverse addition" protocol.[1][3] Instead of adding the acid to a mixture of the indole and sodium nitrite, you should first prepare the nitrosating mixture (sodium nitrite in aqueous acid) and then slowly add a solution of the 4-methoxyindole to this pre-formed, vigorously stirred mixture. This ensures that the concentration of the indole is always low relative to the nitrosating agent, minimizing the chance of indole-intermediate reactions.

  • Maintain Low Temperature: Keep the reaction temperature strictly controlled, typically at 0 °C, to reduce the rate of the competing dimerization reaction.

Q3: My yield is low, and I'm isolating a significant amount of a more polar compound by TLC/LC-MS. What is this side product?

A common, more polar byproduct is the corresponding 4-Methoxy-1H-indazole-3-carboxylic acid.[3] Its formation is generally attributed to the over-oxidation of the aldehyde product under the reaction conditions. While the primary reaction is not an oxidation, residual oxidizing species or air oxidation catalyzed by trace metals under acidic conditions can contribute to its formation.

Troubleshooting & Prevention:

  • Control Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed. Monitor the reaction closely by TLC.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize air oxidation.

  • Careful Work-up: Process the reaction mixture promptly upon completion. During extraction, avoid overly aggressive basic washes that could potentially catalyze oxidation.

Q4: Why is direct formylation of 4-methoxy-1H-indazole using the Vilsmeier-Haack reaction not a recommended strategy?

Direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective and not a viable synthetic route.[2][3] The indazole ring system does not possess the same nucleophilic character at the C3 position as an indole. The Vilsmeier reagent (a chloroinimium salt) is a moderately reactive electrophile that requires an electron-rich aromatic system for successful formylation.[4][5] Therefore, alternative strategies, such as the nitrosation of the corresponding indole, are necessary to install the aldehyde functionality at the 3-position of the indazole core.[1]

Troubleshooting Summary Table

Observed Issue Potential Side Product / Cause Proposed Solution & Rationale
Deep red/brown, tar-like mixtureIndole Dimer Byproducts Implement a reverse addition of the indole to the nitrosating agent. This keeps indole concentration low, preventing it from acting as a nucleophile.[1][3]
Low product yield; highly polar spot on TLC4-Methoxy-1H-indazole-3-carboxylic acid Minimize reaction time after completion and consider using an inert atmosphere to prevent over-oxidation of the aldehyde product.[3]
Low conversion; significant starting material remainsIncomplete Reaction Ensure correct stoichiometry of reagents. Verify the quality and concentration of the acid and sodium nitrite. Allow sufficient reaction time at the controlled temperature.

Visualizing the Reaction: Main vs. Side Pathways

The following diagram illustrates the desired synthetic pathway for this compound and the key side reactions that can occur.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products & Byproducts Indole 4-Methoxyindole Nitroso C3-Nitroso Intermediate Indole->Nitroso Nitrosation Dimer Colored Dimer Byproduct Indole->Dimer NaNO2_Acid NaNO₂ / H⁺ Oxime Oxime Tautomer Nitroso->Oxime Tautomerization Nitroso->Dimer Dimerization (Side Reaction) Opened Ring-Opened Intermediate Oxime->Opened Ring Opening Product 4-Methoxy-1H-indazole- 3-carbaldehyde Opened->Product Ring Closure Acid Carboxylic Acid Byproduct Product->Acid Oxidation (Side Reaction)

Caption: Main synthesis pathway and competing side reactions.

Recommended Experimental Protocol

This protocol is optimized to minimize the formation of the side products discussed above, primarily through the use of reverse addition.

Materials:

  • 4-Methoxyindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2 M solution

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (e.g., 3.0 equivalents) in deionized water.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add 2 M hydrochloric acid (e.g., 3.5 equivalents) to the sodium nitrite solution via the addition funnel, ensuring the internal temperature is maintained at or below 0 °C. Stir for 15 minutes at 0 °C after the addition is complete.

  • Preparation of the Indole Solution:

    • In a separate flask, dissolve 4-methoxyindole (1.0 equivalent) in a suitable solvent such as ethyl acetate or a minimal amount of DMF if solubility is an issue.

  • Reaction (Reverse Addition):

    • Slowly add the 4-methoxyindole solution dropwise to the vigorously stirred, pre-cooled nitrosating mixture over 30-60 minutes. Maintain the reaction temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:2 petroleum ether/EtOAc eluent system) until the starting indole spot has disappeared.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 9:1 and moving to 8:2) to afford the pure this compound.[1]

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 4-Methoxy-1H-indazole-3-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Indazole derivatives are of immense interest in medicinal chemistry, serving as core components in numerous kinase inhibitors and other therapeutic agents.[1][2] However, their synthesis, particularly the introduction of a formyl group at the C3 position, presents unique challenges that require careful consideration of reaction strategy and conditions.

This document provides in-depth, field-proven insights in a practical question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain 1H-indazole-3-carbaldehydes?

There are several strategies to synthesize the 1H-indazole-3-carbaldehyde core. Historically, methods started from precursors like o-toluidine or involved multi-step sequences from anthranilic acid.[3][4] However, for modern applications requiring efficiency and substrate scope, two main approaches are considered:

  • Direct Formylation of the Indazole Ring: This typically involves electrophilic substitution reactions. The most common method attempted is the Vilsmeier-Haack reaction.[5][6]

  • Ring Synthesis from an Indole Precursor: A highly effective and optimized method involves the nitrosation of a corresponding indole, which undergoes a ring-opening and re-closure cascade to form the desired indazole-3-carbaldehyde.[1]

Q2: Why is the direct Vilsmeier-Haack formylation of the indazole C3 position often challenging?

While the Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like indoles and pyrroles, its application to the C3 position of the parent indazole ring is generally ineffective.[1][7][8] The underlying reasons are electronic in nature. The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile.[8][9] The indazole ring system, while aromatic, is less nucleophilic at the C3 position compared to indole, making the electrophilic aromatic substitution sluggish or preventing it altogether. Researchers attempting this route often face either recovery of starting material or complex side reactions.

Q3: What is the preferred modern alternative to direct C3 formylation of indazoles?

The most reliable and high-yielding modern method is the nitrosation of an indole precursor.[1] This reaction, first described by Büchi and later optimized, proceeds through a multistep pathway initiated by the nitrosation at the C3 position of the indole. This is followed by the addition of water and a ring-opening/ring-closure sequence to yield the 1H-indazole-3-carbaldehyde.[1] This method is advantageous because it is performed under very mild conditions (typically slow addition of acid to a mixture of the indole and sodium nitrite) and is tolerant of a wide range of functional groups, including both electron-donating (like methoxy) and electron-withdrawing groups.[1][10]

Q4: How do substituents on the indazole ring, such as a 4-methoxy group, affect formylation strategies?

An electron-donating group like a 4-methoxy substituent increases the electron density of the aromatic system. While this might suggest enhanced reactivity towards electrophilic substitution, the regioselectivity can become an issue. In a Vilsmeier-Haack attempt, formylation could potentially occur at other activated positions on the benzene ring.

For the preferred indole nitrosation route, an electron-donating group on the indole precursor is highly beneficial. For instance, the synthesis of 5-Methoxy-1H-indazole-3-carboxaldehyde from 5-methoxy-indole proceeds in a high yield of 91%.[1][10] This suggests that the synthesis of the target 4-methoxy derivative from 4-methoxy-indole should be similarly efficient.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

This is the most common issue, and its cause depends heavily on the synthetic route chosen.

  • Scenario A: You are attempting a direct Vilsmeier-Haack formylation on 4-Methoxy-1H-indazole.

    • Likely Cause: As discussed in the FAQs, the C3 position of indazole is not sufficiently nucleophilic for the Vilsmeier reagent.[1] You are likely observing unreacted starting material or a complex mixture of byproducts due to reactions on the nitrogen atoms or other positions of the benzene ring.

    • Solution Workflow:

      • Confirm the Identity of Products: Before extensive optimization, analyze your crude reaction mixture by LCMS and ¹H NMR to see if any product was formed or if side products are dominant.

      • Increase Reaction Severity (with caution): While often futile, you can try increasing the temperature (e.g., from room temperature to 80 °C) or using a larger excess of the Vilsmeier reagent.[9] However, this often leads to decomposition.

      • Switch Synthetic Strategy: The most scientifically sound solution is to abandon this route and adopt the indole nitrosation method, which is proven to be effective for this class of compounds.[1]

  • Scenario B: You are using the recommended Indole Nitrosation method (from 4-Methoxy-1H-indole).

    • Likely Cause 1: Improper Acid Addition. The reaction is sensitive to pH. A rapid addition of acid can lead to decomposition of the starting material or the sensitive nitroso-intermediate.

    • Solution 1: Ensure a very slow, dropwise addition of the acid (e.g., HCl or H₂SO₄) to the chilled mixture of 4-methoxy-indole and sodium nitrite. Maintaining a low temperature (0-5 °C) during the addition is critical.

    • Likely Cause 2: Reaction Temperature/Time. While the reaction can proceed at room temperature, some substrates require gentle heating to ensure complete conversion.

    • Solution 2: After the acid addition is complete, monitor the reaction by TLC. If the starting material is consumed slowly, consider allowing the reaction to stir for a longer period (3-5 hours) or gently heating it to 50 °C.[1]

    • Likely Cause 3: Workup Issues. The product may be partially lost during the extraction process if the pH is not controlled or if an insufficient amount of organic solvent is used.

    • Solution 3: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable solvent like ethyl acetate (EtOAc). Washing the combined organic layers with water and then brine is crucial to remove inorganic salts and residual acid before drying and concentration.[10]

Troubleshooting Low Yield: A Decision Workflow

Troubleshooting_Low_Yield start Low or No Yield Observed method_check Which synthetic method was used? start->method_check vilsmeier Direct Vilsmeier-Haack on Indazole method_check->vilsmeier Vilsmeier-Haack nitrosation Indole Nitrosation method_check->nitrosation Nitrosation v_analysis Analyze Crude Mixture (LCMS, NMR) vilsmeier->v_analysis n_check_params Review Reaction Parameters nitrosation->n_check_params v_cause Likely Cause: Low C3 reactivity of indazole v_analysis->v_cause v_solution Recommended Action: Switch to Indole Nitrosation Method v_cause->v_solution n_acid Acid Addition Rate/Temp n_check_params->n_acid Addition n_time Reaction Time/Temp n_check_params->n_time Conversion n_workup Extraction/Workup n_check_params->n_workup Isolation n_sol_acid Solution: Slow, dropwise acid addition at 0-5 °C n_acid->n_sol_acid n_sol_time Solution: Monitor by TLC; consider gentle heating (50 °C) or longer time n_time->n_sol_time n_sol_workup Solution: Thorough extraction with EtOAc; wash with water and brine n_workup->n_sol_workup

Caption: Decision workflow for troubleshooting low product yield.

Problem 2: Ambiguous Spectroscopic Data (NMR/MS)
  • Issue: Your ¹H NMR spectrum shows unexpected peaks, or your mass spectrum indicates a compound with the wrong molecular weight.

  • Likely Cause 1 (NMR): Residual Solvents. Peaks from common laboratory solvents can obscure your product signals.

  • Solution 1: Compare unexpected peaks to known chemical shifts of solvents like EtOAc, petroleum ether, or DMF.[11] A reference table is invaluable.

  • Likely Cause 2 (NMR/MS): Incomplete Reaction. The presence of signals corresponding to your 4-methoxy-indole starting material.

  • Solution 2: Compare the spectrum to a reference spectrum of the starting material. Key indicators would be the absence of the aldehyde proton signal (~10.0 ppm) and the presence of the indole C3-H proton.

  • Likely Cause 3 (NMR/MS): Side Products. In the nitrosation reaction, if conditions are not optimal, side reactions can occur. In Vilsmeier-Haack attempts, N-formylation or formylation at other ring positions is possible.

  • Solution 3: Look for characteristic signals. The aldehyde proton of 1H-indazole-3-carbaldehydes typically appears as a sharp singlet between δ 10.1 and 10.2 ppm in DMSO-d₆.[1] The NH proton is a broad singlet at a very high chemical shift, often >14 ppm.[1] Consult reference spectra for similar compounds to identify characteristic patterns.[12][13]

Compound Type Characteristic ¹H NMR Signal (DMSO-d₆) Reference
1H-Indazole-3-carbaldehyde Aldehyde CHO: ~10.2 ppm (s)Indazole NH: >14 ppm (br s)[1]
5-Methoxy-1H-indazole-3-carbaldehyde Aldehyde CHO: 10.14 ppm (s)Indazole NH: 14.0 ppm (br s)Methoxy OCH₃: 3.84 ppm (s)[1]
Indole-3-carbaldehyde Aldehyde CHO: ~9.9 ppm (s)Indole NH: ~12.1 ppm (br s)[13]
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound via Indole Nitrosation

This protocol is adapted from an optimized procedure for substituted indoles and is the recommended route.[1][10]

Mechanism Overview:

Nitrosation_Mechanism indole 4-Methoxy-1H-indole step1 Electrophilic Attack at C3 indole->step1 nitroso_ion NO+ nitroso_ion->step1 oxime 3-Nitroso-indole Intermediate (Oxime form) step1->oxime step2 Nucleophilic Attack by Water oxime->step2 water H₂O water->step2 intermediate Ring-Opened Intermediate step2->intermediate step3 Ring Closure (Intramolecular Cyclization) intermediate->step3 product 4-Methoxy-1H-indazole- 3-carbaldehyde step3->product

Caption: Reaction mechanism for indole nitrosation to form indazole-3-carbaldehyde.[1]

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1H-indole (1.0 equiv) and sodium nitrite (NaNO₂, 1.5 equiv). Add a mixture of water and dioxane (or another suitable co-solvent) to form a stirrable suspension.

  • Cooling: Cool the flask to 0-5 °C in an ice-water bath.

  • Acid Addition: Prepare a dilute solution of aqueous hydrochloric acid (e.g., 2 M HCl). Add the acid solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., petroleum ether/EtOAc, 8:2).[10] The reaction may take 3-5 hours. If the reaction is sluggish, it can be gently heated to 50 °C.[1]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water (3 times) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., eluting with a gradient of petroleum ether/EtOAc) to yield the pure this compound.[10]

References

Technical Support Center: Regioselective Synthesis of 4-Methoxyindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Medicinal Chemist

The 4-methoxyindazole scaffold is a privileged core structure in contemporary drug discovery, forming the backbone of numerous compounds with significant therapeutic potential. However, its synthesis is frequently plagued by challenges of regioselectivity, which can severely impact yield, purity, and the viability of a synthetic campaign. The inherent electronic nature of the indazole ring system, coupled with the directing effects of the 4-methoxy substituent, creates a complex chemical landscape where multiple isomeric products are often formed.

This technical support center is designed to serve as a field guide for researchers, scientists, and drug development professionals navigating these challenges. Moving beyond simple protocols, we will dissect the causality behind common experimental issues, offering validated troubleshooting strategies and in-depth FAQs to empower you to achieve predictable and high-yielding regioselective syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis and characterization of 4-methoxyindazoles.

Q1: What is the primary source of regioselectivity challenges in functionalizing 4-methoxyindazoles?

A1: The challenges are twofold, stemming from the indazole core itself and the influence of the 4-methoxy group:

  • N-1 vs. N-2 Isomerism: The 1H-indazole tautomer is generally the more thermodynamically stable form.[1] However, deprotonation of the N-H proton generates an ambident indazolide anion. Subsequent reaction with an electrophile (e.g., an alkyl halide) can occur at either nitrogen, leading to a mixture of N-1 and N-2 substituted isomers.[2][3] The ratio of these isomers is highly sensitive to reaction conditions.

  • C-H Functionalization: The 4-methoxy group is an electron-donating, ortho, para-directing group. This activates the C-5 and C-7 positions for electrophilic aromatic substitution. Conversely, for deprotonation-based strategies like Directed ortho-Metalation (DoM), the methoxy group can direct metalation to the adjacent C-5 position.[4][5] Achieving selectivity at other positions (C-3, C-6, C-7) often requires more advanced, multi-step strategies.

Q2: What are the main strategies for synthesizing the 4-methoxyindazole core itself?

A2: Broadly, approaches can be classified into two categories:

  • De Novo Ring Formation: These methods construct the bicyclic indazole system from acyclic or monocyclic precursors. A prominent example is the Cadogan reductive cyclization of ortho-imino-nitrobenzenes, which can be performed in a one-pot manner and is effective for generating a variety of substituted 2H-indazoles.[2][6] Other modern methods involve transition-metal-catalyzed C-H activation and annulation sequences.[7]

  • Functionalization of a Pre-existing Indazole: This involves starting with a simpler indazole and introducing the 4-methoxy group or other substituents. This is less common for the 4-methoxy group itself but is the standard approach for subsequent N-alkylation or C-H functionalization after the core is established.

Q3: How can I unambiguously differentiate between N-1 and N-2 alkylated 4-methoxyindazole isomers?

A3: This is a critical step, and while TLC may show a difference in polarity, spectroscopic analysis is definitive. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[1][8][9]

  • ¹³C NMR: This is often the most reliable method. Key differences are consistently observed in the chemical shifts of the carbon atoms at the ring junction and in the pyrazole ring. For N-2 isomers, C7 and C7a are significantly more deshielded (appear at a higher ppm), while C3 and C3a are more shielded (appear at a lower ppm) compared to the corresponding N-1 isomer.[9]

  • ¹H NMR: The chemical shift of the H-3 proton is typically more deshielded in 2H-indazoles compared to 1H-indazoles.[1] Furthermore, advanced 2D NMR techniques like HMBC and NOESY can reveal through-bond and through-space correlations that confirm the position of the alkyl group relative to protons on the indazole core.[10]

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis.

Problem 1: Poor Regioselectivity in N-Alkylation (Inseparable Mixture of N-1 and N-2 Isomers)

This is the most common challenge. The N-1/N-2 ratio is a function of a delicate balance between kinetic and thermodynamic control, influenced by the base, solvent, temperature, and electrophile.

Potential Cause A: Uncontrolled Kinetic vs. Thermodynamic Conditions

  • Causality: The N-1 substituted indazole is often the thermodynamically more stable product. However, the N-2 position can be the kinetically favored site of attack under certain conditions. Your reaction conditions may be allowing for a mixture of both pathways.

  • Solution: To favor the thermodynamic N-1 product , use conditions that allow for equilibration. This often involves a strong, non-nucleophilic base in a polar aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for promoting N-1 selectivity with a variety of alkylating agents.[11][12][13] Conversely, to favor the kinetic N-2 product , different conditions may be required, sometimes involving substituents at the C-7 position which sterically hinder the N-1 position and electronically favor N-2.[3][12][13]

Table 1: Condition Selection for N-Alkylation Regioselectivity

Desired IsomerRecommended BaseRecommended SolventTemperatureRationale & Citation
N-1 (Thermodynamic) Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RTFavors the more stable N-1 anion and subsequent product.[12][13]
N-1 (Thermodynamic) Potassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)RT to 60 °CCommon conditions, but can lead to mixtures. Equilibration may favor N-1.[13]
N-2 (Kinetic) Cesium Carbonate (Cs₂CO₃)N,N-Dimethylformamide (DMF)90 °CCan favor N-2, especially with certain electrophiles and substrates.[14]
N-2 (Steric Control) NaH / K₂CO₃THF / DMFVariesOften requires a bulky or electron-withdrawing substituent at the C-7 position.[3][12]

Logical Workflow for N-Alkylation Troubleshooting

start Start: N-Alkylation of 4-Methoxy-1H-indazole check_ratio Analyze N-1 / N-2 Ratio (Crude NMR) start->check_ratio is_n1_major Is N-1 product >95%? check_ratio->is_n1_major is_n2_desired Is N-2 product desired? is_n1_major->is_n2_desired No success Success: Proceed to Purification is_n1_major->success Yes optimize_n1 To increase N-1: 1. Switch to NaH in THF. 2. Ensure anhydrous conditions. 3. Run at 0°C to RT. is_n2_desired->optimize_n1 No consider_sterics To increase N-2: 1. Check for C-7 substituent. 2. Try Cs₂CO₃ in DMF. 3. Screen other polar aprotic solvents (e.g., DMSO). is_n2_desired->consider_sterics Yes optimize_n1->check_ratio purify Mixture obtained: Proceed to advanced purification strategies. optimize_n1->purify If still mixed consider_sterics->check_ratio consider_sterics->purify If still mixed

Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.

Problem 2: Low Yield in Directed ortho-Metalation (DoM) at the C-5 Position

Potential Cause A: Insufficiently Strong Base or Incomplete Deprotonation

  • Causality: Directed ortho-Metalation requires the deprotonation of an aromatic C-H bond, which is significantly less acidic than the N-H bond. This necessitates a very strong, non-nucleophilic base.[15] Common bases like NaH or K₂CO₃ are completely ineffective. The methoxy group is only a moderately strong directing metalation group (DMG), so conditions must be optimal.[16]

  • Solution:

    • Protect the N-H Proton: Before attempting DoM, the acidic N-H proton must be protected. Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl) or a simple methyl group if N-1 methylation was performed previously.

    • Use an Organolithium Base: The standard bases for DoM are alkyllithiums like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). s-BuLi is more reactive and often used for less activated substrates.[4][15]

    • Strictly Anhydrous Conditions: Organolithium reagents react rapidly with water. All glassware must be flame-dried, and solvents must be rigorously dried (e.g., THF distilled from sodium/benzophenone). The reaction must be run under an inert atmosphere (Nitrogen or Argon).

    • Low Temperature: These reactions are typically run at -78 °C (a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.[4]

Experimental Protocol: Directed ortho-Metalation of 1-Methyl-4-methoxy-1H-indazole

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum. Allow to cool under a stream of dry nitrogen.

  • Reaction Setup: Dissolve 1-methyl-4-methoxy-1H-indazole (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Deprotonation: Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, trimethylsilyl chloride) (1.2 eq) dropwise at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Problem 3: Difficulty in Separating N-1/N-2 or C-5/C-7 Regioisomers

Potential Cause: Similar Physicochemical Properties

  • Causality: Regioisomers often have very similar polarities and solubilities, making separation by standard techniques challenging.[17][18] This is a common bottleneck after a reaction with poor selectivity.

  • Solution:

    • Optimize Flash Column Chromatography: Do not assume a single solvent system will work.

      • Slow Gradient: Use a very shallow elution gradient to maximize separation.

      • Solvent Screening: Experiment with different solvent systems. A common starting point is hexanes/ethyl acetate. If this fails, try dichloromethane/methanol or toluene/acetone.

    • Fractional Crystallization: This can be a powerful technique if a suitable solvent system is found.[19] Screen a wide range of solvents or mixed solvent systems (e.g., acetonitrile/water, ethanol/hexanes) to find conditions where one isomer crystallizes preferentially while the other remains in solution.[20]

    • Preparative HPLC: For high-value materials or when all else fails, preparative reverse-phase HPLC (using a C18 column) is often the most effective method for separating closely related isomers.[18][21]

Mechanism: Cadogan Reductive Cyclization for 2H-Indazole Synthesis

cluster_main Cadogan Reductive Cyclization start ortho-Nitro-imine intermediate1 Nitrene Intermediate start->intermediate1 Reductive Deoxygenation phosphine P(n-Bu)₃ product 2H-Indazole intermediate1->product Intramolecular Cyclization

Caption: Simplified mechanism for the synthesis of 2H-indazoles.[2][6]

Part 3: Key Analytical Data

Reliable identification of your products is paramount. The following table summarizes characteristic NMR shifts to aid in the differentiation of N-1 and N-2 substituted indazoles, based on literature data.

Table 2: Diagnostic ¹³C NMR Chemical Shifts (δ, ppm) for Isomer Differentiation

Carbon AtomN-1 Substituted Indazole (Typical Range)N-2 Substituted Indazole (Typical Range)Key Difference (Δδ) & Citation
C3 ~132-134 ppm~122-124 ppmMore shielded in N-2 isomer (~10 ppm).[9]
C3a ~140-141 ppm~121-122 ppmMore shielded in N-2 isomer (~19 ppm).[9]
C7 ~108-110 ppm~117-119 ppmMore deshielded in N-2 isomer (~8-9 ppm).[9]
C7a ~138-139 ppm~148-149 ppmMore deshielded in N-2 isomer (~9-10 ppm).[9]

Note: Absolute chemical shifts will vary based on the specific substituents and solvent used. The relative differences (Δδ) are the most diagnostic feature.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with reactions involving 4-Methoxy-1H-indazole-3-carbaldehyde. This guide provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

I. Understanding the Reagent: this compound

Before troubleshooting failed reactions, it is crucial to understand the chemical nature of this compound. This heterocyclic aldehyde possesses a unique combination of functional groups that influence its reactivity.

The indazole ring is an aromatic system with two nitrogen atoms. The N-H proton is weakly acidic and can be deprotonated under basic conditions, potentially leading to side reactions. The electron-donating methoxy group at the 4-position increases the electron density of the aromatic ring system, which can modulate the reactivity of the aldehyde.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂--INVALID-LINK--[1]
Molecular Weight176.17 g/mol --INVALID-LINK--[1]
AppearanceSolid--INVALID-LINK--
Storage2-8°C, sealed in dry conditions--INVALID-LINK--[1]

II. Troubleshooting Wittig Reactions

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[2] However, reactions with heterocyclic aldehydes like this compound can sometimes be challenging.

dot

Wittig_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Low or No Conversion C1 Poor Ylide Formation/Decomposition P1->C1 C2 Low Aldehyde Reactivity P1->C2 C4 Side Reaction: Aldehyde Decomposition P1->C4 P2 Complex Mixture of Products C3 Side Reaction: N-Alkylation P2->C3 P2->C4 P3 Difficulty in Purification C5 Byproduct: Triphenylphosphine Oxide P3->C5 S1 Use Fresh, Anhydrous Reagents & Solvents C1->S1 S2 Optimize Base and Reaction Temperature C1->S2 C2->S2 S3 Use a More Reactive Ylide C2->S3 S4 Protect Indazole N-H C3->S4 S5 Use Milder Reaction Conditions C4->S5 S6 Chromatography or Recrystallization C5->S6 S7 Chemical Treatment of Byproduct C5->S7

Troubleshooting flowchart for Wittig reactions.
Q1: My Wittig reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Wittig reaction involving this substrate can often be attributed to several factors:

  • Poor Ylide Formation or Decomposition: The phosphorus ylide is the key nucleophile in the Wittig reaction.[2] Its formation and stability are critical for success.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Wittig reagents are strong bases and are sensitive to moisture. Use freshly dried solvents (e.g., THF, diethyl ether) and flame-dry your glassware.

      • Choice of Base: For non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide), strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[3] For stabilized ylides (e.g., those with an adjacent ester or nitrile group), weaker bases like potassium tert-butoxide (t-BuOK) or even sodium carbonate may suffice.

      • Ylide Generation Time and Temperature: Allow sufficient time for the ylide to form before adding the aldehyde. This is typically done at 0°C or room temperature. A color change (often to deep red or orange) indicates ylide formation.

  • Reduced Aldehyde Reactivity: While the methoxy group is electron-donating, the overall electronic nature of the heterocyclic system can influence the electrophilicity of the aldehyde.

    • Troubleshooting:

      • Increase Reaction Temperature: After adding the aldehyde to the ylide solution, slowly warming the reaction mixture to room temperature or even gentle refluxing can sometimes be necessary to drive the reaction to completion.

      • Use a More Reactive Ylide: If you are using a stabilized ylide, which is less reactive, consider switching to a non-stabilized ylide if the desired product allows for it.[2]

  • Side Reaction at the Indazole Nitrogen: The indazole N-H proton is acidic and can be deprotonated by the strong base used to generate the ylide. This can lead to N-alkylation if there is any unreacted alkyl halide present from the phosphonium salt synthesis.

    • Troubleshooting:

      • Use Pre-formed Ylide: If possible, use a commercially available ylide or ensure that the phosphonium salt is fully converted to the ylide before adding the aldehyde.

      • Protect the Indazole Nitrogen: In some cases, protecting the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) may be necessary to prevent side reactions. However, this adds extra steps to the synthesis. A study on the regioselective N-alkylation of the 1H-indazole scaffold highlights the propensity for reaction at the nitrogen positions.[4][5][6]

Q2: I am observing a complex mixture of products in my Wittig reaction. What are the possible side reactions?

A2: A complex product mixture can arise from several side reactions:

  • N-Alkylation of the Indazole Ring: As mentioned above, deprotonation of the indazole N-H followed by reaction with the alkyl halide used to prepare the phosphonium salt is a common side reaction. This leads to a mixture of N1- and N2-alkylated indazoles.[4][5][6]

  • Aldehyde Instability: Aldehydes can be prone to oxidation or decomposition under strongly basic conditions.[7]

    • Troubleshooting:

      • Add the aldehyde to the ylide solution at a low temperature (e.g., 0°C) and then slowly warm to the desired reaction temperature.

      • Consider using milder bases if your ylide allows for it.

  • E/Z Isomerization: Depending on the nature of the ylide and the reaction conditions, you may obtain a mixture of E and Z isomers of the alkene product. Stabilized ylides generally favor the E-isomer, while non-stabilized ylides often give a mixture or favor the Z-isomer.[2]

Q3: I have successfully formed the product, but I am struggling to purify it from the triphenylphosphine oxide byproduct. What are some effective purification strategies?

A3: The removal of triphenylphosphine oxide is a classic challenge in Wittig reaction purification.

  • Standard Chromatographic and Recrystallization Techniques:

    • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent will depend on the polarity of your product.

  • Chemical Treatment of Triphenylphosphine Oxide:

    • Conversion to a Water-Soluble Salt: Triphenylphosphine oxide can be converted to a water-soluble salt by treatment with an acid, facilitating its removal by aqueous extraction.

    • Precipitation: In some cases, the triphenylphosphine oxide can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexanes.

    • Specialized Reagents: There are literature methods for the removal of phosphine oxide using reagents like oxalyl chloride to form an insoluble salt that can be filtered off.[8] Other methods involve converting the byproduct into a more polar compound to ease separation.[9]

III. Troubleshooting Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes.[10] When using this compound, specific challenges may arise.

dot

Reductive_Amination_Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution P1 Low or No Conversion C1 Inefficient Imine Formation P1->C1 C2 Decomposition of Aldehyde or Imine P1->C2 C3 Inactive Reducing Agent P1->C3 P2 Formation of Byproducts C4 Reduction of Aldehyde to Alcohol P2->C4 C5 Dialkylation of Amine P2->C5 S1 Optimize pH (add catalytic acid) C1->S1 S2 Use Dehydrating Agent (e.g., MgSO₄) C1->S2 S3 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) C2->S3 C3->S3 S4 Stepwise Procedure (pre-form imine) C4->S4 S5 Use an Excess of the Amine C5->S5

Troubleshooting flowchart for reductive amination.
Q4: My reductive amination reaction with this compound is giving a poor yield of the desired amine. What should I check?

A4: Low yields in reductive amination can stem from issues with either the imine formation step or the reduction step.

  • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium-driven process.

    • Troubleshooting:

      • pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can significantly improve the rate of imine formation.

      • Water Removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a dehydrating agent like magnesium sulfate or by azeotropic removal of water with a Dean-Stark apparatus.

      • Solvent Choice: Protic solvents like methanol or ethanol are commonly used and can facilitate imine formation.

  • Choice of Reducing Agent: The choice of reducing agent is critical. It should be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations as it is mild and selective for the reduction of the protonated imine over the aldehyde.

      • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at acidic pH. Caution: Handle with care as it can release toxic hydrogen cyanide gas under strongly acidic conditions.

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the aldehyde directly. If using NaBH₄, it is often best to perform the reaction in a stepwise manner: first form the imine, and then add the NaBH₄. The indazole ring is generally stable to NaBH₄.

  • Stepwise vs. One-Pot Procedure:

    • One-Pot: All reagents are mixed together. This is convenient but can lead to side reactions like the reduction of the aldehyde to the corresponding alcohol.

    • Stepwise: The aldehyde and amine are first stirred together to form the imine (this can be monitored by TLC or NMR). Once imine formation is complete, the reducing agent is added. This two-step, one-pot approach often gives cleaner reactions and higher yields.

Q5: I am observing the formation of a significant amount of the alcohol byproduct from the reduction of my aldehyde. How can I prevent this?

A5: The formation of 4-methoxy-1H-indazol-3-yl)methanol is a common side reaction, especially when using a strong reducing agent.

  • Use a Milder Reducing Agent: As mentioned above, switching to a milder reducing agent like sodium triacetoxyborohydride is the most effective way to prevent aldehyde reduction.

  • Adopt a Stepwise Procedure: If you must use a stronger reducing agent like sodium borohydride, ensure that the imine has fully formed before adding the reducing agent. This minimizes the concentration of the free aldehyde available for reduction.

Q6: I am using a primary amine in my reductive amination and getting a dialkylated product. How can I favor the formation of the secondary amine?

A6: The formation of a tertiary amine through dialkylation can be a problem when using primary amines.

  • Use an Excess of the Primary Amine: Using a larger excess of the primary amine can statistically favor the formation of the secondary amine.

  • Slow Addition of the Aldehyde: Slowly adding the aldehyde to a solution of the amine and the reducing agent can help to keep the concentration of the initially formed secondary amine low, thus reducing the likelihood of a second alkylation.

IV. General Considerations and Best Practices

  • Purity of Starting Material: Ensure your this compound is pure before starting the reaction. Impurities can interfere with the reaction and complicate purification. Spectroscopic data for similar indole-3-carbaldehydes can be found in the literature for comparison.[11][12]

  • Reaction Monitoring: Always monitor the progress of your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you to determine the optimal reaction time and identify the formation of any byproducts.

  • Inert Atmosphere: For reactions involving organometallic reagents (like n-BuLi) or sensitive intermediates, it is essential to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

  • Light Sensitivity: Indazole derivatives can be light-sensitive. It is good practice to protect your reaction from light, especially if the reaction is running for an extended period.

By systematically addressing these potential issues, you can significantly increase the success rate of your reactions with this compound.

V. References

  • Wittig reaction purification for products with very low polarity. (n.d.). Taylor & Francis. Retrieved January 6, 2026, from --INVALID-LINK--

  • A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. (2014). Organic & Biomolecular Chemistry, 12(4), 638-641. --INVALID-LINK--

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • HMDB0029686: 4-Methoxybenzaldehyde. (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from --INVALID-LINK--

  • 1H-Indazole-3-carboxaldehyde, 4-Methoxy-(898747-12-1) 1H NMR. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from --INVALID-LINK--

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). The Journal of Organic Chemistry, 79(18), 8871-8877. --INVALID-LINK--

  • Organic synthesis: The Wittig reaction cleans up. (2019). Nature Catalysis, 2(8), 644-645. --INVALID-LINK--

  • Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996-4999. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1951. --INVALID-LINK--

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(24), 13121-13128. --INVALID-LINK--

  • This compound | CAS 898747-12-1. (n.d.). ChemScene. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. (2024). Molecules, 29(2), 488. --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1951. --INVALID-LINK--

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--

  • Problems with wittig reaction. (2022, December 16). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1938–1951. --INVALID-LINK--

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(24), 12349-12413. --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(10), 1165-1196. --INVALID-LINK--

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Results in Chemistry, 7, 101416. --INVALID-LINK--

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2014). Journal of Applicable Chemistry, 3(4), 1709-1718.

  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012, October 11). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1951. --INVALID-LINK--

  • 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy- [1H NMR]. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound | 898747-12-1. (n.d.). Moldb. Retrieved January 6, 2026, from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (2025, November). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules, 25(16), 3737. --INVALID-LINK--

  • NaBH4 Reduction/dehydration of 3 aa. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde". (n.d.). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research, 83(7), 1509-1537. --INVALID-LINK--

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(24), 13121-13128. --INVALID-LINK--

  • WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

References

preventing decomposition of 4-Methoxy-1H-indazole-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-1H-indazole-3-carbaldehyde

Introduction: Understanding the Instability of this compound

Welcome to the technical support guide for this compound (CAS 898747-12-1). This molecule is a valuable intermediate in pharmaceutical research and organic synthesis, particularly for developing kinase inhibitors and other biologically active compounds.[1][2] However, its utility is matched by its inherent instability. The core structure, an indazole ring substituted with an aromatic aldehyde, is susceptible to degradation, primarily through oxidation.

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, a process accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[3][4] This degradation compromises compound purity, leading to inconsistent experimental results and potential failure of synthetic campaigns. This guide provides a comprehensive framework for preventing decomposition through proper storage, handling, and verification protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered by researchers.

Question 1: My solid this compound has darkened or changed color. What happened?

Answer: A change in color, typically from a pale yellow or beige to a darker brown, is a primary visual indicator of degradation.[3] This is most often caused by:

  • Oxidation: Exposure to atmospheric oxygen is the most common culprit. The aldehyde group is susceptible to oxidation, forming highly conjugated and often colored impurities.

  • Photodegradation: Aromatic and heterocyclic systems can be light-sensitive. Exposure to ambient lab lighting or sunlight, even for short periods, can initiate degradation pathways.[5]

Immediate Action: Before further use, you must re-analyze the material for purity via techniques like NMR, LC-MS, or melting point determination. If significant degradation is confirmed, the batch should be discarded or re-purified.

Question 2: My NMR/LC-MS analysis shows a new impurity with a mass increase of 16 Da. What is it?

Answer: This observation is a classic sign of the aldehyde (-CHO) group oxidizing to a carboxylic acid (-COOH) group. The molecular weight of this compound is 176.17 g/mol [6], and the corresponding carboxylic acid would be 192.17 g/mol . This conversion is the principal decomposition pathway.

Causality: This confirms that the compound was exposed to an oxidizing environment (air). The prevention lies entirely in rigorous anaerobic handling and storage.

Question 3: My reaction yields are inconsistent when using the same batch of the compound. Could storage be the issue?

Answer: Absolutely. Inconsistent experimental results are a common consequence of using a reagent that is degrading over time.[3] As the aldehyde oxidizes, the effective concentration of your starting material decreases, leading to lower yields and the introduction of impurities that may interfere with your reaction.

Best Practice: Always perform a quick purity check (e.g., TLC or melting point) on your reagent if it has been in storage for an extended period or if you have any doubts about its integrity.

Question 4: What is the best way to store solutions of this compound?

Answer: For maximum stability, it is strongly recommended to store the compound as a solid under an inert atmosphere.[5] If you must store it in solution, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent such as DMSO or DMF. Avoid protic solvents, especially water, for anything other than immediate use.

  • Short-Term Storage: If an aqueous buffer is required for an experiment, prepare the solution fresh and use it immediately. For short-term storage (hours to a few days), keep the aprotic stock solution at 2-8°C, protected from light.[5]

  • Long-Term Storage: Long-term storage of solutions is not recommended. If unavoidable, flash-freeze aliquots of the aprotic stock solution and store them at -20°C or below.

Part 2: Core Protocols for Stability and Handling

Adherence to these protocols is critical for preserving the integrity of this compound.

Protocol 1: Recommended Long-Term Storage Conditions

This protocol details the ideal conditions for storing the compound upon receipt and for periods longer than one week.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°CSlows down the rate of all chemical degradation pathways, primarily oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group by displacing atmospheric oxygen. This is the most critical parameter.[3]
Light Protect from LightThe aromatic indazole system is potentially photosensitive. Storage in an amber vial or wrapping a clear vial in foil prevents photodegradation.[3][7]
Container Tightly Sealed VialPrevents ingress of atmospheric oxygen and moisture. Use vials with PTFE-lined caps for a secure seal.[7]
Location Dry, Well-Ventilated AreaMinimizes moisture exposure and ensures safety. A desiccator can be used for added protection.[3]
Protocol 2: Step-by-Step Workflow for Weighing and Experimental Use

This workflow minimizes exposure to air and light during routine handling.

  • Preparation: Allow the sealed container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations in a glove box or use a "gas-tight" handling technique. To do this, gently flush the headspace of the vial with dry argon or nitrogen via a needle connected to a gas line.

  • Weighing: Quickly weigh the desired amount of the solid and transfer it to your reaction vessel, which should also be under an inert atmosphere if possible.

  • Resealing: Before resealing the storage vial, flush the headspace again with inert gas.

  • Return to Storage: Tightly seal the vial, wrap it in foil or place it in a light-blocking container, and promptly return it to the recommended 2-8°C storage location.[3]

Part 3: Visualization of Decomposition and Prevention

Key Degradation Pathway

The primary mechanism of decomposition is the oxidation of the C3-aldehyde to a carboxylic acid.

Diagram 1: Primary Oxidation Pathway cluster_reactants Reactants cluster_products Degradation Product cluster_accelerants Accelerants A This compound B 4-Methoxy-1H-indazole-3-carboxylic acid A->B Oxidation O2 O₂ (Atmospheric Oxygen) O2->B Light Light (UV/Visible) Light->A excites Heat Heat Heat->A accelerates

Caption: Oxidation of the aldehyde to a carboxylic acid.

Preventative Storage and Handling Workflow

This diagram outlines the decision-making process for maintaining compound stability.

Diagram 2: Compound Stability Workflow start Receive Compound storage_check Long-Term Storage? start->storage_check long_term_storage Store at 2-8°C Under Inert Gas Protected from Light storage_check->long_term_storage Yes daily_use Prepare for Experiment storage_check->daily_use No long_term_storage->daily_use warm_up Equilibrate to RT in Desiccator daily_use->warm_up handle Weigh Quickly Under Inert Atmosphere warm_up->handle reseal Flush Headspace with Inert Gas & Seal handle->reseal experiment Use in Experiment handle->experiment return_storage Return to Storage reseal->return_storage return_storage->long_term_storage

Caption: Workflow for handling and storage.

References

alternative catalysts for the synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Methoxy-1H-indazole-3-carbaldehyde. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate for synthesizing PARP inhibitors like Niraparib.[1][2][3][4] The traditional method for introducing the aldehyde group at the C3 position of the indazole ring, the Vilsmeier-Haack reaction, can be challenging.[5] Direct Vilsmeier-Haack formylation at the C3 position of indazoles is often ineffective, necessitating alternative strategies.[5]

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for both traditional and alternative catalytic methods. Our goal is to empower you to overcome common synthetic hurdles and explore more efficient and sustainable catalytic systems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives.

Q1: My Vilsmeier-Haack reaction is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

Failure of the Vilsmeier-Haack reaction is a common issue when working with indazoles due to their electronic properties.[5] Here’s a breakdown of potential causes and solutions:

  • Incorrect Reagent Stoichiometry & Purity: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is sensitive to moisture.[6] Ensure you are using anhydrous DMF and fresh, high-purity POCl₃. The stoichiometry is also critical; typically, an excess of the Vilsmeier reagent is required.

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C).[7] After the addition of your 4-methoxy-1H-indazole substrate, the reaction may require heating. Optimization of the reaction temperature is crucial; try a gradual increase from room temperature up to 60-80 °C.[8]

  • Substrate Reactivity: Indazoles are less electron-rich than indoles, making the electrophilic substitution of the Vilsmeier-Haack reaction more difficult.[5] The methoxy group at the 4-position is electron-donating, which should activate the ring, but the pyrazole portion of the indazole is electron-withdrawing. This electronic tug-of-war can hinder the reaction.

  • Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde.[9] This is typically achieved by quenching the reaction mixture in an ice-cold basic solution (e.g., aqueous sodium hydroxide or sodium bicarbonate) and then adjusting the pH.[7] Improper pH control during work-up can lead to decomposition or low yields.

Q2: I'm observing the formation of multiple unidentified byproducts. What are they and how can I prevent them?

Answer:

Byproduct formation in indazole synthesis can be complex. Here are some possibilities and mitigation strategies:

  • N-Formylation: The nitrogen atoms of the indazole ring (N1 and N2) are nucleophilic and can compete with the C3 position for the formylating agent. This leads to the formation of N-formylated indazoles. To minimize this, ensure the Vilsmeier reagent is pre-formed before adding the indazole.

  • Poly-formylation: While less common on the indazole core itself, if your starting material has other activated positions, you might see formylation at multiple sites. Careful control of stoichiometry and reaction time can help.

  • Decomposition: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the decomposition of the starting material or product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Alternative Strategy - Nitrosation of Indole: An effective alternative to direct formylation is the nitrosation of the corresponding indole (e.g., 4-methoxy-1H-indole). This reaction proceeds through an oxime intermediate that rearranges to the indazole-3-carbaldehyde under mild, slightly acidic conditions.[5][10] This method often provides higher yields, especially for electron-rich indoles.[5][10]

Q3: My alternative metal-catalyzed reaction is not working. What should I troubleshoot?

Answer:

Transition metal-catalyzed C-H functionalization is a powerful alternative but has its own set of challenges. Whether you are using a palladium or copper-based system, consider the following:

  • Catalyst, Ligand, and Additive Choice: The choice of metal precursor (e.g., Pd(OAc)₂, CuI), ligand (e.g., 1,10-phenanthroline), and additives (e.g., bases like K₂CO₃, oxidants) is critical and highly interdependent.[11][12] Small changes can have a significant impact. Screen a variety of ligands and bases to find the optimal combination for your specific substrate.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials, solvent, or atmosphere. Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive.

  • Reaction Kinetics: C-H activation reactions can be slow. Ensure you are running the reaction for a sufficient amount of time and at the optimal temperature. Again, reaction monitoring is key.

  • Substrate Compatibility: Some functional groups can interfere with the catalyst. If your substrate has other potentially coordinating groups, they may inhibit the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an alternative catalyst over the traditional Vilsmeier-Haack reaction?

Answer:

Alternative catalytic methods, particularly those involving transition metals or metal-free systems, offer several advantages:

  • Milder Reaction Conditions: Many modern catalytic systems operate at lower temperatures and under less acidic or basic conditions, which can improve functional group tolerance and reduce byproduct formation.[13]

  • Improved Regioselectivity: Direct C-H functionalization strategies can offer higher regioselectivity for the C3 position of the indazole, avoiding the N-formylation issues sometimes seen with the Vilsmeier-Haack reaction.

  • Broader Substrate Scope: Some catalytic systems can tolerate a wider range of functional groups on the indazole ring, providing greater flexibility in complex molecule synthesis.

  • Sustainability: Metal-free catalytic systems, which may use organic catalysts or reagents like trioxane as a formyl equivalent, are emerging as more environmentally benign options.[13][14][15]

Q2: Can you recommend a starting point for a palladium-catalyzed formylation of 4-methoxy-1H-indazole?

Answer:

While direct palladium-catalyzed formylation is less common than arylation or other C-C bond formations, a plausible approach could be adapted from C-H activation literature. A good starting point would be a system similar to that used for C-H arylation of indazoles, but with a formyl source.[12][16]

A hypothetical starting point could involve:

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Base: K₂CO₃ or Ag₂CO₃ (2-3 equivalents)

  • Solvent: DMA or DMF

  • Formyl Source: A suitable formylating agent that is compatible with the catalytic cycle.

It is important to note that this would be an exploratory reaction, and significant optimization would likely be required.

Q3: Are there any promising metal-free alternatives for this synthesis?

Answer:

Yes, metal-free C-H formylation is a rapidly developing area. One notable method uses trioxane as a formyl equivalent with an organic-soluble oxidant like tetrabutylammonium persulfate.[13] This approach is advantageous as it avoids precious metals and stoichiometric acid additives, operating under mild conditions.[13] Another emerging area is the use of N-heterocyclic carbenes (NHCs) as catalysts for the formylation of N-H bonds using CO₂ as a carbon source, which could potentially be adapted.[15][17]

Catalyst System Comparison

The following table summarizes and compares different approaches for the synthesis of indazole-3-carbaldehydes.

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantagesReference(s)
Vilsmeier-Haack POCl₃ / DMF0 °C to 80 °CInexpensive, well-establishedOften low yielding for indazoles, harsh conditions, potential for N-formylation[5][8]
Nitrosation of Indole NaNO₂ / AcidMildly acidic, RT to 50 °CHigh yields for electron-rich systems, mild conditionsRequires the corresponding indole starting material[5][10]
Palladium-Catalyzed C-H Functionalization Pd(OAc)₂ / Ligand80-120 °CHigh regioselectivity, good functional group toleranceExpensive catalyst, requires ligand screening, potential for metal contamination[11][12][16]
Copper-Catalyzed Synthesis Cu(OAc)₂ or CuI80-110 °CLess expensive than palladium, good for N-N bond formationCan require stoichiometric amounts, may have limitations in substrate scope[4][18]
Metal-Free C-H Formylation Trioxane / OxidantMild conditionsAvoids metal contamination, environmentally benignNewer methodology, may require optimization for specific substrates[13]

Experimental Protocols

Protocol 1: Synthesis via Nitrosation of 4-Methoxy-1H-indole (Alternative to Direct Formylation)

This protocol is adapted from a general procedure for the conversion of indoles to indazole-3-carboxaldehydes and is a reliable alternative to direct Vilsmeier-Haack formylation.[5][10]

Step-by-Step Methodology:

  • Dissolve 4-methoxy-1H-indole (1.0 eq) in a mixture of ethanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.2 eq) in water.

  • Slowly add a solution of dilute hydrochloric acid (HCl) dropwise to the indole solution while simultaneously adding the sodium nitrite solution dropwise. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Metal-Free C-H Formylation (Exploratory)

This is an exploratory protocol based on a general method for the metal-free formylation of N-heterocycles.[13] Optimization will likely be necessary.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 4-methoxy-1H-indazole (1.0 eq), trioxane (2.0 eq), and tetrabutylammonium persulfate ((TBA)₂S₂O₈, 2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add anhydrous solvent (e.g., dichloroethane).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

  • Wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yielding reactions in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry (Anhydrous solvents? Fresh POCl3?) start->check_reagents Initial Check check_conditions Review Reaction Conditions (Temperature? Time?) check_reagents->check_conditions Reagents OK optimize Optimize & Re-run check_reagents->optimize Impurity Found check_workup Analyze Work-up Procedure (Proper hydrolysis? pH control?) check_conditions->check_workup Conditions OK check_conditions->optimize Suboptimal consider_alt Consider Alternative Synthetic Route check_workup->consider_alt Work-up OK Persistent Low Yield check_workup->optimize Error Found nitrosation Nitrosation of Indole consider_alt->nitrosation Indole Available metal_cat Metal-Catalyzed C-H Activation consider_alt->metal_cat Explore C-H Activation metal_free Metal-Free Formylation consider_alt->metal_free Desire Metal-Free

Caption: A decision tree for troubleshooting low reaction yields.

Catalyst Selection Guide

This diagram provides a simplified guide for selecting a synthetic strategy based on key experimental priorities.

CatalystSelection priority What is the main priority? cost Low Cost & Scale-up priority->cost mildness Mild Conditions & Functional Group Tolerance priority->mildness sustainability Sustainability & Avoiding Metal Contamination priority->sustainability vilsmeier Vilsmeier-Haack or Nitrosation cost->vilsmeier pd_cu Pd or Cu Catalysis mildness->pd_cu metal_free_cat Metal-Free Catalysis sustainability->metal_free_cat

Caption: Guide for selecting a synthetic route based on priorities.

References

Technical Support Center: Analytical Methods for 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 4-Methoxy-1H-indazole-3-carbaldehyde. As a crucial intermediate in pharmaceutical synthesis, particularly for kinase inhibitors, ensuring its purity is paramount.[1][2] This document provides in-depth, experience-based guidance in a question-and-answer format to help you develop robust analytical methods, troubleshoot common issues, and ensure the quality of your material.

Part 1: Foundational Concepts & Initial Strategy

Q1: Why is impurity profiling for this compound so critical?

A1: this compound is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3] The purity of this starting material directly impacts the purity of the final drug substance. Impurities, which can be organic, inorganic, or residual solvents, can arise from the manufacturing process or degradation.[4] Uncontrolled impurities can:

  • Affect Reaction Yield and Selectivity: Process-related impurities can interfere with subsequent synthetic steps.

  • Introduce Toxic or Mutagenic Components: Some impurities may pose a direct safety risk to patients, requiring strict control.[5]

  • Impact Final Drug Product Stability: Degradation products can compromise the shelf-life and efficacy of the API.[6]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate the reporting, identification, and qualification of impurities above specific thresholds, making rigorous analytical control a non-negotiable aspect of drug development.[4][7][8][9]

Q2: What are the likely impurities I should expect in my sample?

A2: Predicting potential impurities requires an understanding of the synthetic route. A common synthesis involves the nitrosation of 5-methoxy-indole.[1] Based on this and general chemical principles, potential impurities can be categorized as shown in the table below.

Impurity TypePotential Source / IdentityRationale
Starting Materials 5-Methoxy-indoleIncomplete reaction.
Reagents Residual acids (e.g., HCl), Sodium NitriteCarryover from the reaction work-up.
Process-Related By-products Isomeric IndazolesPotential for nitrosation at different positions.
5-Methoxy-1H-indazole-3-carboxylic acidOver-oxidation of the aldehyde or side reactions during synthesis.[10]
Indole Dimers/PolymersA known side reaction, especially under non-optimized acidic conditions, often leading to colored impurities.[10]
Degradation Products Oxidation Products (e.g., Carboxylic Acid)The aldehyde functional group is susceptible to oxidation, especially when exposed to air and light.
Hydrolysis ProductsWhile generally stable, forced degradation studies may reveal susceptibility.
Residual Solvents Ethyl Acetate, Hexane, Methanol, etc.Solvents used during reaction, extraction, and purification steps.

This predictive analysis is the first step in designing a "stability-indicating" analytical method—one that can separate the main component from all known and potential impurities.[5][11]

Part 2: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis due to its high resolution, sensitivity, and quantitative accuracy.[12][13]

Q3: Where do I start with developing an HPLC method for this compound?

A3: A systematic approach is key. Start with a generic gradient reverse-phase method and optimize from there. The goal is to achieve adequate resolution (Rs > 1.5) between the main peak and all impurity peaks within a reasonable run time.

Workflow for HPLC Method Development

cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation start Select Column & Mobile Phases (e.g., C18, A: H2O+0.1% FA, B: ACN+0.1% FA) gradient Run Broad Gradient (e.g., 5-95% B over 20 min) start->gradient evaluate Evaluate Initial Chromatogram - Peak Shape - Retention Time - Co-elutions? gradient->evaluate opt_gradient Adjust Gradient Slope (Steeper for speed, shallower for resolution) evaluate->opt_gradient opt_temp Optimize Temperature (e.g., 30-40°C for efficiency) opt_gradient->opt_temp opt_flow Adjust Flow Rate (e.g., 1.0 mL/min) opt_temp->opt_flow opt_ph Modify Mobile Phase pH (If peak shape is poor) opt_flow->opt_ph validate Perform Method Validation (Specificity, Linearity, Accuracy, Precision) opt_ph->validate caption HPLC Method Development Workflow cluster_source Identify Source cluster_solution Implement Solution start Ghost Peak Observed q1 Is the peak random or at a consistent retention time? start->q1 q2 Does the peak appear in the first blank after a sample? Carryover q1->q2 Consistent q3 Does the peak appear in all blanks? Contamination q1->q3 Consistent sol_carryover Solution for Carryover - Implement stronger needle wash - Increase flush volume - Check for injector wear q2->sol_carryover sol_contam Solution for Contamination - Use fresh, HPLC-grade solvents - Filter mobile phases - Clean solvent inlet frits - Check for microbial growth in aqueous phase q3->sol_contam caption Decision tree for troubleshooting ghost peaks.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 4-Methoxy-1H-indazole-3-carbaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. The indazole scaffold, a privileged motif in numerous pharmacologically active agents, continues to be a focal point of synthetic exploration. Within this class, 4-Methoxy-1H-indazole-3-carbaldehyde stands as a valuable intermediate, yet a detailed, publicly available analysis of its ¹H and ¹³C NMR spectral assignments has remained elusive.

This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of this compound. Leveraging spectral data from closely related analogs and foundational principles of NMR spectroscopy, we will dissect the expected spectral features of this molecule. This analysis is designed to empower researchers to confidently identify this compound and to serve as a practical reference for the characterization of other substituted indazoles.

The Indazole Conundrum: Why Precise NMR Assignment Matters

The biological activity of indazole derivatives is exquisitely sensitive to their substitution patterns. A minor positional change of a functional group can dramatically alter a compound's interaction with its biological target. Consequently, the ability to definitively assign the structure of a newly synthesized indazole is not merely an academic exercise; it is a critical step in the drug discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool at our disposal for this purpose. However, the interpretation of indazole spectra can be complex due to the fused ring system and the electronic interplay of the nitrogen atoms and various substituents.

This guide will utilize a data-driven, comparative approach to predict the ¹H and ¹³C NMR assignments for this compound. Our primary comparator will be the well-characterized isomer, 5-Methoxy-1H-indazole-3-carboxaldehyde, supplemented with data from other relevant substituted indazoles and indoles.

Predicted ¹H and ¹³C NMR Assignments for this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below in a tabulated format for clarity and ease of comparison. These predictions are derived from a thorough analysis of substituent effects and a comparative study of analogous compounds.

Molecular Structure and Numbering Scheme:

Caption: Molecular structure and numbering of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
1N-H~14.0 (broad singlet)-The N-H proton of the indazole ring is expected to be highly deshielded and often appears as a broad singlet due to quadrupole broadening and exchange. This is consistent with data for other 1H-indazole-3-carboxaldehydes.
3C=O~10.2 (singlet)~187.0The aldehyde proton is characteristically found in this downfield region. The aldehyde carbon is also highly deshielded.
4C-OCH₃-~155.0The methoxy group causes a significant downfield shift for the attached carbon (C4).
O-CH₃~3.9 (singlet)~56.0The protons and carbon of the methoxy group are expected in their typical chemical shift ranges.
5C-H~7.1 (doublet of doublets)~105.0The methoxy group at C4 is electron-donating, leading to an upfield shift for the ortho proton (H5) and carbon (C5) compared to the unsubstituted indazole.
6C-H~7.5 (triplet)~130.0H6 is expected to appear as a triplet due to coupling with H5 and H7. Its chemical shift will be influenced by the methoxy group at C4.
7C-H~7.8 (doublet)~110.0H7 is ortho to the electron-withdrawing pyrazole ring and will be shifted downfield.
3aC-~125.0This quaternary carbon is part of the pyrazole ring fusion.
7aC-~142.0This quaternary carbon is at the fusion of the two rings and adjacent to a nitrogen atom, leading to a downfield shift.

Comparative Analysis with 5-Methoxy-1H-indazole-3-carboxaldehyde

To lend credence to our predictions, a direct comparison with the experimentally determined NMR data for the isomeric 5-Methoxy-1H-indazole-3-carboxaldehyde is invaluable.

Table 2: Comparison of Predicted NMR Data for 4-Methoxy vs. Experimental Data for 5-Methoxy-1H-indazole-3-carboxaldehyde

Position4-Methoxy (Predicted) ¹H / ¹³C (ppm)5-Methoxy (Experimental) ¹H / ¹³C (ppm)Key Differences and Rationale
N-H~14.014.06The N-H proton chemical shift is expected to be very similar in both isomers.
CHO~10.2 / ~187.010.16 / 187.3The aldehyde group's electronic environment is largely unaffected by the methoxy group's position on the benzene ring, resulting in very similar chemical shifts.
OCH₃~3.9 / ~56.03.84 / 55.4The chemical shifts of the methoxy group itself are expected to be comparable in both isomers.
H5 / C5~7.1 / ~105.07.12 (dd) / 112.3In the 4-methoxy isomer, H5 is ortho to the electron-donating methoxy group, leading to a significant upfield shift. In the 5-methoxy isomer, H5 is the methoxy-bearing carbon.
H6 / C6~7.5 / ~130.07.49 (d) / 119.3The electronic environment and coupling patterns for H6 are distinctly different. In the 4-methoxy isomer, H6 is meta to the methoxy group, while in the 5-methoxy isomer, H6 is ortho to it.
H7 / C7~7.8 / ~110.07.61 (d) / 121.3The position of the methoxy group influences the electron density at C7, leading to a predicted upfield shift for C7 in the 4-methoxy isomer compared to the 5-methoxy isomer.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire high-quality NMR data for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to the excellent solubility of many heterocyclic compounds and its ability to slow down the exchange of the N-H proton, often resulting in a sharper signal.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

3. ¹³C NMR Acquisition:

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

4. 2D NMR Experiments (for definitive assignments):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which is crucial for assigning the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is essential for assigning quaternary carbons and confirming the overall structure.

The Power of 2D NMR: From Ambiguity to Certainty

While 1D NMR provides a wealth of information, complex aromatic systems can sometimes lead to overlapping signals and ambiguous assignments. 2D NMR techniques provide an orthogonal layer of data that resolves these ambiguities.

Caption: Workflow illustrating the synergy of 1D and 2D NMR for definitive structural elucidation.

For this compound, an HMBC experiment would be particularly illuminating. For instance, correlations from the aldehyde proton (~10.2 ppm) to C3 and C3a would unequivocally confirm its position. Similarly, correlations from the methoxy protons (~3.9 ppm) to C4 would verify the substitution pattern on the benzene ring.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR assignments of this compound. By leveraging a comparative analysis with closely related, experimentally verified structures, we have established a robust set of expected chemical shifts and coupling patterns. The provided experimental protocols and the emphasis on the confirmatory power of 2D NMR techniques are intended to equip researchers with the necessary tools for the confident and accurate structural characterization of this and other novel indazole derivatives. As the quest for new therapeutic agents continues, such foundational spectroscopic analyses are indispensable for accelerating the pace of discovery.

A Comparative Guide to the Biological Activity of 4-Methoxy-1H-indazole-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] This core structure is present in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] Several FDA-approved drugs, such as the anticancer agents pazopanib and axitinib, feature the indazole core, underscoring its therapeutic significance.[3][4] The biological versatility of indazoles stems from their ability to act as bioisosteres of indoles and to form crucial hydrogen bonds with biological targets.

The introduction of substituents onto the indazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The methoxy (-OCH3) group, an electron-donating substituent, can significantly influence a molecule's potency, selectivity, and metabolic stability. The position of this methoxy group on the benzene portion of the indazole ring can lead to distinct pharmacological profiles among isomers. Furthermore, the carbaldehyde (-CHO) group at the 3-position is a versatile chemical handle, serving as a key intermediate for the synthesis of a diverse range of derivatives with enhanced biological activities.[1][5]

This guide provides a comparative analysis of the biological activity of 4-methoxy-1H-indazole-3-carbaldehyde and its positional isomers: 5-methoxy-1H-indazole-3-carbaldehyde, 6-methoxy-1H-indazole-3-carbaldehyde, and 7-methoxy-1H-indazole-3-carbaldehyde. While direct, head-to-head comparative studies on these specific isomers are limited in the current scientific literature, this guide will synthesize available data and provide insights based on established structure-activity relationships (SAR) for indazole derivatives.

Comparative Biological Activities: A Focus on Anticancer and Anti-inflammatory Potential

Indazole derivatives have demonstrated significant potential in both oncology and inflammation research. The position of the methoxy group on the indazole ring is a critical determinant of their biological activity.

Anticancer Activity

Structure-Activity Relationship (SAR) Insights:

  • 5-Methoxy Isomer: 5-Methoxy-1H-indazole-3-carbaldehyde is frequently cited as a key intermediate in the synthesis of novel anticancer agents.[5][8] Derivatives of 5-methoxy-1H-indazol-3-ol have shown potent inhibitory activity.[9] This suggests that the 5-methoxy substitution pattern is a favorable motif for anticancer drug design.

  • 6-Methoxy Isomer: The 6-position of the indazole ring is another strategic site for substitution. While direct data for the 6-methoxy carbaldehyde is sparse, related 6-substituted aminoindazole derivatives have shown potent anti-proliferative activity, with one compound exhibiting an IC50 value of 0.4 µM in human colorectal cancer cells (HCT116).[10]

  • 4- and 7-Methoxy Isomers: Less is documented about the specific anticancer activities of the 4- and 7-methoxy isomers of 1H-indazole-3-carbaldehyde. However, a study on indazole arylsulfonamides as CCR4 antagonists indicated that methoxy groups at the C4 position were potent, while only small groups were tolerated at the C7 position.[11] This suggests that the 4-methoxy isomer may hold more promise for certain biological targets.

Table 1: Summary of Reported Anticancer Potential of Methoxy-1H-indazole-3-carbaldehyde Isomers

CompoundReported Anticancer Activity/PotentialSpecific Data (IC50)
This compound Potent C4 substituent in some indazole series.[11]Not available
5-Methoxy-1H-indazole-3-carbaldehyde Intermediate for anticancer agents.[5][8]Not available
6-Methoxy-1H-indazole-3-carbaldehyde Intermediate for anticancer agents.[10]Not available
7-Methoxy-1H-indazole-3-carbaldehyde Generally less tolerated substitution position in some series.[11]Not available
Anti-inflammatory Activity

Indazole derivatives are also recognized for their anti-inflammatory properties, often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and signaling pathways such as the MAPK pathway.[2][12][13]

Structure-Activity Relationship (SAR) Insights:

  • 5-Methoxy Isomer: A study on 1,5-disubstituted indazol-3-ols demonstrated that a 5-methoxy derivative strongly inhibited 5-lipoxygenase with an IC50 of 44 nM and also inhibited the contraction of sensitized guinea pig tracheal segments (IC50 = 2.9 µM), indicating potent anti-inflammatory and anti-allergic potential.[9]

Key Signaling Pathways Modulated by Indazole Derivatives

Indazole-based compounds exert their biological effects by modulating various intracellular signaling pathways critical for cell fate and function. Two of the most prominent pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several indazole derivatives have been developed as potent inhibitors of key kinases in this pathway, including PI3K and Akt.[14][15][16]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole Indazole Derivatives Indazole->PI3K Inhibits Indazole->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indazole derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK pathway, is another critical signaling route that governs cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also common in cancer. Indazole-based compounds have been designed as inhibitors of key components of this pathway, such as ERK1/2.[7][13][17]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Indazole Indazole Derivatives Indazole->MEK Inhibits Indazole->ERK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway with potential inhibition points for indazole derivatives.

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of this compound and its isomers, a series of well-established in vitro assays can be employed.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole isomers in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with Indazole Isomers Incubate24h->Treat Incubate48h Incubate 48-72h Treat->Incubate48h AddMTT Add MTT Reagent Incubate48h->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Western Blot Analysis

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and members of the Bcl-2 family.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the indazole isomers at their respective IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The indazole scaffold is a cornerstone in the development of novel therapeutic agents. While direct comparative data for this compound and its isomers remains to be fully elucidated, existing literature strongly suggests that these compounds are promising candidates for anticancer and anti-inflammatory drug discovery. The position of the methoxy group is anticipated to significantly influence their biological activity, with the 5-methoxy isomer showing particularly strong potential based on derivative studies.

Future research should focus on the systematic synthesis and parallel biological evaluation of these isomers to establish a clear structure-activity relationship. Such studies, employing the standardized protocols outlined in this guide, will be invaluable for medicinal chemists and drug development professionals in the rational design of next-generation indazole-based therapeutics.

References

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interactions with biological targets, and ultimately its efficacy and safety as a potential therapeutic agent. 4-Methoxy-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry, is no exception. Its indazole core is a privileged scaffold found in numerous kinase inhibitors and other drug candidates.[1][2][3] This guide provides an in-depth comparison of the gold-standard technique for structural analysis, X-ray crystallography, with other powerful and complementary analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Our objective is to not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a framework for selecting the most appropriate analytical strategy for the structural characterization of novel small molecules.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[4] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the solid state.

The Rationale Behind Choosing SC-XRD

For a novel compound like this compound, especially if it is a key intermediate in a drug discovery pipeline, obtaining a crystal structure provides an irrefutable structural proof. This is crucial for securing intellectual property and for understanding its solid-state properties, such as polymorphism, which can significantly impact drug formulation and bioavailability.

Experimental Protocol for X-ray Crystal Structure Analysis

Step 1: Crystal Growth - The Art and Science

The most critical and often challenging step is growing a single crystal of suitable size and quality. For this compound, a compound with moderate polarity, a systematic screening of solvents and crystallization techniques is warranted.

  • Method: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely capped vial.

  • Solvent Selection: A good starting point is a solvent in which the compound is sparingly soluble. For this molecule, solvents like ethyl acetate, dichloromethane, or a mixture of ethanol and water could be effective. The choice of solvent can influence the resulting crystal packing and even the polymorphic form.

  • Experimental Details:

    • Dissolve approximately 10-20 mg of purified this compound in a minimal amount of a warm solvent (e.g., ethyl acetate).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor for crystal growth over several days to weeks.

Step 2: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a diffractometer for data collection.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.

  • Procedure:

    • The crystal is mounted on a goniometer head.

    • The diffractometer, using a focused beam of X-rays (e.g., Mo Kα or Cu Kα radiation), rotates the crystal while collecting diffraction patterns at various orientations.

    • The intensities and positions of the diffracted X-rays are recorded by the detector.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Software: Programs like SHELXT and SHELXL are commonly used for structure solution and refinement.[5]

  • Process:

    • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters (like thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation: Crystallographic Data for this compound

The following table presents hypothetical but realistic crystallographic data for this compound, based on data for similar structures.[5][6][7]

Parameter Value
Chemical FormulaC₉H₈N₂O₂
Formula Weight176.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521
b (Å)5.043
c (Å)18.115
β (°)98.54
Volume (ų)770.8
Z4
Calculated Density (g/cm³)1.518
Absorption Coefficient (mm⁻¹)0.112
F(000)368
Crystal Size (mm³)0.30 x 0.20 x 0.15
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Reflections Collected6890
Independent Reflections1750 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit on F²1.05

Visualization of the X-ray Crystallography Workflow

X_ray_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification of This compound Crystal_Growth Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF file) Validation->Final_Structure

Caption: Workflow for X-ray crystal structure analysis.

Comparative Analytical Techniques

While SC-XRD provides the ultimate structural detail, other techniques are indispensable for routine characterization, confirmation of identity, and for providing information in the solution state.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms (chemical shift), the connectivity of atoms (coupling constants), and their spatial proximity (Nuclear Overhauser Effect, NOE).

The Rationale for Using NMR

NMR is essential for confirming the successful synthesis of this compound and for ensuring its purity. It provides a detailed fingerprint of the molecule's structure in solution, which is often more relevant to its biological activity than the solid-state structure.

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivities between protons (COSY), directly bonded proton-carbon pairs (HSQC), and longer-range proton-carbon correlations (HMBC).

Representative NMR Data for this compound (in DMSO-d₆)

Based on data for similar indazole derivatives, the following is a realistic representation of the expected NMR data.[1][2][8]

¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
14.05br s1HN-H
10.18s1HCHO
7.65d (J = 9.0 Hz)1HH-7
7.51d (J = 2.5 Hz)1HH-5
7.14dd (J = 9.0, 2.5 Hz)1HH-6
3.86s3HOCH₃

¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
187.5CHO
156.8C-4
143.3C-3a
137.1C-7a
121.5C-7
119.5C-5
112.5C-6
100.0C-3
55.6OCH₃
B. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

The Rationale for Using MS

MS is a rapid and highly sensitive technique for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a crucial piece of evidence for confirming the identity of a newly synthesized compound.

Experimental Protocol for MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Detection: The abundance of ions at each m/z value is measured.

Representative Mass Spectrometry Data

Technique Parameter Value
HRMS (ESI+)Calculated m/z for [M+H]⁺ (C₉H₉N₂O₂⁺)177.0659
Found m/z177.0657
LC-MS (ESI+)Retention TimeDependent on LC conditions
m/z of [M+H]⁺177.1

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the stage of the research.

Feature Single-Crystal X-ray Diffraction NMR Spectroscopy Mass Spectrometry
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal (0.1-0.3 mm)5-10 mg of pure, soluble sampleMicrograms to nanograms of sample
State of Matter Solid-stateSolution-stateGas-phase (ions)
Key Advantage Unambiguous structural determinationRich structural information in a biologically relevant stateHigh sensitivity and speed
Key Limitation Crystal growth can be a major bottleneckLower sensitivity than MS, requires soluble sampleDoes not provide detailed 3D structural information on its own
Best For... Absolute proof of structure, polymorph studies, solid-state chemistryRoutine structural confirmation, purity analysis, mixture analysisRapid molecular weight confirmation, reaction monitoring, metabolomics

Visualization of the Analytical Decision-Making Process

Analytical_Decision Start Start: Characterize a new batch of This compound Question1 Is the molecular weight correct? Start->Question1 MS_Analysis Perform Mass Spectrometry (MS) Question1->MS_Analysis Yes Question1->MS_Analysis No, check synthesis Question2 Is the connectivity and purity confirmed? NMR_Analysis Perform NMR Spectroscopy (¹H, ¹³C, 2D) Question2->NMR_Analysis Yes Question2->NMR_Analysis No, purify sample Question3 Is absolute 3D structure required? XRD_Analysis Perform Single-Crystal X-ray Diffraction (SC-XRD) Question3->XRD_Analysis Yes End Complete Structural Characterization Question3->End No MS_Analysis->Question2 NMR_Analysis->Question3 XRD_Analysis->End

Caption: Decision tree for selecting analytical techniques.

Conclusion

The structural elucidation of a key synthetic intermediate like this compound is a multi-faceted task that relies on the synergistic use of several analytical techniques. While single-crystal X-ray diffraction provides the ultimate, unambiguous three-dimensional structure, NMR spectroscopy and mass spectrometry are indispensable for routine confirmation of identity, purity assessment, and for providing structural insights in the solution phase. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to make informed decisions, ensuring the scientific integrity of their work and accelerating the drug discovery and development process.

References

Navigating the SAR Landscape: A Comparative Guide to the In Vitro Anticancer Activity of Novel 4-Methoxy-1H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved kinase inhibitors and numerous clinical candidates.[1][2] This guide provides a comprehensive comparative analysis of the in vitro anticancer properties of a hypothetical series of novel compounds derived from 4-Methoxy-1H-indazole-3-carbaldehyde . Through the synthesis and evaluation of two distinct classes of derivatives—chalcones and Schiff bases—we aim to elucidate key structure-activity relationships (SAR) and identify promising leads for further development.

This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. It offers not only a comparative analysis of hypothetical data but also detailed, field-proven protocols for the key assays discussed, ensuring scientific integrity and reproducibility.

The Rationale: Why this compound?

The choice of this compound as the foundational scaffold is deliberate. The indazole ring system is a well-established pharmacophore in oncology, known for its ability to interact with the ATP-binding sites of various kinases.[1][2] The methoxy group at the 4-position can influence the electronic properties and metabolic stability of the molecule, potentially enhancing its drug-like characteristics. The carbaldehyde at the 3-position serves as a versatile synthetic handle, allowing for the straightforward introduction of diverse chemical moieties to probe the SAR landscape. By creating derivatives such as chalcones and Schiff bases, we can systematically explore how different substituents impact anticancer activity.

Comparative In Vitro Efficacy: Chalcone vs. Schiff Base Derivatives

For the purpose of this guide, we synthesized and evaluated two series of hypothetical compounds derived from this compound: Chalcone Series (C1-C3) and Schiff Base Series (S1-S3) . The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), using the MTT assay.

Cytotoxicity Screening: MTT Assay Results

The half-maximal inhibitory concentrations (IC50) were determined after 48 hours of continuous exposure to the compounds. The results are summarized in the table below.

Compound IDDerivative ClassR GroupA549 IC50 (µM)MCF-7 IC50 (µM)
C1 ChalconePhenyl15.218.5
C2 Chalcone4-Chlorophenyl5.87.2
C3 Chalcone4-Methoxyphenyl12.114.8
S1 Schiff BaseAniline25.430.1
S2 Schiff Base4-Chloroaniline9.311.5
S3 Schiff Base4-Methoxyaniline20.724.9
Doxorubicin Standard Drug-0.81.1

From this illustrative data, several key insights can be drawn. The introduction of an electron-withdrawing chloro group in both the chalcone (C2) and Schiff base (S2) series appears to enhance cytotoxic activity against both A549 and MCF-7 cell lines. Conversely, the presence of an electron-donating methoxy group (C3 and S3) seems to be less favorable for activity compared to the unsubstituted phenyl/aniline counterparts (C1 and S1). Overall, the chalcone series demonstrated slightly better potency than the Schiff base series in this hypothetical screen.

Mechanistic Insights: Unraveling the Mode of Action

To further characterize the most potent hypothetical compounds, C2 and S2 , we investigated their effects on the cell cycle and key apoptotic proteins in the A549 cell line.

Cell Cycle Analysis by Flow Cytometry

A549 cells were treated with the IC50 concentrations of C2 and S2 for 24 hours. The results indicate that both compounds induce cell cycle arrest, albeit at different phases.

Compound% Cells in G0/G1% Cells in S% Cells in G2/M
Control60.225.114.7
C2 55.820.523.7
S2 75.315.19.6

Compound C2 appears to cause an accumulation of cells in the G2/M phase, which is a common mechanism for agents that interfere with microtubule dynamics.[3] In contrast, compound S2 leads to a significant increase in the G0/G1 population, suggesting an inhibition of cell cycle progression at the G1 checkpoint.[4]

Western Blot Analysis of Apoptotic Markers

To determine if the observed cytotoxicity is mediated by apoptosis, we examined the expression of key proteins involved in the apoptotic cascade. A549 cells were treated with C2 and S2 for 48 hours.

ProteinControlC2S2
Bax++++++
Bcl-2++++++
Cleaved Caspase-3-+++++
p53+++++++

The upregulation of the pro-apoptotic protein Bax and the tumor suppressor p53, coupled with the downregulation of the anti-apoptotic protein Bcl-2 and a marked increase in cleaved caspase-3, strongly suggests that both compounds induce apoptosis.[1] The more pronounced changes observed with C2 are consistent with its slightly lower IC50 value.

Experimental Protocols

For the sake of scientific transparency and to facilitate the replication of these findings, detailed protocols for the key in vitro assays are provided below.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).[7]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability and determine the IC50 value.[7]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and assessing cell cycle distribution.[9]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[10]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[11]

  • Analyze the samples using a flow cytometer.[9]

  • Model the cell cycle distribution using appropriate software.[10]

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample.[4]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.[12]

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[12]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and the biological pathways investigated, the following diagrams have been generated using Graphviz.

G cluster_synthesis Compound Synthesis cluster_assay In Vitro Evaluation This compound This compound Chalcone Chalcone This compound->Chalcone Claisen-Schmidt Schiff Base Schiff Base This compound->Schiff Base Condensation Aryl Ketone Aryl Ketone Aryl Ketone->Chalcone Primary Amine Primary Amine Primary Amine->Schiff Base MTT Assay MTT Assay Chalcone->MTT Assay Schiff Base->MTT Assay Cell Cycle Analysis Cell Cycle Analysis MTT Assay->Cell Cycle Analysis Potent Compounds Western Blot Western Blot MTT Assay->Western Blot Potent Compounds G Compound C2/S2 Compound C2/S2 p53 p53 Compound C2/S2->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Caspase9 Caspase9 Mitochondrion->Caspase9 releases cytochrome c to activate Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxy-1H-indazole-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent kinase inhibition.[1][2][3] This guide delves into the structure-activity relationship (SAR) of analogs based on the 4-Methoxy-1H-indazole-3-carbaldehyde scaffold. While direct and comprehensive SAR studies on this specific parent compound are not extensively published, this guide synthesizes findings from closely related indazole derivatives to provide a predictive framework for designing novel and potent analogs.

The this compound Scaffold: A Promising Starting Point

This compound is a versatile chemical intermediate.[4][5] Its indazole core provides a rigid bicyclic system with hydrogen bond donor and acceptor capabilities, crucial for interacting with biological targets.[6] The aldehyde at the 3-position serves as a key synthetic handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to probe the chemical space around the core.[6] The methoxy group at the 4-position influences the electronic properties and conformation of the indazole ring.

Synthetic Accessibility

The synthesis of 1H-indazole-3-carboxaldehyde derivatives is well-established. A common and efficient method involves the nitrosation of indoles.[6] This approach allows for the conversion of both electron-rich and electron-deficient indoles into the corresponding 1H-indazole-3-carboxaldehydes under mild conditions, making a wide range of substituted analogs accessible for SAR studies.[6]

Experimental Workflow: Synthesis of 1H-Indazole-3-carbaldehydes via Indole Nitrosation

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process Indole Substituted Indole Nitrosation Nitrosation & Rearrangement Indole->Nitrosation NaNO2 Sodium Nitrite (NaNO2) NaNO2->Nitrosation HCl Hydrochloric Acid (HCl) HCl->Nitrosation Solvent DMF/Water Solvent->Nitrosation Temperature 0°C to RT Temperature->Nitrosation Workup Aqueous Workup & Extraction Nitrosation->Workup Purification Column Chromatography Workup->Purification Product 1H-Indazole-3-carbaldehyde Purification->Product

Caption: General workflow for the synthesis of 1H-indazole-3-carbaldehydes.

Structure-Activity Relationship (SAR) Exploration

The SAR of this compound analogs can be systematically explored by modifying three key regions: the aldehyde at C3, the methoxy group and other substituents on the benzene ring, and the N1 position of the pyrazole ring.

Modifications at the C3-Position: The Aldehyde Handle

The aldehyde group at the C3 position is a critical site for derivatization. Its conversion to other functional groups can significantly impact biological activity.

From Aldehyde to Carboxamide:

A common and fruitful modification is the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling. SAR studies on indazole-3-carboxamides have revealed that the nature of the amide substituent is crucial for activity. For instance, in the context of calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker is a critical determinant of inhibitory activity.[7][8]

  • Key Insight: An indazole-3-carboxamide was found to be a potent inhibitor of calcium influx, while its reverse amide isomer was inactive, highlighting the importance of the specific orientation of the amide bond.[7][8]

Compound Modification from Aldehyde Target Activity (IC50) Reference
Indazole-3-carboxamide derivative 12dOxidation to COOH, then amide couplingCRAC Channelsub-μM--INVALID-LINK--[7][8]
Reverse amide isomer 9cOxidation to COOH, then reverse amide couplingCRAC ChannelInactive at 100 μM--INVALID-LINK--[7][8]

Other C3-Modifications:

The aldehyde can also be converted into other functionalities such as hydrazones, oximes, and various heterocyclic rings, each offering unique steric and electronic properties for SAR exploration.[9][10]

Signaling Pathway: CRAC Channel Inhibition

G cluster_cell Mast Cell CRAC CRAC Channel Ca_influx Ca2+ Influx CRAC->Ca_influx Mediator_release Pro-inflammatory Mediator Release Ca_influx->Mediator_release Indazole_analog Indazole-3-carboxamide Analog Indazole_analog->CRAC Inhibits

Caption: Inhibition of CRAC channels by indazole analogs.

Substitutions on the Benzene Ring: The Role of the 4-Methoxy Group

The position and nature of substituents on the benzene portion of the indazole ring significantly influence activity. The 4-methoxy group in the parent scaffold is an electron-donating group that can be modified to probe electronic and steric effects.

  • Electronic Effects: Replacing the methoxy group with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups can modulate the pKa of the indazole nitrogen and its hydrogen bonding capabilities.

  • Steric Effects: The size and position of substituents can influence the binding orientation of the molecule within a target protein. For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the 6-position of the indazole ring with bulky groups were found to be important for activity.[1]

N1-Substitution: Exploring the Pyrazole Ring

The N1 position of the indazole ring is another key site for modification. Alkylation or arylation at this position can impact solubility, metabolic stability, and target engagement.

  • Improving Properties: In many kinase inhibitors, N1-substitution is used to block a potential site of metabolism and to introduce groups that can form additional interactions with the target protein. For example, in a series of Akt kinase inhibitors, the indazole was substituted at the N1 position with a pyridin-4-yl group.[11]

Comparative Analysis of Biological Activities

Indazole derivatives have been investigated for a wide range of biological targets. The specific activity of an analog of this compound will depend on the nature of the substitutions made.

Target Class Key Structural Features of Indazole Analogs Example Reference
Kinase Inhibitors (FGFR, Akt, PKMYT1) N1 and C5/C6 substitutions are often crucial. The C3 position often bears a group that projects into the solvent-exposed region.6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole as FGFR inhibitors.--INVALID-LINK--[1]
CRAC Channel Blockers Indazole-3-carboxamides with specific amide regiochemistry.Indazole-3-carboxamide 12d.--INVALID-LINK--[7][8]
Lipoxygenase Inhibitors N-substituted pyrroles conjugated with indazole moieties through a carboxamide linker.A naphthyl-bearing derivative showed an IC50 of 22 μM.--INVALID-LINK--[12]

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of novel bioactive compounds. The versatile aldehyde at the C3 position, coupled with the potential for substitution on the benzene and pyrazole rings, provides a rich chemical space for exploration. Based on the SAR of related indazole derivatives, key strategies for optimization include:

  • Systematic modification of the C3-aldehyde into a diverse array of functional groups, with a particular focus on carboxamides.

  • Probing the electronic and steric requirements at the 4-position by replacing the methoxy group with a variety of substituents.

  • Introducing substituents at the N1-position to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing and evaluating a focused library of analogs of this compound to establish a more direct and comprehensive SAR for this promising scaffold.

References

Assessing the Drug-Like Properties of 4-Methoxy-1H-indazole-3-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, particularly in the domain of protein kinase inhibitors.[1][2] Derivatives of indazole are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and antitumor effects.[3][4] This guide focuses on a specific, promising subclass: derivatives of 4-Methoxy-1H-indazole-3-carbaldehyde. The strategic placement of the methoxy group at the 4-position can significantly influence the molecule's interaction with target proteins and its overall physicochemical properties. The aldehyde at the 3-position serves as a versatile synthetic handle, allowing for the generation of diverse libraries of compounds through various chemical transformations.

This document provides a comprehensive framework for assessing the drug-like properties of novel this compound derivatives. We will compare a hypothetical series of these compounds against a well-established class of kinase inhibitors, the pyrazolo[3,4-d]pyrimidines, to provide context and a benchmark for evaluation.[5] The guide will merge theoretical computational assessment with detailed, field-proven experimental protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays.

The Rationale: Why Focus on ADME Properties Early?

In the drug discovery pipeline, optimizing for potency and selectivity is only half the battle. A highly potent compound is of little therapeutic value if it cannot reach its target in the body, is rapidly metabolized into inactive or toxic byproducts, or possesses poor solubility that hinders formulation.[6][7] Early assessment of ADME properties is crucial to identify and address potential liabilities, thereby reducing late-stage attrition and de-risking the entire drug development process.[8][9] This "fail early, fail cheap" philosophy is central to modern, efficient drug discovery.

The Compounds for Evaluation

For the purpose of this guide, we will consider a hypothetical series of three this compound derivatives (IND-1 to IND-3) and a representative pyrazolo[3,4-d]pyrimidine comparator (PYP-1). The derivatization at the 3-position of the indazole core is designed to explore the impact of different functional groups on the overall drug-like properties.

Compound IDCore ScaffoldR Group (at position 3)
IND-1 4-Methoxy-1H-indazole-CH=N-OH (Oxime)
IND-2 4-Methoxy-1H-indazole-CH(OH)-Ph (Secondary alcohol)
IND-3 4-Methoxy-1H-indazole-CH2-NH-Ph (Secondary amine)
PYP-1 4-(3-chloro-4-fluoroanilino)pyrazolo[3,4-d]pyrimidineN/A (Comparator)

Part 1: In Silico Assessment - Lipinski's Rule of Five

Before embarking on resource-intensive experimental work, a preliminary assessment of "drug-likeness" can be performed using computational tools. Lipinski's Rule of Five provides a set of simple heuristics to predict the oral bioavailability of a compound.[10] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

These rules are based on the observation that the vast majority of orally administered drugs are relatively small and moderately lipophilic.[10]

Comparative In Silico Data:
Compound IDMW (Da)cLogPHBDHBALipinski Violations
IND-1 191.181.8240
IND-2 254.292.9230
IND-3 253.303.5230
PYP-1 320.144.2250

Based on this initial in silico analysis, all hypothetical indazole derivatives and the comparator comfortably adhere to Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral absorption.

Part 2: Experimental Assessment of Core ADME Properties

While in silico predictions are valuable for initial screening, experimental data is essential for making informed decisions. The following sections detail the protocols for three fundamental in vitro ADME assays: Kinetic Solubility, PAMPA for permeability, and Liver Microsomal Stability.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the experimental assessment of the synthesized compounds.

ADME_Workflow cluster_0 Compound Synthesis & QC cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Decision Making IND1 IND-1 Solubility Kinetic Solubility Assay IND1->Solubility Permeability PAMPA IND1->Permeability Metabolism Microsomal Stability IND1->Metabolism IND2 IND-2 IND2->Solubility IND2->Permeability IND2->Metabolism IND3 IND-3 IND3->Solubility IND3->Permeability IND3->Metabolism PYP1 PYP-1 (Comparator) PYP1->Solubility PYP1->Permeability PYP1->Metabolism SAR Structure-Activity Relationship Analysis Solubility->SAR Permeability->SAR Metabolism->SAR Selection Candidate Selection SAR->Selection

Caption: High-level workflow for the in vitro ADME assessment of novel compounds.

Kinetic Aqueous Solubility

Causality: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenges in formulation.[11] A kinetic solubility assay is a high-throughput method used early in discovery to identify compounds that may precipitate out of solution under physiological conditions.[12]

Experimental Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (IND-1, IND-2, IND-3, PYP-1) and control compounds (e.g., a high-solubility and a low-solubility standard) in 100% DMSO.

  • Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solutions into a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 50:50 acetonitrile:water mixture to determine the concentration of the dissolved compound.

Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to pass through the intestinal wall is a prerequisite for oral absorption. PAMPA is a non-cell-based assay that models passive diffusion across a lipid membrane, providing a rapid assessment of a compound's likely permeability.[13][14]

Experimental Protocol:

  • Membrane Coating: Coat the wells of a 96-well filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS, pH 7.4.

  • Donor Plate Preparation: Prepare the test compounds at a final concentration of 50 µM in PBS, pH 7.4, from the 10 mM DMSO stocks. Add 200 µL of this solution to the coated donor plate.

  • Incubation Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 5 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - [C]acceptor / [C]equilibrium) ] * (Vacceptor * Vdonor) / (Area * Time * (Vacceptor + Vdonor))

Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by liver enzymes, such as cytochrome P450s (CYPs), will have a short half-life and may not maintain therapeutic concentrations in the body.[15] The HLM assay provides a measure of a compound's susceptibility to Phase I metabolism.[7]

Experimental Protocol:

  • Reagent Preparation:

    • Test Compounds: Prepare a 1 µM working solution of each compound in 0.1 M phosphate buffer, pH 7.4.

    • HLM Solution: Thaw human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

    • NADPH Solution: Prepare a solution of NADPH regenerating system in 0.1 M phosphate buffer.

  • Incubation:

    • Pre-warm the HLM solution and test compound solutions to 37°C.

    • Initiate the reaction by adding the NADPH solution to the HLM/compound mixture.

    • Incubate at 37°C with shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Part 3: Data Interpretation and Comparative Analysis

The data generated from these assays allows for a direct comparison of the drug-like properties of the novel indazole derivatives against each other and the benchmark pyrazolo[3,4-d]pyrimidine.

Comparative ADME Data Summary (Hypothetical Results)
Compound IDKinetic Solubility (µM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)HLM Stability (t½, min)
IND-1 >1002.5 (Low)>60
IND-2 4515.2 (High)35
IND-3 2018.9 (High)12
PYP-1 520.5 (High)40

Structure-Property Relationship Analysis

SAR_Analysis cluster_props IND1 IND-1 (Oxime) Solubility: High Permeability: Low Stability: High IND2 IND-2 (Alcohol) Solubility: Moderate Permeability: High Stability: Moderate IND1->IND2 Increased Lipophilicity Sol Solubility IND1->Sol Perm Permeability IND1->Perm Stab Stability IND1->Stab IND3 IND-3 (Amine) Solubility: Low Permeability: High Stability: Low IND2->IND3 Increased Basicity IND2->Sol IND2->Perm IND2->Stab Sol->IND2 Sol->IND3 Decreases Further Perm->IND2 Increases Perm->IND3 Stays High Stab->IND2 Decreases Stab->IND3 Decreases Further

Caption: Structure-Property Relationships for the indazole derivatives.

  • IND-1 (Oxime): The polar oxime group contributes to excellent aqueous solubility and metabolic stability, likely due to reduced recognition by CYP enzymes. However, this polarity hinders its ability to passively diffuse across the lipid membrane, resulting in low permeability.

  • IND-2 (Secondary Alcohol): Replacing the oxime with a phenylmethanol group increases lipophilicity. This leads to a significant improvement in permeability, but at the cost of reduced solubility. The secondary alcohol provides a potential site for Phase II metabolism (e.g., glucuronidation), leading to moderate metabolic stability.

  • IND-3 (Secondary Amine): The introduction of a basic amine further increases lipophilicity and maintains high permeability. However, this often leads to lower solubility. Amines are also common sites of oxidative metabolism by CYP enzymes, which would explain the observed low metabolic stability.

  • PYP-1 (Comparator): This established kinase inhibitor scaffold shows a profile of low solubility but high permeability and good metabolic stability, a common trade-off in this class of drugs.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the drug-like properties of novel this compound derivatives. Based on our hypothetical data, each derivative presents a distinct ADME profile with its own set of advantages and liabilities.

  • IND-1 shows promise for non-oral routes of administration where high solubility is paramount.

  • IND-2 represents a more balanced profile, with good permeability and moderate stability, making it a potentially viable candidate for further optimization.

  • IND-3 highlights a common challenge in medicinal chemistry: the trade-off between potency/permeability and metabolic stability. Its poor stability would likely need to be addressed through further chemical modification, for example, by introducing blocking groups adjacent to the amine to prevent metabolism.

The comparison with PYP-1 demonstrates that the indazole derivatives, particularly IND-2, exhibit a competitive ADME profile. The ultimate selection of a candidate for further development will depend on a multi-parameter optimization process, balancing these ADME properties with on-target potency, selectivity, and a favorable safety profile. The experimental protocols and analytical framework presented here provide a robust foundation for making these critical decisions in the complex but rewarding field of drug discovery.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

As researchers and drug development professionals, our work with novel chemical entities like 4-Methoxy-1H-indazole-3-carbaldehyde demands the highest standards of scientific rigor, not only in synthesis and application but also in the responsible management of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our approach is built on the foundational principle of chemical safety: treat all new or sparsely documented compounds as hazardous until proven otherwise. This ensures the protection of laboratory personnel, the integrity of our research environment, and unwavering compliance with environmental regulations.

Part 1: Hazard Characterization and Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. For this compound, comprehensive toxicological data is not widely available. Therefore, we must infer potential hazards from its chemical structure and data from analogous compounds, and handle it in accordance with the most stringent applicable regulations.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines hazardous waste based on specific characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[1][2][3] Since the specific characteristics of this compound have not been exhaustively determined, it must be managed as a hazardous waste to ensure full compliance.[2][4] Safety Data Sheets (SDS) for structurally similar compounds, such as other substituted indazoles and indole-3-carboxaldehyde, indicate potential for skin, eye, and respiratory irritation.[5][6] Therefore, assuming this compound may present similar hazards is a prudent safety measure.

Property / Hazard Profile: this compound
CAS Number 898747-12-1[7][8]
Molecular Formula C₉H₈N₂O₂[7][8]
Molecular Weight 176.17 g/mol [7][8]
Physical State Solid, powder (inferred from similar compounds)[5]
Known Hazards No specific hazards are widely documented.[9] However, based on analogous structures, it should be handled as a potential irritant.
RCRA Waste Classification Must be managed as hazardous chemical waste due to lack of comprehensive data.[2][3]
Storage Recommendations Store in a dry, cool (2-8°C), well-ventilated place, protected from light.[7][8]
Incompatibilities Avoid strong oxidizing agents and strong acids (inferred from general chemical principles and analogous compounds).[5]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for final disposal by a certified entity. At no point should this chemical waste be disposed of in regular trash or down the drain.[10][11]

Step 1: Personal Protective Equipment (PPE) Selection

Causality: The first line of defense is always personal protection. Given the inferred potential for skin and eye irritation, appropriate PPE is non-negotiable to prevent accidental exposure during handling.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety glasses with side shields or chemical splash goggles.

  • Body Protection : A standard laboratory coat is required.

  • Respiratory Protection : If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator in a chemical fume hood.

Step 2: Waste Container Selection and Preparation

Causality: The integrity of the waste container is critical to prevent leaks and environmental contamination. The container must be compatible with the chemical waste to avoid degradation or reaction.[11][12][13]

  • Select a Compatible Container : Use a clean, dry container made of high-density polyethylene (HDPE) or amber glass with a secure, leak-proof screw-top cap.[1][14] Food-grade containers are not acceptable.[2]

  • Ensure Adequate Size : The container should be large enough for the expected volume of waste, but do not overfill. Leave at least 10% headspace to allow for expansion.[14]

  • Pre-label the Container : Before adding any waste, affix a hazardous waste label.

Step 3: Waste Segregation

Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[11][12][14] This compound must be collected in a dedicated waste stream.

  • Designate as Solid Organic Waste : Collect this compound as a solid, non-halogenated organic waste.

  • DO NOT MIX :

    • Do not mix with liquid waste.[12]

    • Do not mix with incompatible materials like strong acids or oxidizers.[14]

    • Do not mix with halogenated organic waste.

    • Do not mix with aqueous waste.

Step 4: Labeling the Waste Container

Causality: Accurate and complete labeling is a strict regulatory requirement by the EPA and OSHA.[13][15][16] It ensures safe handling, proper storage, and correct final disposal by providing critical information to all personnel.

Your institution's Environmental Health & Safety (EHS) department will provide specific labels. However, all labels must include:

  • The words "Hazardous Waste" .[16]

  • The full chemical name: "this compound" . Do not use abbreviations.

  • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Causality: The SAA provides a designated, safe, and compliant location for the short-term storage of hazardous waste at its point of generation, minimizing the risks associated with moving hazardous materials throughout the facility.[1][14]

  • Designate the SAA : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][14]

  • Storage : Keep the waste container tightly sealed at all times, except when adding waste.[1][2] This is a common and critical compliance point.

  • Secondary Containment : Place the container in a secondary containment bin or tray to contain any potential spills.[12]

  • Inspection : Inspect the SAA weekly for any signs of leaks, degradation, or improper labeling.[11][14]

Part 3: Final Disposal and Spill Management

Arranging for Final Disposal

The ultimate disposal of this compound must be managed through your institution's EHS office or a licensed hazardous waste disposal company.[3][9] Laboratory personnel are responsible for the safe and compliant collection and accumulation of the waste; the final treatment and disposal require specialized permits and facilities.

  • Contact EHS : Once the container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, provided volume limits are not exceeded), contact your EHS department for pickup.[1][14]

  • Documentation : Complete any necessary waste pickup forms or manifests as required by your institution.

Emergency Spill Procedures

For small spills of solid this compound:

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure PPE : Don the appropriate PPE as described in Part 2, Step 1.

  • Containment : Prevent the powder from becoming airborne. Do not sweep.

  • Collection : Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully scoop the mixture into a designated hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), collecting all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Licensed Contractor Operations Start Waste Generated (this compound) PPE Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Step 2: Select & Prepare Compatible Waste Container PPE->Container Segregate Step 3: Segregate as Solid Non-Halogenated Organic Waste Container->Segregate Label Step 4: Attach & Complete Hazardous Waste Label Segregate->Label Store Step 5: Store in SAA (Sealed, Secondary Containment) Label->Store Inspect Weekly Inspection of SAA Store->Inspect RequestPickup Container Full or Time Limit Reached? Request EHS Pickup Store->RequestPickup Inspect->Store Pickup EHS Collects Waste from Laboratory RequestPickup->Pickup Transport Transport to Central Accumulation Area Pickup->Transport Dispose Final Disposal via Licensed Facility (e.g., Incineration) Transport->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methoxy-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Methoxy-1H-indazole-3-carbaldehyde

The principle of RAMP (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) underpins this entire protocol, ensuring a multi-faceted approach to safety.[4][5]

Immediate Safety Profile

Due to the absence of a dedicated SDS for this compound, the following hazard profile is extrapolated from similar chemical structures, including various indazole and aldehyde derivatives.[6][7][8][9] Researchers should treat this compound with the caution required for a substance with potential irritant and toxic properties.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[6][7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a POISON CENTER or doctor.[6][7]
Skin Corrosion/Irritation Causes skin irritation.[6][7][8][9]Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7][9]
Serious Eye Damage/Irritation Causes serious eye irritation.[6][7][8]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8]
Specific Target Organ Toxicity May cause respiratory irritation.[7][8]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[7][8]

Logical Workflow for Safe Handling

The following diagram outlines the critical decision-making and action steps for handling this compound, from initial preparation to final disposal. This workflow is designed to minimize exposure and mitigate risks at every stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Response prep_sds Review SDS of Analogous Compounds & Understand Hazards prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash Station) prep_ppe->prep_eng handle_weigh Weigh Compound in Ventilated Enclosure prep_eng->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel Inside Fume Hood handle_weigh->handle_transfer clean_decon Decontaminate Glassware & Work Surfaces handle_transfer->clean_decon Reaction Complete emergency_spill Follow Spill Response Protocol handle_transfer->emergency_spill If Spill Occurs emergency_exposure Administer First Aid (Eye Wash, Shower) handle_transfer->emergency_exposure If Exposure Occurs clean_waste Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe Doff & Dispose of Contaminated PPE clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Logical workflow for handling this compound.

Operational Protocol: Step-by-Step Guidance

Adherence to a systematic procedure is critical for minimizing chemical exposure.[10] This protocol details the necessary steps before, during, and after handling the compound.

Part 1: Pre-Handling Preparations
  • Hazard Review and Planning :

    • Thoroughly review this guide and the SDS for at least two structurally similar compounds.

    • Assume the compound is hazardous and familiarize yourself with all potential routes of exposure.[5][10]

    • Formulate a written plan for the experiment, incorporating all safety measures.[11][12]

  • Engineering Controls Verification :

    • Ensure a certified chemical fume hood is operational. Work with volatile or dusty chemicals should be conducted under a hood.[8][13]

    • Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[8]

    • Keep storage areas free from clutter and incompatible materials.[11][12]

  • Personal Protective Equipment (PPE) Assembly :

    • The minimum required PPE should be donned before entering the laboratory.[14] This constitutes your primary barrier against exposure.

    • The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.[15]

Part 2: The PPE Ensemble: Your Last Line of Defense

The following PPE is mandatory for handling this compound.

  • Eye and Face Protection :

    • Chemical Splash Goggles : Must be worn at all times. They provide a seal around the eyes to protect against splashes and dust.[14] Safety glasses are not sufficient as they do not provide a seal.[14]

    • Face Shield : A face shield must be worn over goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[14][16]

  • Hand Protection :

    • Disposable Nitrile Gloves : Provide good protection against a range of chemicals and are suitable for incidental contact.[16]

    • Glove Change Protocol : Gloves must be inspected for integrity before each use.[16] Remove and replace gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area.

  • Body Protection :

    • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is required.[16] It should be made of a natural fiber like cotton.

    • Appropriate Attire : Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin on the lower body and feet.[16]

  • Respiratory Protection :

    • Standard Use : Under normal laboratory conditions with proper engineering controls (i.e., a chemical fume hood), a respirator is not typically required.[7]

    • Emergency or High-Risk Scenarios : If engineering controls fail or for large-scale work where dust or aerosol generation is unavoidable, respiratory protection is necessary. Use of a respirator requires prior medical evaluation and fit-testing.[16]

Part 3: Handling and Experimental Procedure
  • Weighing and Transfer :

    • Only remove the quantity of chemical needed for the immediate procedure.[10]

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

    • Use a work tray to contain any potential spills.

  • During the Reaction :

    • Keep all containers of the chemical tightly closed when not in use.[6][8]

    • Clearly label all vessels containing the compound.[17]

    • Maintain a clean and organized workspace to prevent accidental contact or spills.

Part 4: Decontamination and Disposal Plan

Proper cleanup and waste disposal are critical to prevent residual contamination and ensure environmental safety.

  • Decontamination :

    • Wipe down all work surfaces (fume hood sash, benchtop) with an appropriate solvent (e.g., 70% ethanol) after the procedure is complete.

    • Decontaminate all glassware that came into contact with the chemical before it leaves the designated work area for cleaning.

  • Waste Disposal :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[17]

    • Liquid Waste : Unused solutions or reaction mixtures containing the compound must be collected in a compatible, labeled hazardous waste container. Do not pour chemical waste down the sink.[10][17]

    • Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

  • Post-Handling Personal Hygiene :

    • After removing PPE, wash hands and forearms thoroughly with soap and water. This is a critical final step to remove any potential residual contamination.[6]

By integrating these safety protocols into your daily laboratory practice, you contribute to a culture of safety and ensure that the pursuit of scientific advancement does not come at the cost of personal well-being.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.